molecular formula C23H37F3N8O8 B12422376 Enterostatin(human,mouse,rat) (TFA)

Enterostatin(human,mouse,rat) (TFA)

Katalognummer: B12422376
Molekulargewicht: 610.6 g/mol
InChI-Schlüssel: HMDSUZSIJATJAB-WFGXUCIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enterostatin(human,mouse,rat) (TFA) is a useful research compound. Its molecular formula is C23H37F3N8O8 and its molecular weight is 610.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enterostatin(human,mouse,rat) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enterostatin(human,mouse,rat) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C23H37F3N8O8

Molekulargewicht

610.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1

InChI-Schlüssel

HMDSUZSIJATJAB-WFGXUCIJSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

Enterostatin: A Comprehensive Guide to its Mechanism of Action in the Regulation of Fat Intake

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the gastrointestinal proenzyme procolipase, has emerged as a key physiological regulator of fat intake. Its production in the gut is directly stimulated by the presence of dietary fats, creating a potent and specific feedback loop that signals satiety for this macronutrient.[1] This guide provides an in-depth exploration of the dual-action mechanism of enterostatin, encompassing both its peripheral and central nervous system pathways. We will dissect its molecular interactions, including its binding to the F1-ATPase β-subunit and its complex interplay with opioidergic, cholecystokinin (CCK), and central melanocortin systems.[2][3][4] Furthermore, this whitepaper offers detailed experimental protocols for investigating enterostatin's effects in vivo and in vitro, summarizes key quantitative data, and provides authoritative grounding through comprehensive references to support future research and therapeutic development.

Introduction to Enterostatin: A Natural Brake on Fat Consumption

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg in most mammals) that is cleaved from its precursor, procolipase, during the process of fat digestion in the small intestine.[5][6] Procolipase is secreted by the pancreas and is essential for the function of pancreatic lipase, the primary enzyme for digesting dietary triglycerides.[7] The release of procolipase, and consequently the generation of enterostatin, is upregulated by the consumption of high-fat diets, establishing enterostatin as a direct physiological sensor and regulator of fat ingestion.[1][8] Once generated in the gastrointestinal lumen, enterostatin appears in the lymph and circulation, enabling it to exert its effects through both local and systemic pathways.[1][9] Its primary and most studied function is the selective inhibition of fat intake, an effect demonstrated across multiple species.[1][6]

The Dual-Action Mechanism of Enterostatin

Enterostatin's regulatory effects are not confined to a single location but are the result of a coordinated effort between the gut and the brain. It operates through two distinct but interconnected arms: a peripheral mechanism originating in the gut and a central mechanism involving key brain circuits that control appetite and reward.

Peripheral Mechanisms: The Gut-Brain Axis

The initial action of enterostatin occurs in the upper gastrointestinal tract. From here, it initiates a signal that travels to the brain primarily via the afferent vagus nerve.[1][10] This neural pathway is a critical communication link between the gut and the central nervous system. Studies have shown that vagotomy (severing of the vagus nerve) completely abolishes the food intake-suppressing effects of peripherally administered enterostatin, confirming the essential role of this nerve in mediating its peripheral signal.[10]

A crucial aspect of enterostatin's peripheral action is its dependence on the cholecystokinin A (CCK-A) receptor pathway.[11] While enterostatin itself does not bind to CCK-A receptors, its ability to reduce fat intake is absent in rats that genetically lack these receptors (OLETF rats) and is blocked by the administration of a CCK-A receptor antagonist.[12][3] This indicates that enterostatin's signal requires a functional, downstream CCK system to be relayed effectively, suggesting a synergistic or permissive interaction between these two gut-derived satiety signals.[3][11]

DietaryFat Dietary Fat Ingestion Procolipase Procolipase Secretion (Pancreas, Stomach) DietaryFat->Procolipase Enterostatin_G Enterostatin Generation (Gut Lumen) Procolipase->Enterostatin_G Trypsin Cleavage Vagus Afferent Vagus Nerve Enterostatin_G->Vagus Activates CCK_System CCK-A Receptor Pathway Activation Enterostatin_G->CCK_System Brainstem Brainstem (NTS) Vagus->Brainstem Signals to Hypothalamus Hypothalamic Centers Brainstem->Hypothalamus Relays Signal CCK_System->Vagus Modulates Signal

Figure 1: Peripheral mechanism of enterostatin action via the gut-brain axis.
Central Mechanisms: Targeting Appetite and Reward Centers

Enterostatin can also cross the blood-brain barrier, albeit at low levels, and is produced within specific brain regions, allowing it to act directly on central neural circuits.[13][14] Key areas mediating its effects include the paraventricular nucleus (PVN) of the hypothalamus and the amygdala, a region involved in emotional and motivational processing.[13][15] Central administration of enterostatin potently and selectively reduces fat intake, indicating a direct brain-mediated mechanism.[6][16] This central action involves the modulation of several critical neurotransmitter systems:

  • Opioidergic System: Enterostatin appears to counteract the rewarding aspects of fat consumption by inhibiting μ-opioid pathways.[2][7]

  • Serotonergic System: The anorectic effect in the amygdala is dependent on serotonin, specifically requiring functional 5-HT1B receptors.[17]

  • Melanocortin System: Enterostatin modulates the central melanocortin system, a master regulator of energy balance. It decreases the expression of the potent orexigenic (appetite-stimulating) peptide, Agouti-related peptide (AgRP), while activating anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons.[4][8]

Molecular Targets and Signaling Cascades

The specificity of enterostatin's action is rooted in its interaction with distinct molecular targets in both peripheral and central tissues.

The F1-ATPase β-subunit: A Putative Receptor

A significant breakthrough in understanding enterostatin's mechanism was the identification of the β-subunit of F1F0-ATP synthase (F1-ATPase) as a high-affinity binding protein and putative receptor.[2][18][19] This protein is famously known for its role in mitochondrial ATP production, but it is also found on the plasma membrane of various cells, including neurons, where it can function as a receptor.[19]

Binding studies have demonstrated a direct interaction between enterostatin and the purified F1-ATPase β-subunit with a dissociation constant (Kd) in the nanomolar range (~150-170 nM).[2][19] This interaction is thought to be a key step in initiating the intracellular signaling cascade that ultimately leads to a reduction in fat appetite. In insulin-producing cells, this binding has been shown to perturb ATP synthesis and increase thermogenesis, suggesting enterostatin has broader metabolic effects beyond appetite regulation.[20]

Interaction with Opioidergic Pathways

The regulation of palatable food intake, particularly high-fat food, is strongly linked to the brain's endogenous opioid system, which mediates feelings of pleasure and reward. Enterostatin acts as a functional antagonist to this system. It directly competes with β-casomorphin, a milk-derived opioid peptide that stimulates fat intake.[2][7] This competitive interaction has been demonstrated at the level of the F1-ATPase β-subunit and on crude brain membranes.[2] At effective doses, enterostatin's inhibitory effect on fat intake can be completely neutralized by the co-administration of β-casomorphin, highlighting the critical role of the opioid pathway in its mechanism.[2][20]

Crosstalk with Other Signaling Pathways

Enterostatin does not act in isolation. Its efficacy is dependent on a complex interplay with other major appetite-regulating pathways.

cluster_Enterostatin Enterostatin Central Action cluster_Targets Molecular Targets & Pathways cluster_Outcomes Neurochemical & Behavioral Outcomes Enterostatin Enterostatin (in Amygdala/PVN) F1ATPase F1-ATPase β-subunit Enterostatin->F1ATPase Binds to Opioid μ-Opioid Pathway Enterostatin->Opioid Inhibits Melanocortin Melanocortin System Enterostatin->Melanocortin Modulates Serotonin Serotonergic Pathway (5-HT1B) Enterostatin->Serotonin Activates FatIntake Selective Decrease in Fat Intake Opioid->FatIntake Reduces Reward AgRP ↓ AgRP Expression Melanocortin->AgRP POMC ↑ POMC/α-MSH Activation Melanocortin->POMC Serotonin->FatIntake Enhances Satiety AgRP->FatIntake Reduces Drive POMC->FatIntake Increases Satiety

Figure 2: Central signaling cascade of enterostatin in appetite regulation.
  • CCK-A Receptor Dependency: As mentioned, the integrity of the CCK-A receptor pathway is a prerequisite for enterostatin's action. This suggests that enterostatin may sensitize the vagal afferent nerves to the effects of CCK or that both signals must converge in the brainstem to produce a robust satiety response.[12][3]

  • Melanocortin System Modulation: Enterostatin's effects are absent in mice lacking the melanocortin 4 receptor (MC4R).[4] It tips the balance of the melanocortin system towards anorexia by suppressing the orexigenic AgRP signal and enhancing the anorexigenic α-MSH signal (derived from POMC).[4][17] This action directly links the gut-derived fat signal to the brain's master regulator of energy homeostasis.

Experimental Methodologies for Studying Enterostatin's Effects

Investigating the complex actions of enterostatin requires robust and well-controlled experimental models. The following section details field-proven methodologies for researchers in this area.

Animal Models: Diet-Induced Obesity (DIO)

A critical insight from years of research is that chronic ingestion of a high-fat diet is a prerequisite for observing the inhibitory effects of enterostatin.[10] Animals maintained on a low-fat chow diet are often unresponsive. Therefore, the Diet-Induced Obesity (DIO) model is the gold standard for studying enterostatin.

Causality: The DIO model is chosen because it mimics the physiological conditions under which enterostatin is naturally produced and active. High-fat feeding may upregulate components of the enterostatin signaling pathway, making the system responsive to exogenous administration.[10] This model provides higher translational relevance to human obesity, which is often driven by the overconsumption of energy-dense, high-fat foods.[21][22]

Start Acquire Rodents (e.g., Sprague-Dawley Rats) Acclimate Acclimation Period (Standard Chow, 1 week) Start->Acclimate Diet Introduce High-Fat Diet (~45-60% kcal from fat) Acclimate->Diet Develop DIO Development Period (4-8 weeks) Diet->Develop Cannulation Surgical Cannulation (optional) (e.g., i.c.v. for central studies) Develop->Cannulation Habituation Habituation to Test Conditions (Injections, Feeding Chambers) Develop->Habituation For peripheral studies (i.p.) Recovery Post-Surgery Recovery (1-2 weeks) Cannulation->Recovery Recovery->Habituation Experiment Experimental Phase: Enterostatin vs. Vehicle Admin. Habituation->Experiment Measure Measure Food Intake & Behavior (e.g., 2h, 4h, 24h intervals) Experiment->Measure Analysis Data Analysis & Interpretation Measure->Analysis

Figure 3: Experimental workflow for a diet-induced obesity (DIO) study.
Protocol: Evaluation of Enterostatin's Anorectic Effects in a DIO Rat Model

This protocol describes a standard procedure for assessing the impact of peripherally administered enterostatin on high-fat food intake.

Self-Validation: This protocol incorporates critical controls, including vehicle injections and the measurement of a non-preferred food (low-fat chow), to ensure that the observed effects are specific to enterostatin and the high-fat diet.

  • Animal Model Induction:

    • House male Sprague-Dawley rats individually and acclimate for 1 week on standard chow.

    • Introduce a high-fat diet (e.g., 45% kcal from fat) and provide ad libitum access for 6-8 weeks to induce the DIO phenotype. Monitor body weight weekly.

  • Habituation:

    • For 3-5 days prior to the experiment, habituate the rats to the testing procedure. This includes handling and intraperitoneal (i.p.) injections of saline vehicle.

    • Present pre-weighed food hoppers at a specific time each day (e.g., 1 hour before the dark cycle begins) to establish a consistent feeding pattern.

  • Experimental Procedure:

    • Fast the rats for a short period (e.g., 4 hours) to ensure they are motivated to eat.

    • Divide rats into two weight-matched groups: Vehicle (Saline) and Enterostatin.

    • Administer i.p. injections of either saline or enterostatin (e.g., 100 nmol/kg).

    • Immediately after injection, present the rats with a pre-weighed hopper of the high-fat diet. Optionally, a pre-weighed hopper of low-fat chow can also be presented to test for selectivity.

  • Data Collection:

    • Measure food intake (correcting for spillage) at 1, 2, 4, and 24 hours post-injection.

  • Data Analysis:

    • Compare the cumulative food intake between the vehicle and enterostatin groups at each time point using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol: In Vitro Receptor Binding Assay (F1-ATPase)

This protocol outlines a competitive binding assay to characterize the interaction of enterostatin and its analogues with the F1-ATPase β-subunit.

  • Reagent Preparation:

    • Purify the F1-ATPase β-subunit from a suitable source (e.g., rat liver mitochondria or a recombinant expression system).

    • Prepare a radiolabeled ligand. While radiolabeled enterostatin can be used, a labeled antagonist like 125I-β-casomorphin is also effective for competition studies.[19]

    • Prepare a series of dilutions of unlabeled "cold" enterostatin and other test peptides.

  • Binding Reaction:

    • In microcentrifuge tubes, combine a fixed amount of the purified F1-ATPase β-subunit, a fixed concentration of the radiolabeled ligand, and varying concentrations of the cold competitor peptide in a suitable binding buffer.

    • Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein complex.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) for each test peptide.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature, providing a quick reference for researchers.

Table 1: In Vivo Efficacy of Enterostatin on Fat Intake

Species Administration Route Dose Effect on High-Fat Diet Intake Citation
Rat Intravenous (i.v.) 38 nmol Significant decrease [2]
Rat Intraperitoneal (i.p.) 300 µg/kg ~23% reduction in control (LETO) rats [12]
Rat Intracerebroventricular (i.c.v.) 200 ng 45% reduction [6]
Rat Intracerebroventricular (i.c.v.) 1 nmol Increased energy expenditure [13][15]

| Human | Oral | 45 mg/day | No significant effect on intake or energy expenditure |[23][24] |

Table 2: Molecular Binding and Interaction Parameters

Interaction Method Parameter Value Citation
Enterostatin & F1-ATPase Aqueous Two-Phase Partition Kd 1.7 x 10⁻⁷ M [2]
Enterostatin & F1-ATPase β-subunit Surface Plasmon Resonance Kd 150 nM [19]

| β-casomorphin vs. ³H-enterostatin | Rat Brain Membranes | IC50 | 10 µM |[2] |

Conclusion and Future Directions

Enterostatin is a unique physiological signal that directly links the digestion of fat to a specific satiety response. Its mechanism is multifaceted, involving a peripheral gut-brain axis mediated by the vagus nerve and dependent on CCK signaling, as well as a direct central action on key appetite and reward centers in the brain.[1][3] At the molecular level, it targets the F1-ATPase β-subunit and functionally antagonizes the brain's opioidergic system, while modulating the master melanocortin pathway.[2][4][19]

For drug development professionals, enterostatin presents both opportunities and challenges. Its specificity for fat intake is highly desirable for developing anti-obesity therapeutics. However, challenges remain, including its peptide nature, which affects oral bioavailability and stability, and the lack of efficacy observed in human oral administration studies to date.[24][25]

Future research should focus on:

  • Receptor Deconvolution: Unambiguously confirming the F1-ATPase β-subunit as the functional receptor and elucidating its downstream signaling cascade in neurons.

  • Developing Stable Analogues: Designing and synthesizing small molecule, non-peptide mimetics of enterostatin that are orally bioavailable and have improved pharmacokinetic properties.

  • Exploring Central Delivery Systems: Investigating novel methods to deliver enterostatin or its mimetics across the blood-brain barrier to more effectively target the central pathways that regulate fat intake and reward.

  • Combination Therapies: Assessing the potential synergy of enterostatin analogues with other metabolic hormones, such as GLP-1 agonists, to achieve more potent and sustained weight loss.

By continuing to unravel the intricate biology of enterostatin, the scientific community can pave the way for a new class of therapeutics to combat the ongoing global challenge of obesity.

References

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake.
  • York, D. A. (1999). Enterostatin--a peptide regulating fat intake. PubMed. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

  • Wikipedia. (2023). Enterostatin. Wikipedia. [Link]

  • Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. [Link]

  • Lin, L., & York, D. A. (1998). Chronic ingestion of dietary fat is a prerequisite for inhibition of feeding by enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Park, M., et al. (2005). Different metabolic responses to central and peripheral injection of enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. PubMed. [Link]

  • Tso, P., & Liu, M. (1999). The role of enterostatin and apolipoprotein AIV on the control of food intake. PubMed. [Link]

  • Park, M., et al. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. PubMed. [Link]

  • Mei, J., et al. (1991). Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig. PubMed. [Link]

  • Levin, B. E. (2010). Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females. Comprehensive Physiology. [Link]

  • Berger, K. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Research Portal. [Link]

  • Lin, L., et al. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. PubMed. [Link]

  • Sörhede, M. (1997). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action.
  • Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. PubMed. [Link]

  • Park, M., et al. (2005). Different metabolic responses to central and peripheral injection of enterostatin. PMC. [Link]

  • Erlanson-Albertsson, C. (2008). Fat-Rich Food Palatability and Appetite Regulation. NCBI. [Link]

  • Kovacs, E. M., & Westerterp-Plantenga, M. S. (2003). The effects of enterostatin intake on food intake and energy expenditure. Cambridge University Press & Assessment. [Link]

  • Goudarzi, M., et al. (2021). A systematic review on different models of inducing obesity in animals: Advantages and limitations. PMC. [Link]

  • Shargill, N. S., et al. (1991). Enterostatin suppresses food intake following injection into the third ventricle of rats. PubMed. [Link]

  • Matzinger, D., et al. (1999). Inhibition of food intake in response to intestinal lipid is mediated by cholecystokinin in humans. Scilit. [Link]

  • Kovacs, E. M., & Westerterp-Plantenga, M. S. (2003). The effects of enterostatin intake on food intake and energy expenditure. PubMed. [Link]

  • Melior Discovery. (n.d.). High Fat Diet Mouse Model. Melior Discovery. [Link]

  • Chen, J., et al. (2002). Plasma enterostatin: identification and release in rats in response to a meal. PubMed. [Link]

  • Koizumi, M., et al. (2002). Uptake across the blood-brain barrier and tissue distribution of enterostatin after peripheral administration in rats. PubMed. [Link]

  • Buettner, R., et al. (2007). High-fat diet-induced obesity in animal models. PubMed. [Link]

  • de Moura, A. C. G., et al. (2021). Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PMC. [Link]

  • Woods, S. C. (2007). Gastrointestinal regulation of food intake. JCI. [Link]

  • Chen, J., et al. (2002). Correlation between plasma levels of enterostatin and food intake for rats receiving a high-fat, high-fat/sucrose, or low-fat diet. ResearchGate. [Link]

  • Tiruppathi, C., et al. (1993). Metabolism of enterostatin in rat intestine, brain membranes, and serum: differential involvement of proline-specific peptidases. PubMed. [Link]

  • O'Connor, E. C., & Baimel, C. (2015). Direct hypothalamic and indirect trans-pallidal, trans-thalamic, or trans-septal control of accumbens signaling and their roles in food intake. Frontiers in Neuroscience. [Link]

  • Barton, C., et al. (2000). Distribution and characterization of enterostatin-like immunoreactivity in human cerebrospinal fluid. PubMed. [Link]

  • Baldo, B. A., & Kelley, A. E. (2012). Lateral hypothalamus, nucleus accumbens, and ventral pallidum roles in eating and hunger: interactions between homeostatic and reward circuitry. Frontiers in Systems Neuroscience. [Link]

  • da Silva, R. P., et al. (2024). The hypothalamus as the central regulator of energy balance and its impact on current and future obesity treatments. SciELO. [Link]

Sources

Comparative Analysis of Human APGPR and Rat VPDPR Enterostatin: Structural Dynamics, Metabolic Kinetics, and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Enterostatin is a highly conserved endogenous pentapeptide generated by the tryptic cleavage of the N-terminus of pancreatic procolipase during lipid digestion[1]. Functioning as a critical gut-brain axis signaling molecule, it selectively downregulates dietary fat intake, modulates insulin secretion, and influences cognitive processes such as memory consolidation[2].

While the core X-Pro-Y-Pro-Arg motif is essential for its biological activity, structural variations across species dictate its pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of the human enterostatin sequence (APGPR ) and the canonical rat/porcine sequence (VPDPR ). As drug development professionals look toward peptide-based therapeutics for obesity and metabolic syndrome, understanding the causality behind their differential degradation kinetics and receptor-mediated signaling pathways is paramount.

Structural Biochemistry: APGPR vs. VPDPR

The biological efficacy of enterostatin hinges on its precise pentapeptide structure. The human sequence, Ala-Pro-Gly-Pro-Arg (APGPR), and the rat sequence, Val-Pro-Asp-Pro-Arg (VPDPR), share the critical Pro-Arg C-terminal domain but diverge significantly at the N-terminus and the central residue[3].

  • Position 1 (N-terminus): The substitution of Valine (V) in rats with Alanine (A) in humans slightly reduces the steric bulk and hydrophobicity of the N-terminus.

  • Position 3 (Central Residue): The substitution of Aspartic Acid (D) in rats with Glycine (G) in humans removes a negative charge at physiological pH. This structural shift is the primary driver of differential susceptibility to proteolytic cleavage.

Quantitative Data Summary: Physicochemical Properties
PropertyHuman Enterostatin (APGPR)Rat Enterostatin (VPDPR)
Amino Acid Sequence Ala-Pro-Gly-Pro-ArgVal-Pro-Asp-Pro-Arg
Molecular Formula C21H36N8O6C24H40N8O8
Molar Mass 496.57 g/mol [4]568.63 g/mol
Net Charge (pH 7.4) +1 (Arginine)0 (Aspartic Acid -, Arginine +)
Isoform Presence Exclusive human form; also found in rat/mouse pancreas[5]Primary canonical rat/porcine form[5]
Target Receptors F1F0-ATPase β-subunit, CCK1R (indirect)[6]F1F0-ATPase β-subunit, CCK1R (indirect)[7]

Pharmacokinetics and Peptidase Degradation

The metabolic half-life of enterostatin is strictly governed by proline-specific peptidases. Research demonstrates that VPDPR is rapidly hydrolyzed in rat serum and intestinal brush-border membranes[8]. The primary degradation mechanisms involve:

  • Cleavage of the C-terminal Arginine by Carboxypeptidase P , yielding des-Arg-enterostatin.

  • Cleavage of the Pro2-Asp3 bond by Dipeptidyl Peptidase IV (DPP IV) .

Because APGPR possesses a Glycine at position 3 instead of Aspartic Acid, its binding affinity to the active site of DPP IV differs. Understanding this causality is critical for drug development: modifying the Pro-X bond can yield DPP IV-resistant analogs for prolonged anti-obesity treatments.

Degradation_Kinetics VPDPR Rat Enterostatin (VPDPR) DPPIV Dipeptidyl Peptidase IV (Cleaves Pro2-X3) VPDPR->DPPIV Rapid Hydrolysis CPP Carboxypeptidase P (Cleaves C-term Arg) VPDPR->CPP Arg5 Cleavage APGPR Human Enterostatin (APGPR) APGPR->DPPIV Altered Kinetics (Gly3) APGPR->CPP Arg5 Cleavage Dipeptides Inactive Dipeptides DPPIV->Dipeptides DesArg Des-Arg-Enterostatin CPP->DesArg

Fig 1: Differential peptidase degradation kinetics of APGPR and VPDPR enterostatin isoforms.

Experimental Protocol 1: In Vitro Serum Stability & Peptidase Degradation Assay

To validate the differential degradation kinetics between APGPR and VPDPR, the following self-validating protocol must be employed.

Causality & Validation: Why use Diprotin A and Benzylsuccinic acid? By selectively inhibiting DPP IV and Carboxypeptidase P, respectively, we isolate the cleavage events. If the half-life of APGPR is prolonged exclusively in the presence of Diprotin A compared to VPDPR, it causally proves that the Asp3 to Gly3 substitution alters the DPP IV degradation kinetics. This internal control ensures the assay is a self-validating system.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize APGPR and VPDPR using standard Fmoc solid-phase peptide synthesis. Purify to >95% via RP-HPLC.

  • Serum Incubation: Incubate 100 µM of each peptide in 50% human serum and 50% rat serum (in 50 mM Tris-HCl, pH 7.4) at 37°C.

  • Inhibitor Controls (The Self-Validating Step): Run parallel assays containing specific inhibitors: 1 mM Diprotin A (DPP IV inhibitor) and 1 mM Benzylsuccinic acid (Carboxypeptidase inhibitor).

  • Quenching & Extraction: At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to immediately halt enzymatic activity and precipitate serum proteins.

  • Quantification: Centrifuge at 12,000 x g for 10 min. Analyze the supernatant using LC-MS/MS (e.g., Agilent 6490 Triple Quadrupole) monitoring the specific parent-to-daughter ion transitions for APGPR and VPDPR.

  • Data Analysis: Calculate half-lives (t1/2) using a first-order exponential decay model.

Signaling Pathways and Receptor Interactions

Enterostatin does not operate via a single classical G-protein coupled receptor. Instead, both APGPR and VPDPR utilize a multi-target neurometabolic mechanism:

  • F1F0-ATPase Binding: Both isoforms bind directly to the beta-subunit of F1F0-ATP synthase on the plasma membrane of neuronal and hepatic cells[7]. This binding inhibits ATP production, subsequently increasing thermogenesis and oxygen consumption, while suppressing insulin secretion.

  • CCK1 Receptor-Dependent Modulation: While neither APGPR nor VPDPR directly binds the Cholecystokinin-1 (CCK1) receptor, their physiological effects—such as hypocholesterolemia[9] and memory consolidation[10]—are completely abolished by CCK1 antagonists like lorglumide. Enterostatin stimulates endogenous CCK release, which then activates vagal afferents projecting to the paraventricular nucleus (PVN) of the hypothalamus.

  • Opioidergic Crosstalk: The anorexigenic effect on fat intake is partially mediated through the inhibition of mu-opioid pathways, disrupting the reward-based feeding loop associated with high-fat diets[7].

Signaling_Cascade Enterostatin Enterostatin (APGPR / VPDPR) F1ATPase F1F0-ATPase β-subunit (Target Receptor) Enterostatin->F1ATPase Direct Binding CCKRelease Endogenous CCK Release Enterostatin->CCKRelease Stimulates FatIntake ↓ Dietary Fat Intake F1ATPase->FatIntake Thermogenesis / Reward Modulation CCK1R CCK1 Receptor Activation CCKRelease->CCK1R Ligand Binding Vagal Vagal Afferent Nerve CCK1R->Vagal Signal Transduction Memory ↑ Memory Consolidation CCK1R->Memory CNS Modulation Hypothalamus Hypothalamus (PVN) Vagal->Hypothalamus Afferent Pathway Hypothalamus->FatIntake Satiety Signal

Fig 2: Enterostatin neurometabolic signaling cascade via F1F0-ATPase and CCK1R pathways.

Experimental Protocol 2: F1-ATPase Binding and Displacement Assay

To confirm the binding affinity of APGPR vs. VPDPR to the target receptor, a radioligand binding assay on SK-N-MC human neuroepithelioma cells is utilized.

Causality & Validation: Why use β-casomorphin for displacement? β-casomorphin is a competitive ligand that stimulates fat intake, acting inversely to enterostatin at the same F1-ATPase binding site. Displacing the radiolabeled enterostatin with β-casomorphin self-validates that the binding event is functionally relevant to the reward-based feeding pathway, rather than an artifact of non-specific lipid membrane adhesion[7].

Step-by-Step Methodology:

  • Membrane Preparation: Culture SK-N-MC cells to confluence. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 min to isolate the crude membrane fraction.

  • Radiolabeling: Utilize[³H]-APGPR and [³H]-VPDPR (custom synthesized, specific activity ~30 Ci/mmol).

  • Binding Reaction: Incubate 50 µg of membrane protein with varying concentrations of [³H]-peptide (0.1 nM to 100 nM) in the presence or absence of 10 µM unlabeled peptide (to determine non-specific binding).

  • Displacement (The Self-Validating Step): Introduce β-casomorphin at increasing concentrations (1 nM to 10 µM) to the reaction mixture.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

Conclusion

While APGPR and VPDPR represent the human and rat isoforms of enterostatin respectively, their functional conservation underscores the evolutionary importance of the gut-brain axis in regulating dietary fat intake. The structural variations at the N-terminus and the third residue dictate their pharmacokinetic profiles and susceptibility to DPP IV and Carboxypeptidase P. However, both isoforms converge on the F1F0-ATPase and CCK1-dependent pathways to exert their neurometabolic effects. For drug development professionals, leveraging the structural nuances between APGPR and VPDPR is the key to designing enzymatically stable, highly potent peptide therapeutics for obesity management.

References

  • Wikipedia Contributors. "Enterostatin." Wikipedia, The Free Encyclopedia. 1

  • Erlanson-Albertsson, C., & York, D. "Enterostatin--a peptide regulating fat intake." Obesity Research, PubMed - NIH. 2

  • Bouras, M., et al. "Metabolism of enterostatin in rat intestine, brain membranes, and serum: differential involvement of proline-specific peptidases." Peptides, PubMed - NIH. 8

  • Erlanson-Albertsson, C. "Enterostatin and its target mechanisms during regulation of fat intake." Lund University Publications. 7

  • Cayman Chemical. "Enterostatin (human, mouse, rat) (trifluoroacetate salt) (APGPR)." Cayman Chemical. 6

  • LKT Laboratories. "Enterostatin, human." LKT Labs. 4

  • Ohinata, K., et al. "Enterostatin (APGPR) enhances memory consolidation in mice." Peptides, Ovid. 10

  • Prasad, C., et al. "Hyperenterostatinemia in Premenopausal Obese Women." The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. 3

  • Rippe, C., & Erlanson-Albertsson, C. "Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species." Nutritional Neuroscience, PubMed - NIH. 5

  • Takenaka, Y., et al. "Enterostatin reduces serum cholesterol levels by way of a CCK(1) receptor-dependent mechanism." Peptides, PubMed - NIH. 9

Sources

Enterostatin binding affinity to F1-ATPase beta subunit

Targeting the Ectopic F1-ATPase -Subunit: The Mechanistic Role of Enterostatin in Metabolic Regulation

Executive Summary

Enterostatin (APGPR), a pentapeptide cleaved from the N-terminus of pancreatic procolipase, acts as a potent negative regulator of dietary fat intake. While historically recognized for its gastrointestinal origins, recent structural and kinetic studies have identified the

1

Introduction: The Moonlighting Ecto-F1-ATPase

Traditionally recognized as the catalytic core of the mitochondrial ATP synthase complex, the F1-ATPase


123

In this "moonlighting" capacity, ecto-F1-ATPase functions as a critical surface receptor modulating extracellular ATP hydrolysis and intracellular signaling[3]. It serves as a high-affinity receptor for apolipoprotein A-I (apoA-I) to facilitate HDL endocytosis, and critically, as the target receptor for enterostatin[3][4].

Structural Basis & Binding Kinetics

The interaction between enterostatin and the F1-ATPase

  • Binding Affinity (

    
    ) : Kinetic analyses demonstrate that enterostatin binds to the isolated 
    
    
    -subunit with a dissociation constant (
    
    
    ) of approximately 150 nM to 170 nM[1][5]. Notably, binding is not detected in the fully assembled, intact F1-ATPase complex using immobilized assays, suggesting that the enterostatin binding pocket may be localized to a specific conformation of the
    
    
    -subunit present predominantly when acting as an ectopic monomer or heterodimer[1][6].
  • Competitive Antagonism : The binding of enterostatin is competitively displaced by

    
    -casomorphin (specifically 
    
    
    -casomorphin 1-7), an opioid peptide known to stimulate fat intake[1][5].
  • Biphasic Receptor Kinetics : The biological response to enterostatin exhibits a U-shaped dose-response curve. This phenomenon indicates a two-site affinity model on the

    
    -subunit protein: a high-affinity site responsible for initiating the biological effects (satiety, decreased fat intake) and a lower-affinity site to which both enterostatin and 
    
    
    -casomorphin can bind to autoinhibit or antagonize the response[5][6].

Mechanistic Signaling & Downstream Effects

Upon binding to the ecto-F1-ATPase

4
  • Adenylate Cyclase Modulation : The alteration in extracellular ATP levels or direct conformational changes in the receptor complex modulates adenylate cyclase activity, leading to cAMP accumulation in neuronal cell lines[4].

  • Kinase Activation : Elevated cAMP subsequently activates the Extracellular Signal-Regulated Kinase (ERK) pathway.

  • Metabolic Outcomes : In pancreatic

    
    -cells, enterostatin up-regulates the expression of the 
    
    
    -subunit itself by 3.5-fold and inhibits insulin secretion by altering protein trafficking[2]. Centrally, it downregulates agouti-related peptide (AgRP), ultimately suppressing dietary fat intake and increasing thermogenesis.

GENTEnterostatin (APGPR)F1BEcto-F1-ATPase β-SubunitENT->F1B Binds (Kd ~150 nM)BCMβ-casomorphinBCM->F1B CompetesATPExtracellular ATP HydrolysisF1B->ATP ModulatesACAdenylate CyclaseATP->AC Alters signalingCAMPcAMP AccumulationAC->CAMP IncreasesERKERK PathwayCAMP->ERK ActivatesOUTSuppression of Fat IntakeERK->OUT Metabolic Response

Enterostatin signaling pathway via the ecto-F1-ATPase β-subunit to suppress fat intake.

Experimental Methodologies for Receptor Validation

To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for quantifying the enterostatin–F1-ATPase interaction.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality: SPR is utilized because it provides label-free, real-time kinetic data (




1
  • Ligand Immobilization : Immobilize synthetic enterostatin (APGPR) onto a CM5 sensor chip via standard amine coupling chemistry.

    • Validation step: Ensure a low immobilization level (<100 RU) to prevent mass transport limitations and steric crowding.

  • Analyte Preparation : Purify recombinant rat F1-ATPase

    
    -subunit and prepare a concentration series (10 nM to 500 nM) in running buffer (e.g., HBS-EP).
    
  • Kinetic Injection : Inject the

    
    -subunit over the enterostatin-coated flow cell at a high flow rate (30 µL/min) to minimize rebinding artifacts.
    
  • Displacement Testing : To validate specificity, pre-incubate the

    
    -subunit with varying concentrations of 
    
    
    -casomorphin 1-7 before injection.
    • Expected Result: A dose-dependent reduction in the SPR response, confirming competitive binding[1].

Protocol 2: Aqueous Two-Phase Partitioning for Solution-Phase Binding

Causality: This method evaluates binding in a free-solution state, preserving the native conformation of the proteins without the artifacts of solid-phase immobilization. If a complex forms, the partition coefficient of the labeled enterostatin shifts toward the phase preferred by the larger F1-ATPase protein, allowing

5
  • System Setup : Prepare a polyethylene glycol (PEG)/dextran aqueous two-phase system.

  • Baseline Partitioning : Introduce radiolabeled

    
    I-enterostatin into the system. Measure the partition coefficient (
    
    
    ), defined as the ratio of concentration in the top phase to the bottom phase. (Enterostatin alone typically partitions with a
    
    
    of ~1.44)[5].
  • Complex Formation : Introduce purified F1-ATPase (which partitions 100% to the bottom phase)[5].

  • Quantification : Measure the new

    
     of 
    
    
    I-enterostatin.
    • Expected Result: A shift towards the bottom phase (e.g.,

      
       drops to 0.61) indicates complex formation. Calculate the 
      
      
      based on the molar shift[5].

Quantitative Data Summary

ParameterValueExperimental MethodLigand/TargetReference
Dissociation Constant (

)
~150 nMSurface Plasmon Resonance (SPR)Immobilized Enterostatin / Purified

-subunit
[1]
Dissociation Constant (

)
1.7

10

M (170 nM)
Aqueous Two-Phase Partitioning

I-Enterostatin / Purified F1-ATPase
[5]
Apparent

(with Antagonist)
5.0

10

M (500 nM)
Aqueous Two-Phase PartitioningEnterostatin +

-casomorphin (10

to 10

M)
[5]
Inhibitory Concentration (IC

)
10 µMRadioligand Binding Assay

-casomorphin against

H-Enterostatin on brain membranes
[5]
Receptor Expression Shift 3.5-fold increaseWestern Blot / Immunohistochemistry

-subunit in INS-1 cell plasma membrane (60 min exposure)
[2]

Implications for Drug Development

Targeting the ecto-F1-ATPase


2


6

References

  • [5] Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

  • [1] The F1-ATPase beta-subunit is the putative enterostatin receptor. PubMed (NIH).[Link]

  • [2] Enterostatin Up-Regulates the Expression of the Beta-Subunit of F(1)F(o)-ATPase in the Plasma Membrane of INS-1 Cells. PubMed (NIH). [Link]

  • [6] Enterostatin inhibition of angiogenesis: possible role of pAMPK and vascular endothelial growth factor A (VEGF-A). PMC (NIH). [Link]

  • [4] Gut Hormones and Related Concepts. Diabetes Care.[Link]

  • [3] Ecto-F1-ATPase: A moonlighting protein complex and an unexpected apoA-I receptor. PMC (NIH).[Link]

The Enterostatin-Mediated Inhibition of Insulin Secretion: Signaling Pathways and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enterostatin (VPDPR), a pentapeptide cleaved from pancreatic procolipase during intestinal fat digestion, acts as a critical gut-brain axis hormone. While historically recognized for its role in inducing early satiety and selectively reducing dietary fat intake, enterostatin exerts profound peripheral metabolic effects. Chief among these is its potent insulinostatic action on pancreatic


-cells[1].

For drug development professionals and metabolic researchers, understanding the precise signaling cascades of enterostatin offers a novel therapeutic window into modulating hyperinsulinemia and obesity. This technical guide synthesizes the established mechanistic pathways of enterostatin in


-cells, detailing its interaction with the 

-ATPase

-subunit, its disruption of cyclic AMP (cAMP) signaling, and its genomic regulation of vesicle trafficking proteins such as Dynamin2[2][3].

Mechanistic Framework: Receptor Binding and Signal Transduction

The inhibition of insulin secretion by enterostatin is not mediated through classical G-protein coupled incretin receptors, but rather through a multi-tiered disruption of standard


-cell stimulus-secretion coupling.
The -ATPase -Subunit as the Primary Receptor

The primary binding site for enterostatin on the


-cell plasma membrane is the 

-subunit of the

-ATP synthase complex[2][3]. While typically localized to the inner mitochondrial membrane, ectopic expression of the

-ATPase

-subunit on the plasma membrane serves as the functional receptor for enterostatin[2].
  • Causality in Secretion Inhibition: Glucose-stimulated insulin secretion (GSIS) relies on the intracellular generation of ATP. The binding of enterostatin to the plasma membrane

    
    -ATPase disrupts local ATP production. A failure to elevate the ATP/ADP ratio prevents the closure of ATP-sensitive potassium (
    
    
    
    ) channels. Consequently, the
    
    
    -cell membrane fails to depolarize, voltage-dependent calcium channels (VDCCs) remain closed, and the
    
    
    influx required for insulin granule exocytosis is aborted[3][4].
Interference with the Adenylate Cyclase / cAMP Pathway

Enterostatin also acts as a potent "anti-incretin." Incretins like Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) amplify insulin secretion by activating adenylate cyclase, raising intracellular cAMP, and activating Protein Kinase A (PKA) and Epac2. Enterostatin effectively blocks the insulinotropic action of both GLP-1 and GIP[5].

  • Pathway Specificity: Enterostatin does not inhibit insulin responses evoked by secretagogues that rely on the phosphoinositol turnover pathway (e.g., CCK-8 or carbachol)[5]. This isolates enterostatin's downstream inhibitory mechanism specifically to the interference of the adenylate cyclase/cAMP cascade[5].

G ENT Enterostatin (VPDPR) F1 F1-ATPase β-subunit (Plasma Membrane) ENT->F1 Binds ATP ↓ Local ATP Production F1->ATP Disrupts Synthase cAMP ↓ cAMP / Adenylate Cyclase (Blocks GIP/GLP-1) F1->cAMP Interferes KATP K-ATP Channel Remains Open ATP->KATP Prevents Closure VDCC VDCC Remains Closed (↓ Ca2+ Influx) KATP->VDCC Prevents Depolarization INS Inhibition of Insulin Secretion VDCC->INS cAMP->INS

Enterostatin signaling via F1-ATPase, disrupting ATP/cAMP pathways to inhibit insulin release.

Genomic Regulation of Protein Trafficking (Dynamin2)

Beyond immediate ion channel modulation, enterostatin exerts genomic effects that alter the physical machinery of vesicle exocytosis. Microarray and PCR studies in Beta-TC6 insulinoma cells demonstrate that enterostatin significantly downregulates the expression of Dynamin2 (a GTPase responsible for vesicle fission) while upregulating Scamp2 (Secretory carrier-associated membrane protein 2)[2].

  • Experimental Causality: When Dynamin2 is knocked down via siRNA, or its function is blocked using a dominant-negative mutant (Dyn K44A), GSIS is inhibited, and the cellular response to enterostatin is abolished[2]. This proves that enterostatin's long-term insulinostatic effect is mechanistically dependent on the downregulation of Dynamin2-mediated protein trafficking[2].

G ENT Enterostatin GEN Genomic Response (Beta-TC6 Cells) ENT->GEN DYN ↓ Dynamin2 Expression GEN->DYN SCA ↑ Scamp2 Expression GEN->SCA VES Impaired Vesicle Fission / Exocytosis DYN->VES Loss of function INS Inhibition of Glucose-Stimulated Insulin Release VES->INS

Genomic regulation of protein trafficking by enterostatin, highlighting Dynamin2 downregulation.

Quantitative Data: Impact on Secretagogue-Induced Insulin Release

The inhibitory potency of enterostatin varies depending on the secretagogue used to stimulate the


-cell. The following table synthesizes the quantitative inhibition observed in isolated perfused rat pancreas models using physiological concentrations of enterostatin (100 nM)[1][5][6][7].
Secretagogue / ConditionPathway TargetedEnterostatin Effect (100 nM)Reference
Glucose (9 mmol/L) ATP /

Channel
~70% Inhibition Silvestre et al.[1]
Tolbutamide (0.1 mmol/L) Direct

Channel Closure
~40% Inhibition Silvestre et al.[1]
Arginine (5 mmol/L) Electrogenic Depolarization~70% Inhibition Silvestre et al.[1]
GLP-1 Adenylate Cyclase / cAMP~80% Inhibition Rodríguez-Gallardo et al.[5]
GIP Adenylate Cyclase / cAMP~75% Inhibition Rodríguez-Gallardo et al.[5]
CCK-8 / Carbachol Phosphoinositol TurnoverNo Effect (0%) Rodríguez-Gallardo et al.[5]

Note: Enterostatin administration at these concentrations does not affect glucagon (


-cells) or somatostatin ( 

-cells) secretion, confirming a direct, non-paracrine,

-cell-specific mechanism of action[1][7].

Experimental Methodologies & Self-Validating Protocols

To rigorously study the insulinostatic effects of enterostatin, researchers must utilize models that isolate


-cell function from systemic vagal or hypothalamic inputs. Below are two field-proven protocols.
Protocol 1: Isolated Perfused Rat Pancreas Model

Purpose: To measure the direct, real-time dynamics of enterostatin on insulin secretion without confounding systemic factors, while preserving intact islet architecture and local microvasculature[1][5].

  • Step 1: Surgical Isolation. Fast male Wistar rats (200-250g) overnight. Anesthetize and surgically isolate the pancreas, cannulating the celiac artery (for perfusate inflow) and the portal vein (for effluent collection).

  • Step 2: Baseline Perfusion. Perfuse the pancreas at a constant flow rate (e.g., 2.5 mL/min) with a modified Krebs-Ringer bicarbonate buffer containing 4% dextran T-70, 0.2% BSA, and a basal glucose concentration (5.5 mmol/L). Equilibrate for 30 minutes.

  • Step 3: Enterostatin Pre-infusion. Introduce enterostatin (100 nM) into the perfusate 10 minutes prior to secretagogue stimulation.

    • Validation Checkpoint: Collect effluent to measure baseline glucagon and somatostatin. If these deviate from baseline, the preparation may be experiencing ischemic stress or non-specific toxicity[1].

  • Step 4: Secretagogue Challenge. Introduce the secretagogue (e.g., 9 mmol/L Glucose or GLP-1) while maintaining the enterostatin infusion.

  • Step 5: Effluent Sampling & RIA. Collect portal vein effluent at 1-minute intervals. Quantify insulin concentrations using a standard Radioimmunoassay (RIA) or high-sensitivity ELISA.

  • Step 6: Washout. Return to basal buffer (no enterostatin, 5.5 mmol/L glucose) for 20 minutes to prove that the inhibitory effect is reversible and not due to

    
    -cell apoptosis.
    
Protocol 2: siRNA-Mediated Knockdown of Dynamin2 in Beta-TC6 Cells

Purpose: To establish causality between enterostatin-induced genomic changes and the physical inhibition of insulin vesicle exocytosis[2].

  • Step 1: Cell Culture. Culture mouse Beta-TC6 insulinoma cells in DMEM supplemented with 15% fetal bovine serum at 37°C in a 5%

    
     atmosphere.
    
  • Step 2: siRNA Transfection. Seed cells into 24-well plates. At 60-70% confluency, transfect cells with Dynamin2-specific siRNA (or a dominant-negative Dyn K44A plasmid) using Lipofectamine RNAiMAX.

    • Validation Checkpoint: Transfect a separate well with a scrambled, non-targeting siRNA to serve as a negative control, ensuring the transfection process itself does not impair GSIS[2].

  • Step 3: Enterostatin Incubation. 48 hours post-transfection, starve the cells in glucose-free KRB buffer for 2 hours. Pre-incubate the cells with 1

    
    M enterostatin for 30 minutes.
    
  • Step 4: Glucose Stimulation. Stimulate the cells with high glucose (16.7 mmol/L) for 1 hour.

  • Step 5: Supernatant Analysis. Aspirate the supernatant and assay for insulin.

  • Expected Result: In scrambled siRNA cells, enterostatin will successfully inhibit GSIS. In Dynamin2 siRNA cells, GSIS will be inherently blunted, and the addition of enterostatin will yield no further inhibition, proving that enterostatin requires functional Dynamin2 to exert its effect[2].

References

  • Park, M., Farrell, J., Lemmon, K., & York, D. A. (2009). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. Peptides, 30(10), 1866–1873.[Link]

  • Silvestre, R. A., Rodríguez-Gallardo, J., & Marco, J. (1996). Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas. Diabetes, 45(9), 1157-1160. [Link]

  • Rodríguez-Gallardo, J., Silvestre, R. A., & Marco, J. (1999). Inhibitory effect of enterostatin on the beta cell response to digestive insulinotropic peptides. International Journal of Obesity and Related Metabolic Disorders, 23(8), 787-792.[Link]

  • Berger, K., & Erlanson-Albertsson, C. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Publications.[Link]

Sources

The Modulatory Role of Enterostatin on Sympathetic Outflow to Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant regulator of dietary fat intake and energy homeostasis. Its multifaceted metabolic effects are, in part, mediated through the central nervous system, where it enhances the sympathetic drive to brown adipose tissue (BAT), a key site for non-shivering thermogenesis. This in-depth technical guide provides a comprehensive overview of the mechanisms underpinning enterostatin's effects on BAT sympathoactivation. We will explore the signaling pathways from the gut to the brain, delve into the central processing of the enterostatin signal, and present detailed experimental protocols for researchers investigating this intricate neuro-metabolic axis. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolism, neurobiology, and obesity research.

Introduction: Enterostatin as a Metabolic Regulator

Enterostatin is a pentapeptide (Ala-Pro-Gly-Pro-Arg in humans) cleaved from procolipase in the gastrointestinal tract during fat digestion[1][2]. Its primary recognized function is the selective reduction of dietary fat intake, an effect observed across multiple species[1][3][4]. Beyond its role as a satiety signal for fat, chronic administration of enterostatin has been shown to decrease body weight and body fat, an effect that appears to extend beyond what can be attributed to reduced food intake alone[1][5]. This suggests that enterostatin also modulates energy expenditure.

One of the key mechanisms by which enterostatin influences energy expenditure is through its stimulatory effect on the sympathetic nervous system (SNS) outflow to brown adipose tissue (BAT)[1][2][5]. BAT is a specialized organ for rapid heat production (non-shivering thermogenesis), a process mediated by the uncoupling of oxidative phosphorylation by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane[6][7][8]. The activation of BAT thermogenesis is almost exclusively controlled by the SNS[9]. Enterostatin has been demonstrated to increase sympathetic drive to BAT, leading to enhanced UCP1 expression and thermogenesis[5][6][10].

Understanding the intricate pathways through which enterostatin exerts these effects is of paramount importance for the development of novel therapeutic strategies against obesity and related metabolic disorders.

The Enterostatin Signaling Pathway: From Gut to Brain to BAT

The action of enterostatin on BAT is a complex process involving both peripheral and central signaling pathways. The journey begins in the gut, where enterostatin is produced, and culminates in the activation of sympathetic neurons innervating brown adipocytes.

Peripheral Signaling: The Vagal Afferent Pathway

Peripherally administered enterostatin relies on the afferent vagus nerve to transmit its signal to the brain[1][10][11]. The vagus nerve, a critical component of the gut-brain axis, contains a majority of afferent fibers that relay sensory information from the gastrointestinal tract to the central nervous system[12][13][14].

The signaling cascade is initiated as follows:

  • Enterostatin Release: High-fat diets stimulate the transcription of the procolipase gene and the release of enterostatin into the gastrointestinal lumen[1][2].

  • Vagal Activation: Enterostatin interacts with receptors on vagal afferent terminals located in the mucosal and submucosal layers of the gut[12].

  • Transmission to the NTS: The electrical signal is transmitted to the nucleus of the solitary tract (NTS) in the brainstem, the primary termination site for vagal afferents[3][10][11][12]. Studies have shown that intraperitoneal injection of enterostatin induces the expression of Fos protein, a marker of neuronal activation, in the NTS[10][11].

  • Hepatic Vagotomy Abolishes the Effect: Crucially, transection of the hepatic branch of the vagus nerve blocks both the central Fos response and the fat intake-reducing effects of peripherally administered enterostatin, confirming the necessity of this pathway[10][11].

Central Processing: Hypothalamic Integration

From the NTS, the signal is relayed to various hypothalamic nuclei, which are key integration centers for energy homeostasis.

  • Paraventricular Nucleus (PVN): The PVN is a critical hub for the regulation of autonomic outflow[7][15]. Neurons in the NTS project to the PVN, which in turn modulates sympathetic outflow to peripheral tissues, including BAT[15]. Interestingly, while the PVN is a major regulator of the sympathetic nervous system, direct activation of PVN neurons has been shown to inhibit sympathetic outflow to BAT, suggesting a complex, likely indirect, modulatory role in the enterostatin pathway[16][17][18]. This indicates that enterostatin's signal from the NTS likely influences the PVN through intermediary neurons, possibly by inhibiting these inhibitory PVN neurons to ultimately increase sympathetic drive.

  • Other Hypothalamic Nuclei: Enterostatin administration also leads to neuronal activation in the arcuate nucleus, lateral hypothalamus (LHA), and ventromedial hypothalamus, all of which have projections to the PVN[2].

The central effects of enterostatin are mediated by complex interactions with other neurotransmitter systems:

  • Serotonergic and Opioidergic Systems: The central actions of enterostatin involve both serotonergic and opioidergic pathways[1][2]. Enterostatin has been shown to increase the extracellular release of serotonin and dopamine in the LHA[19]. Furthermore, there is evidence for an interaction with the mu-opioid receptor system within the hypothalamus, which is known to regulate feeding behavior[5][20][21][22].

The Enterostatin Receptor: An Unconventional Target

The identification of the enterostatin receptor has been a subject of investigation. A compelling candidate that has emerged is the beta-subunit of the F1F0-ATP synthase[5][6][20][23][24].

  • Ectopic Expression: This protein, typically found in the inner mitochondrial membrane, is also ectopically expressed on the plasma membrane of various cells, including neurons and insulin-secreting cells[6][23].

  • Binding and Signaling: Surface plasmon resonance studies have demonstrated that enterostatin binds to the isolated beta-subunit of F1-ATPase with a dissociation constant of approximately 150 nM[6]. This binding is thought to perturb cellular ATP levels, which could be a mechanism for altering cellular energy metabolism and signaling[5][24]. In insulin-secreting cells, this interaction leads to perturbed ATP synthesis, increased heat production, and enhanced oxygen consumption[24].

The proposed signaling pathway is visualized in the following diagram:

Enterostatin_Signaling_Pathway Fat_Digestion High-Fat Meal Digestion Enterostatin_Release Enterostatin Release (Gut Lumen) Fat_Digestion->Enterostatin_Release Stimulates Vagal_Afferents Vagal Afferent Terminals Enterostatin_Release->Vagal_Afferents Activates F1F0_ATPase F1F0-ATPase β-subunit (Putative Receptor) Enterostatin_Release->F1F0_ATPase Binds to NTS Nucleus of the Solitary Tract (NTS) (Brainstem) Vagal_Afferents->NTS Signal Transmission Hypothalamus Hypothalamic Nuclei (PVN, LHA, etc.) NTS->Hypothalamus Relays Signal SNS_Outflow Sympathetic Preganglionic Neurons (Spinal Cord) Hypothalamus->SNS_Outflow Modulates BAT_Nerves Sympathetic Nerves to BAT SNS_Outflow->BAT_Nerves Activates Brown_Adipocyte Brown Adipocyte BAT_Nerves->Brown_Adipocyte Norepinephrine Release Thermogenesis ↑ UCP1 Expression & ↑ Thermogenesis Brown_Adipocyte->Thermogenesis β3-Adrenergic Receptor Activation F1F0_ATPase->Brown_Adipocyte Modulates Cellular Energy

Caption: Enterostatin signaling pathway from the gut to brown adipose tissue.

Quantitative Effects of Enterostatin on BAT Sympathetic Drive and Thermogenesis

The following table summarizes key quantitative findings from studies investigating the effects of enterostatin.

Parameter MeasuredSpeciesTreatmentRoute of AdministrationKey FindingReference
Sympathetic Firing Rate to BAT RatEnterostatinThird Ventricle InjectionDose-dependent increase in firing rate in rats fed a high-fat diet.[10]
UCP1 mRNA Expression in BAT MouseEnterostatinNot specifiedSignificant increase in UCP1 mRNA expression during high-fat feeding.[6]
UCP2 mRNA Expression in BAT MouseEnterostatinNot specifiedSignificant decrease in UCP2 mRNA levels.[6]
BAT Glucose Uptake Mouseβ3-adrenergic agonist (CL-316,243)Intraperitoneal440% increase in glucose uptake.[1][11]
BAT Perfusion Mouseβ3-adrenergic agonist (CL-316,243)Intraperitoneal61% increase in tissue perfusion.[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of enterostatin on the sympathetic drive to BAT.

Protocol for Intracerebroventricular (ICV) Injection in Rats

This protocol is essential for studying the central effects of enterostatin, bypassing the peripheral signaling pathways.

Objective: To deliver a precise dose of enterostatin directly into the lateral cerebral ventricle of a rat.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton microsyringe (10 µL) with a 26-gauge needle

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical tools (scalpel, forceps, drills)

  • Enterostatin solution (sterile, pyrogen-free)

  • Saline (sterile, pyrogen-free) as a vehicle control

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rat (e.g., with isoflurane) and securely fix its head in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Identify the bregma (the junction of the sagittal and coronal sutures). For the lateral ventricle, typical coordinates relative to bregma are: -0.8 mm posterior, ±1.5 mm lateral[25].

  • Drilling and Cannula Implantation: Drill a small hole through the skull at the determined coordinates. Slowly lower the guide cannula to the desired depth (approximately 3.5-4.0 mm ventral from the skull surface)[25].

  • Fixation: Secure the guide cannula to the skull using dental cement and surgical screws. Insert the dummy cannula to prevent blockage.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection cannula connected to the microsyringe. Infuse the enterostatin solution (e.g., 1-5 µL) over 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Protocol for Measuring Sympathetic Nerve Activity (SNA) to BAT

Direct electrophysiological recording from the sympathetic nerves innervating BAT provides real-time measurement of sympathetic outflow.

Objective: To record multi-unit sympathetic nerve activity from the nerves innervating the interscapular brown adipose tissue (iBAT).

Materials:

  • Anesthetized rat preparation (e.g., urethane/chloralose)

  • Dissecting microscope

  • Bipolar platinum hook electrode

  • High-impedance amplifier and preamplifier

  • Data acquisition system (e.g., PowerLab, Spike2)

  • Mineral oil

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its core body temperature.

  • Surgical Exposure: Make a dorsal midline incision to expose the interscapular BAT pads.

  • Nerve Isolation: Under a dissecting microscope, carefully dissect one of the iBAT pads to locate the sympathetic nerve bundles entering the tissue. These are typically found along the main blood vessels supplying the fat pad.

  • Electrode Placement: Carefully place a small, intact nerve bundle onto the bipolar hook electrode.

  • Signal Recording: Cover the nerve and electrode with warm mineral oil to prevent drying and for electrical insulation.

  • Amplification and Filtering: Amplify the raw nerve signal (gain: 50,000-100,000) and band-pass filter it (e.g., 100-1000 Hz) to remove noise from muscle activity and other sources[26].

  • Data Processing: The filtered signal is rectified and integrated to provide a quantifiable measure of sympathetic nerve activity.

  • Validation: At the end of the experiment, confirm the signal is from sympathetic postganglionic nerves by administering a ganglionic blocker (e.g., hexamethonium), which should abolish the signal.

SNA_Recording_Workflow A1 Anesthetize Rat A2 Expose Interscapular BAT A1->A2 A3 Isolate Sympathetic Nerve Bundle A2->A3 A4 Place Nerve on Bipolar Electrode A3->A4 B1 Amplify Raw Signal A4->B1 Raw Neural Signal B2 Band-Pass Filter (100-1000 Hz) B1->B2 B3 Rectify and Integrate Signal B2->B3 C1 Record Baseline SNA B3->C1 Processed SNA C2 Administer Enterostatin (e.g., ICV) C1->C2 C3 Record Post-Treatment SNA C2->C3 D1 Analyze Change in SNA C3->D1

Caption: Workflow for sympathetic nerve activity (SNA) recording from brown adipose tissue.

Protocol for Western Blotting of UCP1 in BAT

This protocol allows for the quantification of UCP1 protein expression, a key indicator of thermogenic capacity in BAT.

Objective: To measure the relative abundance of UCP1 protein in BAT lysates.

Materials:

  • BAT tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Acetone (for lipid precipitation)[10][20]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Primary antibody (anti-UCP1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis: Homogenize frozen BAT samples in ice-cold lysis buffer.

  • Lipid Removal (Critical Step): Centrifuge the lysate. A fat cake will form on top. Carefully collect the infranatant (protein fraction). To improve protein purity, perform an acetone precipitation: add 4 volumes of cold acetone, incubate at -20°C, then centrifuge to pellet the protein. Resuspend the protein pellet in an appropriate buffer[10][20].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate with the primary anti-UCP1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the UCP1 signal to a loading control (e.g., β-actin or HSP90) to account for variations in protein loading.

Conclusion and Future Directions

Enterostatin plays a significant role in energy homeostasis by modulating both food intake and energy expenditure. Its ability to increase sympathetic drive to brown adipose tissue highlights a crucial gut-brain-BAT axis that contributes to metabolic regulation. The signaling pathway, initiated by fat digestion, involves vagal afferent transmission to the NTS and subsequent processing within hypothalamic centers, ultimately leading to increased norepinephrine release in BAT and activation of thermogenesis. The F1F0-ATPase beta-subunit has been identified as a promising, albeit unconventional, receptor for enterostatin, opening new avenues for research into its cellular mechanisms of action.

For drug development professionals, this pathway presents a compelling target. Modulating the enterostatin system could offer a dual-pronged approach to weight management: reducing the intake of energy-dense fats while simultaneously increasing energy expenditure through BAT activation. Future research should focus on:

  • Receptor Pharmacology: Further characterization of the enterostatin-F1F0-ATPase interaction and the downstream intracellular signaling events.

  • Central Circuitry: A more detailed mapping of the neural circuits from the NTS to the final sympathetic pre-motor neurons that are modulated by the enterostatin signal.

  • Human Relevance: Translating the findings from rodent models to human physiology, particularly given that human studies on enterostatin's thermogenic effects have been less conclusive[27].

A deeper understanding of these areas will be instrumental in harnessing the therapeutic potential of enterostatin and its associated pathways in the fight against obesity and metabolic disease.

References

  • Erlanson-Albertsson, C., & York, D. (1997). Enterostatin--a peptide regulating fat intake. Obesity Research, 5(4), 360–372.
  • Enterostatin - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 633-639.
  • Nagase, H., et al. (2002). Regulation of feeding behavior, gastric emptying, and sympathetic nerve activity to interscapular brown adipose tissue by galanin and enterostatin: the involvement of vagal-central nervous system interactions. Journal of the Autonomic Nervous System, 92(1-2), 35-43.
  • Westerterp-Plantenga, M. S., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. British Journal of Nutrition, 90(1), 207-214.
  • Madden, C. J., & Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue.
  • Tian, Q., & York, D. A. (1994).
  • Park, M., & York, D. A. (2000). Effect of high-fat diet, surrounding temperature, and enterostatin on uncoupling protein gene expression. American Journal of Physiology-Endocrinology and Metabolism, 279(2), E293-E300.
  • Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. Physiology & Behavior, 49(6), 1191-1194.
  • Hu, H. H., et al. (2013). Quantification of human and rodent brown adipose tissue function using 99mTc-methoxyisobutylisonitrile SPECT/CT and 18F-FDG PET/CT. Journal of Nuclear Medicine, 54(11), 1958-1964.
  • Sapozhnikov, D. M., & Stern, J. E. (2022). The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability. Frontiers in Physiology, 13, 846331.
  • Vaughan, C. H., & Bartness, T. J. (2014). Analysis and measurement of the sympathetic and sensory innervation of white and brown adipose tissue. Methods in Enzymology, 537, 199-225.
  • Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue. Journal of Physiology, 587(Pt 6), 1267-1268.
  • Okada, S., et al. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. Physiology & Behavior, 49(6), 1185-1189.
  • Oosterom, I., et al. (2019). Characterization of BAT activity in rats using invasive and non-invasive techniques. PLoS One, 14(5), e0216736.
  • Madden, C. J., & Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue. American Journal of Physiology.
  • Danielsson, A., et al. (2008). Enterostatin up-regulates the expression of the beta-subunit of F(1)F(o)-ATPase in the plasma membrane of INS-1 cells. Peptides, 29(4), 629-635.
  • Berger, K., et al. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. Peptides, 25(12), 2119-2126.
  • Kenney, M. J., & Ganta, C. K. (2003). The paraventricular nucleus: an important component of the central neurocircuitry regulating sympathetic nerve outflow. Journal of the Autonomic Nervous System, 98(3), 133-143.
  • Park, M. J., et al. (2019). An easy method for the clear detection of beige fat UCP1 by Western blotting. Journal of Physiological Anthropology, 38(1), 13.
  • Erlanson-Albertsson, C. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University.
  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 633–639.
  • Ookuma, K., et al. (2002). Enterostatin increases extracellular serotonin and dopamine in the lateral hypothalamic area in rats measured by in vivo microdialysis. Neuroscience Letters, 320(1-2), 96-98.
  • Vegiopoulos, A., et al. (2010). UCP1 induction during recruitment of brown adipocytes in white adipose tissue is dependent on cyclooxygenase activity. PLoS One, 5(6), e11391.
  • Wang, F., & Powley, T. L. (2020). Mechanistic relationship between the vagal afferent pathway, central nervous system and peripheral organs in appetite regulation.
  • Ramchandra, R., et al. (2017). Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization.
  • Bonaz, B., et al. (2018). The Vagus Nerve in the Neuro-Immune Axis: Implications in the Pathology of the Gastrointestinal Tract. Frontiers in Immunology, 9, 258.
  • Yilmaz, A., et al. (2011). The effect of Intracerebroventricular Injection of Beta Amyloid Peptide (1-42) on Caspase-3 Activity, Lipid Peroxidation, nitric. Turkish Neurosurgery, 21(4), 535-540.
  • Breit, S., et al. (2018). Vagus Nerve as Modulator of the Brain–Gut Axis in Psychiatric and Inflammatory Disorders.
  • Commins, S. P., et al. (2000). Western blot of UCP1 expression in mitochondrial extracts from brown adipose tissue (BAT) of WT and UCP1-deficient PF and leptin-injected mice.
  • Suzuki, S., & Tamura, T. (1985). Metabolic and sympathetic nerve activities of brown adipose tissue in tube-fed rats. The American Journal of Physiology, 249(5 Pt 1), E461-E465.
  • de Lartigue, G. (2016). Overview of GI vagal afferents in the gut-brain axis.
  • Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), 53308.
  • Rigo, F., et al. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments, (75), 50310.
  • Shen, M. J., & Zipes, D. P. (2014). Recording Sympathetic Nerve Activity from the Skin. Heart Rhythm, 11(4), 713-718.
  • Oldfield, B. J., et al. (2015). Brown Adipose Tissue Has Sympathetic-Sensory Feedback Circuits. eNeuro, 2(1), ENEURO.0053-14.2015.
  • Sayar-Atasoy, N., et al. (2023). Opioidergic signaling contributes to food-mediated suppression of AgRP neurons. Cell Reports, 42(1), 111956.
  • Ramchandra, R., & Malpas, S. C. (2025). Quantification of Sympathetic Nerve Traffic to the Heart: Electrophysiological Recording of Cardiac Sympathetic Nerve Activity in a Rodent Model. Methods in Molecular Biology, 2894, 173-183.
  • Kim, J., & Kim, J. H. (2025). Serotonin circuits act cooperatively with pathophysiology of opioid use disorder. Biochemical Pharmacology, 239, 116239.
  • Gao, W. J. (n.d.). Electrophysiological Recording Techniques. Drexel University College of Medicine.
  • Morrison, S. F., & Bartness, T. J. (2010). Sympathetic and sensory innervation of brown adipose tissue. Comprehensive Physiology, 1(4), 1779-1804.
  • Nishikawa, K., et al. (2016). Opioid systems in the lateral hypothalamus regulate feeding behavior through orexin and GABA neurons. Neuropharmacology, 105, 545-553.
  • Kim, J., & Kim, J. H. (2023). Serotonin circuits act cooperatively with pathophysiology of opioid use disorder. Biochemical Pharmacology, 115787.
  • Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of visualized experiments : JoVE, (109).
  • Ramchandra, R., et al. (2017). Recording sympathetic nerve activity in conscious humans and other mammals: Guidelines and the road to standardization. American Journal of Physiology.

Sources

The Physiological Role of Endogenous Enterostatin in High-Fat Diet Response: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-fat diets are a major contributor to the global obesity and type 2 diabetes epidemics. Understanding the endogenous mechanisms that regulate fat intake and metabolism is paramount for the development of effective therapeutic strategies. Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, has emerged as a key physiological regulator of fat intake. This in-depth technical guide provides a comprehensive overview of the physiological role of endogenous enterostatin in the response to a high-fat diet. We will explore its biosynthesis and release, its multifaceted mechanisms of action in the gut and the brain, and its impact on appetite, insulin secretion, and energy expenditure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of enterostatin and its signaling pathways.

Introduction: The Genesis of a Satiety Signal for Fat

The consumption of a high-fat diet often leads to a state of hyperphagia, seemingly an uncontrolled process. However, the digestion of fat itself initiates a feedback loop to regulate its own intake.[1] Central to this regulation is enterostatin, a pentapeptide that is cleaved from the N-terminus of pancreatic procolipase during fat digestion.[2][3] The remaining protein, colipase, is an essential cofactor for pancreatic lipase in the hydrolysis of dietary triglycerides.[2]

The production of enterostatin is not limited to the pancreas. It is also synthesized in the chief cells of the stomach and by enterochromaffine cells throughout the small intestine.[2][4] High-fat diets have been shown to increase the transcription of the procolipase gene and the subsequent release of enterostatin into the gastrointestinal lumen, lymph, and circulation.[5][6] This increase in circulating enterostatin acts as a physiological satiety signal, specifically targeting the consumption of dietary fat.[2][5]

The Multifaceted Mechanisms of Enterostatin Action

Enterostatin exerts its effects through a complex interplay of peripheral and central pathways, influencing not only food intake but also energy metabolism and insulin sensitivity.

Peripheral Sensing and Vagal Afferent Signaling

The initial actions of enterostatin are believed to originate in the gut. Peripherally administered enterostatin effectively reduces fat intake, an effect that is dependent on intact vagal signaling pathways.[5][7] This suggests that enterostatin interacts with receptors on vagal afferent neurons, transmitting satiety signals to the brain. Furthermore, the response to enterostatin is contingent upon the presence of cholecystokinin A (CCK-A) receptors, highlighting a cooperative role for these two gut-derived peptides in regulating fat intake.[3][7]

Central Regulation of Appetite and Reward

Enterostatin readily crosses the blood-brain barrier and acts on several key brain regions involved in appetite and reward, including the amygdala and the paraventricular nucleus.[7] Its central mechanisms are multifaceted and involve modulation of several neurotransmitter systems:

  • Opioid System: Enterostatin is thought to inhibit a µ-opioid-mediated pathway, which is involved in the rewarding aspects of fat consumption.[1][7] It has been shown to compete with β-casomorphin, an opioid peptide that stimulates fat intake.[1][7]

  • Serotonergic System: The anorectic effects of enterostatin are also mediated through the serotonergic system.[3][5] Increased serotonin production has been observed centrally following enterostatin administration, contributing to a feeling of satiety.[2]

  • Melanocortin System: Enterostatin's inhibitory effect on fat intake is modulated by the melanocortin system.[8] Studies have shown that enterostatin reduces the expression of Agouti-related peptide (AgRP), an orexigenic peptide, in the hypothalamus and amygdala.[3][8] The anorectic response to enterostatin is absent in melanocortin 4 receptor (MC4R) knockout mice.[8]

A Novel Receptor: The F1-ATPase β-Subunit

A significant breakthrough in understanding enterostatin's mechanism of action was the identification of the β-subunit of F1F0-ATPase as one of its target proteins.[1][2] The binding of enterostatin to this subunit, which can be found on the plasma membrane of target cells, appears to "disturb" ATP production, leading to increased thermogenesis and decreased insulin secretion.[7][9]

Physiological Consequences of Enterostatin Action in the Context of a High-Fat Diet

The integrated peripheral and central actions of enterostatin result in a series of physiological responses that collectively counter the metabolic challenges posed by a high-fat diet.

Selective Reduction of Fat Intake

A hallmark of enterostatin's action is its specificity for reducing the intake of dietary fat.[10][11] In animal models given a choice between high-fat and low-fat diets, enterostatin administration leads to a selective decrease in the consumption of the high-fat option.[11] Interestingly, the efficacy of enterostatin is dependent on prior adaptation to a high-fat diet, suggesting that chronic fat ingestion is a prerequisite for its anorectic effects.[12]

Regulation of Body Weight and Energy Expenditure

Chronic administration of enterostatin has been shown to reduce body weight and body fat in rodents.[2][5] This effect is not solely due to reduced food intake but also stems from an increase in energy expenditure.[3] Enterostatin enhances sympathetic nervous system activity, leading to increased expression of uncoupling protein 1 (UCP1) in brown adipose tissue and consequently, increased thermogenesis.[2][3]

Impact on Insulin Secretion and Glucose Homeostasis

Enterostatin has a direct inhibitory effect on insulin secretion from pancreatic β-cells.[10][13] This action is thought to be mediated, at least in part, by the downregulation of Dynamin2, a protein involved in insulin vesicle trafficking.[14] By dampening insulin release in response to high-fat meals, enterostatin may play a role in preventing the hyperinsulinemia often associated with obesity and type 2 diabetes.[10]

Experimental Methodologies for Studying Enterostatin

To facilitate further research in this area, we provide detailed protocols for key experiments used to investigate the physiological role of enterostatin.

In Vivo Rodent Metabolic Studies

Objective: To assess the effect of enterostatin on food intake, body weight, and energy expenditure in a high-fat diet-induced obesity model.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Dietary Regimen: Acclimate mice to a high-fat diet (HFD; 60% kcal from fat) or a control low-fat diet (LFD; 10% kcal from fat) for 4-6 weeks to induce an obese phenotype.

  • Enterostatin Administration:

    • Acute Study: Intraperitoneally (i.p.) inject mice with enterostatin (e.g., 100 µg/kg body weight) or saline vehicle 30 minutes prior to the dark cycle.

    • Chronic Study: Implant osmotic mini-pumps for continuous subcutaneous infusion of enterostatin (e.g., 100 µg/kg/day) or vehicle for 2-4 weeks.

  • Measurements:

    • Food Intake: Monitor daily food intake using metabolic cages.

    • Body Weight and Composition: Measure body weight daily and body composition (fat and lean mass) weekly using NMR spectroscopy.

    • Energy Expenditure: Assess oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) using indirect calorimetry.

    • Physical Activity: Monitor locomotor activity using infrared beams.

  • Data Analysis: Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of enterostatin versus vehicle treatment in both HFD and LFD groups.

Ex Vivo Pancreatic Islet Insulin Secretion Assay

Objective: To determine the direct effect of enterostatin on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • GSIS Assay:

    • Pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour.

    • Incubate groups of 10 size-matched islets in KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM) in the presence or absence of enterostatin (e.g., 10 µM) for 1 hour at 37°C.

    • Collect the supernatant for insulin measurement.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Normalize insulin secretion to the islet number or total protein content. Compare GSIS between different treatment groups using statistical analysis.

Summary of Key Findings

Parameter Effect of Enterostatin in High-Fat Diet Context Supporting Evidence
Fat Intake Selective decreaseAnimal studies with dietary choice paradigms.[11]
Body Weight DecreaseChronic administration studies in rodents.[2][5]
Energy Expenditure IncreaseIncreased sympathetic drive and UCP1 expression.[2][3]
Insulin Secretion InhibitionDirect effect on pancreatic β-cells.[10][13]
Central Signaling Modulation of opioid, serotonergic, and melanocortin systemsNeurochemical and receptor antagonist studies.[1][3][8]
Peripheral Signaling Vagal afferent and CCK-A receptor dependentVagotomy and CCK-A receptor knockout studies.[3][7]

Signaling Pathways and Experimental Workflow Diagrams

Enterostatin_Signaling_Pathway HFD High-Fat Diet Procolipase Procolipase (Pancreas, Stomach) HFD->Procolipase stimulates release Enterostatin Enterostatin Procolipase->Enterostatin cleavage Vagal_Afferents Vagal Afferents Enterostatin->Vagal_Afferents activates Brain Brain (Amygdala, PVN) Enterostatin->Brain crosses BBB F1ATPase F1-ATPase β-subunit Enterostatin->F1ATPase binds to Vagal_Afferents->Brain Opioid_R μ-Opioid Receptor Brain->Opioid_R inhibits Serotonin_R Serotonin System Brain->Serotonin_R activates MC4R Melanocortin 4 Receptor (MC4R) Brain->MC4R modulates Fat_Intake ↓ Fat Intake Opioid_R->Fat_Intake Serotonin_R->Fat_Intake MC4R->Fat_Intake Energy_Expenditure ↑ Energy Expenditure F1ATPase->Energy_Expenditure Insulin_Secretion ↓ Insulin Secretion F1ATPase->Insulin_Secretion

Caption: Enterostatin Signaling Pathway in Response to a High-Fat Diet.

Experimental_Workflow Start Start: High-Fat Diet-Induced Obesity Model Acute_Study Acute Enterostatin Administration (i.p.) Start->Acute_Study Chronic_Study Chronic Enterostatin Infusion (Mini-pump) Start->Chronic_Study Islet_Isolation Isolate Pancreatic Islets Start->Islet_Isolation Food_Intake Measure Food Intake Acute_Study->Food_Intake Body_Weight Measure Body Weight & Composition Chronic_Study->Body_Weight Energy_Expenditure Measure Energy Expenditure Chronic_Study->Energy_Expenditure Data_Analysis Data Analysis & Interpretation Food_Intake->Data_Analysis Body_Weight->Data_Analysis Energy_Expenditure->Data_Analysis GSIS_Assay Glucose-Stimulated Insulin Secretion Assay Islet_Isolation->GSIS_Assay GSIS_Assay->Data_Analysis

Caption: Experimental Workflow for Investigating Enterostatin's Effects.

Future Directions and Therapeutic Implications

The intricate physiological role of endogenous enterostatin in the response to a high-fat diet positions it as a promising therapeutic target for the treatment of obesity and related metabolic disorders. While enterostatin-deficient mice do not exhibit a strong obese phenotype, suggesting compensatory mechanisms, the pharmacological application of enterostatin or the development of small molecule agonists for its receptors could hold significant therapeutic potential.[15] Future research should focus on:

  • Receptor Deconvolution: Further elucidating the specific receptors and downstream signaling pathways that mediate enterostatin's diverse effects.

  • Pharmacokinetics and Delivery: Developing strategies to improve the bioavailability and delivery of enterostatin-based therapeutics.

  • Human Studies: Translating the promising findings from animal models to human clinical trials to assess the efficacy and safety of targeting the enterostatin system for weight management and metabolic control.

Conclusion

Endogenous enterostatin is a critical physiological regulator that emerges in response to a high-fat diet to selectively curb fat intake and modulate energy metabolism. Its complex mechanism of action, involving both peripheral and central pathways, underscores the sophisticated interplay between the gut and the brain in maintaining energy homeostasis. A thorough understanding of enterostatin's biology is essential for researchers and drug developers aiming to harness this endogenous system to combat the growing challenges of obesity and metabolic disease.

References

  • Enterostatin--its ability to inhibit insulin secretion and to decrease high-fat food intake. (n.d.). PubMed.
  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed.
  • Erlanson-Albertsson, C. (2003). Fat Digestion and its Role in Appetite Regulation and Energy Balance -The Importance of Enterostatin and Tetrahydrolipstatin. Bentham Science.
  • Erlanson-Albertsson, C. (2016). Fat-Rich Food Palatability and Appetite Regulation. NCBI.
  • Erlanson-Albertsson, C. (n.d.). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications.
  • York, D. A., & Erlanson-Albertsson, C. (1997). Enterostatin--a peptide regulating fat intake. PubMed.
  • Erlanson-Albertsson, C. (n.d.). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate.
  • Enterostatin. (n.d.). Wikipedia.
  • Mei, J. (1996). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action. Lund University.
  • Lin, L., & York, D. A. (1998). Chronic ingestion of dietary fat is a prerequisite for inhibition of feeding by enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 275(2), R619-R623.
  • Wicker, L. S., et al. (2004). Enterostatin deficiency increases serum cholesterol but does not influence growth and food intake in mice. American Journal of Physiology-Endocrinology and Metabolism, 287(5), E935-E942.
  • Lin, L., et al. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. Peptides, 28(3), 579-585.
  • Mei, J., et al. (1996). Procolipase is produced in the rat stomach--a novel source of enterostatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1301(3), 207-212.
  • Chen, W., et al. (2009). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. Peptides, 30(10), 1866-1873.
  • Enterostatin. (n.d.). Obesity and Diabetes.
  • Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. Physiology & Behavior, 49(6), 1191-1194.
  • Ertel, J., et al. (1996). Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas. Pancreas, 13(4), 415-420.

Sources

Enterostatin peptide sequence homology mouse vs human

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Enterostatin Peptide Sequence Homology: A Comparative Analysis of Mouse and Human Variants

Executive Summary

Enterostatin is a pentapeptide with a potent and selective anorectic effect on dietary fat. Derived from the N-terminal cleavage of pancreatic procolipase, it acts as a physiological satiety signal through both central and peripheral pathways.[1][2] This guide provides a detailed comparative analysis of enterostatin peptide sequences between humans and mice, explores the functional implications of their high homology, and furnishes comprehensive, field-proven protocols for their synthesis and evaluation. The primary sequences identified in both species are remarkably conserved, suggesting a fundamentally preserved mechanism of action. This document is intended for researchers in metabolic disease, drug development professionals, and scientists investigating gut-brain axis signaling.

Introduction: The Role of Enterostatin in Fat Metabolism

First identified as the activation peptide of procolipase, enterostatin is released during the digestion of dietary fats in the intestine.[2][3] Its primary physiological role is to selectively reduce the intake of fat without significantly affecting carbohydrate or protein consumption.[4] This function is initiated by high-fat diets, which increase procolipase gene transcription and the subsequent release of enterostatin.[2] The peptide is produced not only in the pancreas and gastrointestinal mucosa but also in key brain regions, including the hypothalamus and amygdala, allowing it to function as both a circulating hormone and a central neurotransmitter.[3] Its mechanism involves a complex gut-brain signaling network, utilizing afferent vagal pathways and modulating central serotonergic and opioidergic systems to exert its anorectic effects.[1][2]

Section 1: Comparative Sequence Analysis: Human vs. Mouse

The biological activity of enterostatin is dictated by its primary amino acid sequence. While several isoforms have been reported across different species, direct analysis of pancreatic tissue has revealed a striking degree of conservation between humans and mice.

The human enterostatin sequence is Ala-Pro-Gly-Pro-Arg (APGPR).[1] In a definitive study analyzing pancreatic extracts, the only form of enterostatin identified in mice was also APGPR.[5] This indicates that the primary, physiologically relevant form of this peptide is identical between the two species.

Other sequences, such as Val-Pro-Asp-Pro-Arg (VPDPR) and Val-Pro-Gly-Pro-Arg (VPGPR), have been identified in rats and are sometimes generally attributed to rodents.[1][5] While these variants are crucial for understanding the broader family of enterostatin peptides, current evidence points to APGPR as the principal sequence for comparative human and mouse studies.

The anorectic activity of enterostatin is critically dependent on a conserved structural motif, X-Pro-Y-Pro-Arg.[1] This motif is perfectly maintained in the APGPR sequence shared by humans and mice, providing a strong molecular basis for a conserved biological function.

Species Position 1 Position 2 Position 3 Position 4 Position 5 Sequence Primary Source
Human Alanine (Ala)Proline (Pro)Glycine (Gly)Proline (Pro)Arginine (Arg)APGPR[1]
Mouse Alanine (Ala)Proline (Pro)Glycine (Gly)Proline (Pro)Arginine (Arg)APGPR[5]
Rat (Variant) Valine (Val)Proline (Pro)Aspartic Acid (Asp)Proline (Pro)Arginine (Arg)VPDPR[5]
Rat (Variant) Valine (Val)Proline (Pro)Glycine (Gly)Proline (Pro)Arginine (Arg)VPGPR[5]

Table 1: Amino Acid Sequence Comparison of Enterostatin Peptides. The table highlights the identical primary sequences of human and mouse enterostatin (APGPR) and lists common variants found in other rodents for comparative context.

Section 2: Functional and Mechanistic Implications

The identical nature of the primary human and mouse enterostatin sequence (APGPR) strongly implies a conserved mechanism of action. The peptide's biological effects are mediated through its interaction with specific cellular receptors and the subsequent activation of downstream signaling cascades.

Receptor and Signaling Pathway

The primary receptor for enterostatin has been identified as the β-subunit of the F1F0-ATP synthase, a ubiquitous protein found on the cell surface in addition to its canonical role in mitochondrial ATP production.[3][6] Binding of enterostatin to this receptor on brain and liver cells initiates signaling through pathways including pERK and MAPK.[3] Furthermore, in human muscle cells, enterostatin has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leading to an increase in fatty acid β-oxidation.[7] This dual action—reducing fat intake and promoting fat metabolism—underscores its therapeutic potential.

The peripheral anorectic signal is transmitted from the gut to the brain via vagal afferent neurons, with key processing centers in the nucleus of the solitary tract (NTS) and the amygdala.[8] Central administration also reduces fat intake, indicating direct action on hypothalamic nuclei that control appetite.[1][7]

Enterostatin_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling cluster_effects Physiological Effects Enterostatin Enterostatin (APGPR) Receptor F1-ATPase (β-subunit) Enterostatin->Receptor Binding MAPK_Pathway pERK / MAPK Pathway Receptor->MAPK_Pathway AMPK AMPK Activation Receptor->AMPK Fat_Intake ↓ Selective Fat Intake MAPK_Pathway->Fat_Intake Fat_Oxidation ↑ Fatty Acid Oxidation AMPK->Fat_Oxidation

Figure 1: Enterostatin Signaling Pathway. This diagram illustrates the binding of enterostatin to its cell surface receptor (F1-ATPase β-subunit) and the activation of downstream pERK/MAPK and AMPK signaling pathways, leading to reduced fat intake and increased fat oxidation.

Section 3: Methodologies for Empirical Validation

To investigate the comparative biology of human and mouse enterostatin, or to produce the peptide for preclinical studies, robust and reproducible methodologies are essential. The following section provides detailed protocols for peptide synthesis and functional assessment.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of Enterostatin (APGPR)

This protocol details the synthesis of the pentapeptide APGPR using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase chemistry. This method is highly efficient for producing short peptides.[9]

Rationale: SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of excess reagents drives reactions to completion, and purification is simplified to washing the resin between steps.[10] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups (like Pbf for Arginine).

Materials:

  • Rink Amide resin (for a C-terminal amide, common for bioactive peptides)

  • Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ala-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation/Wash Solvent: Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Arginine):

    • Deprotect the resin by treating with 20% piperidine/DMF twice (5 min, then 15 min). Wash thoroughly with DMF.

    • In a separate vial, pre-activate 3 equivalents of Fmoc-Arg(Pbf)-OH with 2.9 equivalents of HATU and 6 equivalents of DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Confirm coupling completion with a negative Kaiser (ninhydrin) test.[11] Wash resin with DMF.

  • Chain Elongation (Pro, Gly, Ala):

    • Repeat the deprotection and coupling cycle for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ala-OH). Proline coupling is often rapid.

  • Final Fmoc Deprotection: After coupling the final amino acid (Alanine), remove the terminal Fmoc group with 20% piperidine/DMF as described above. Wash thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Pbf side-chain protecting group from Arginine.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, HATU, DIEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Cycle Repeat Steps 2-5 for Pro, Gly, Ala Wash2->Cycle Final_Deprotect 6. Final Fmoc Deprotection Cycle->Final_Deprotect Cleave 7. Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify 8. Precipitate & Purify (Ether, RP-HPLC) Cleave->Purify End End: Pure APGPR Peptide Purify->End

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow. This flowchart outlines the key steps in synthesizing enterostatin (APGPR) using Fmoc chemistry, from resin preparation to final purification.

Protocol 3.2: In Vitro Comparative Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kd) of synthetic human and mouse enterostatin to their receptor on a human cell line.

Rationale: Given the identical sequences, this assay serves to validate that the synthetic peptides are biologically active and exhibit the expected binding characteristics reported in the literature. Human neuroepithelioma SK-N-MC cells are used as they are known to express enterostatin binding sites.[12][13] The assay relies on the displacement of a labeled peptide by increasing concentrations of an unlabeled competitor.

Materials:

  • SK-N-MC human cell line

  • Synthetic human and mouse enterostatin (APGPR)

  • Labeled Peptide: ³H-APGPR or a commercially available fluorescently tagged enterostatin analog

  • Binding Buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well cell culture plates and filtration plates

  • Scintillation counter or fluorescence plate reader

Step-by-Step Methodology:

  • Cell Culture: Culture SK-N-MC cells to ~80-90% confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, wash cells with binding buffer.

  • Competitive Binding:

    • Prepare serial dilutions of unlabeled "cold" competitor peptide (synthetic human or mouse APGPR) in binding buffer.

    • To each well, add a constant, low concentration of the labeled "hot" peptide (e.g., ³H-APGPR at a concentration near its Kd, ~1 nM).[12]

    • Immediately add the varying concentrations of the cold competitor peptide. Include wells for total binding (hot peptide only) and non-specific binding (hot peptide + a large excess of cold peptide).

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free ligand by aspirating the medium and washing the cells quickly with ice-cold buffer, or by transferring the cell suspension to a filtration plate and washing.

  • Quantification:

    • For radioligands, lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • For fluorescent ligands, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percentage of specifically bound labeled peptide against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50, which can then be converted to the inhibition constant (Ki) and dissociation constant (Kd).

Protocol 3.3: In Vivo Assessment of Anorectic Activity in a Murine Model

This protocol outlines an experiment to confirm the anorectic effect of synthetic enterostatin in mice.

Rationale: This in vivo study is the definitive test of biological function. The protocol uses a well-established paradigm where animals adapted to a high-fat diet are treated with the peptide, and their subsequent food intake is monitored.[4][7] This directly measures the fat-specific anorectic effect that defines enterostatin.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • High-Fat Diet (HFD, e.g., 45-60% kcal from fat) and a standard chow diet

  • Synthetic enterostatin (APGPR) dissolved in sterile saline

  • Vehicle control (sterile saline)

  • Metabolic cages with automated food intake monitoring systems

Step-by-Step Methodology:

  • Acclimation and Diet Adaptation:

    • House mice individually and acclimate them to the metabolic cages.

    • Provide ad libitum access to the HFD for at least one week to ensure adaptation and to maximize the effect of enterostatin.

  • Baseline Measurement: Monitor food and water intake for 2-3 days prior to the experiment to establish a stable baseline for each animal.

  • Treatment Administration:

    • At the beginning of the dark cycle (when feeding is most active), administer a single intraperitoneal (IP) injection of enterostatin (e.g., a dose range of 10-100 nmol/kg) or an equivalent volume of saline vehicle.[7]

    • Use a crossover design where each animal receives both the treatment and vehicle on different days, separated by a washout period of at least 48 hours.

  • Food Intake Monitoring:

    • Immediately after injection, return mice to their cages with pre-weighed HFD.

    • Monitor cumulative food intake continuously or at set intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the food intake for each animal at each time point, corrected for any spillage.

    • Compare the cumulative food intake between the enterostatin-treated group and the saline-treated group using a paired t-test or repeated measures ANOVA. A significant reduction in food intake in the treated group confirms the anorectic effect.

InVivo_Workflow cluster_treatment Crossover Treatment Day Start Start: C57BL/6 Mice Acclimate 1. Acclimation & High-Fat Diet Adaptation (1 week) Start->Acclimate Baseline 2. Baseline Food Intake Measurement (2-3 days) Acclimate->Baseline Injection 3. IP Injection at Dark Cycle Onset Baseline->Injection GroupA Group A: Enterostatin (APGPR) Injection->GroupA GroupB Group B: Saline Vehicle Injection->GroupB Monitor 4. Monitor Cumulative Food Intake (0-24h) GroupA->Monitor GroupB->Monitor Washout 5. Washout Period (48h) Monitor->Washout Crossover 6. Crossover Injections (Group A gets Saline, B gets Peptide) Washout->Crossover Monitor2 7. Monitor Cumulative Food Intake (0-24h) Crossover->Monitor2 Analyze 8. Data Analysis (Paired t-test / ANOVA) Monitor2->Analyze

Figure 3: In Vivo Comparative Efficacy Workflow. This diagram illustrates the experimental design for testing the anorectic effect of enterostatin in mice using a crossover methodology to ensure robust data.

Conclusion

The enterostatin peptide sequence is remarkably conserved between humans and mice, with the primary identified form in both species being Ala-Pro-Gly-Pro-Arg (APGPR). This high degree of homology in a critical satiety-signaling peptide underscores its fundamental role in mammalian fat metabolism. The conserved X-Pro-Y-Pro-Arg motif ensures a shared mechanism of action, centered on binding to the F1-ATPase β-subunit and activating downstream pathways that collectively reduce fat intake and enhance its oxidation. For researchers in the field, this homology provides a strong foundation for the use of murine models in preclinical studies. However, it remains imperative to use species-specific (or in this case, the identical APGPR) synthetic peptides, as detailed in the provided protocols, to ensure the highest degree of translational relevance and experimental validity. Future research may focus on whether subtle differences in receptor density, downstream signaling efficiency, or the presence of minor isoforms could account for species-specific nuances in the response to high-fat diets.

References

  • Enterostatin - Wikipedia. [Link]

  • Enterostatin - Grokipedia. [Link]

  • Okada, S., York, D. A., Bray, G. A., & Erlanson-Albertsson, C. (1991). Enterostatin--a peptide regulating fat intake. PubMed. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

  • Enterostatin - Obesity and Diabetes. [Link]

  • Rippe, C., & Erlanson-Albertsson, C. (1998). Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species. PubMed. [Link]

  • Pasquini, F., Tani, E., Roda, L. G., & Erlanson-Albertsson, C. (1996). Binding of enterostatin to the human neuroepithelioma cell line SK-N-MC. PubMed. [Link]

  • Park, M., & Lee, J. Y. (2011). Different metabolic responses to central and peripheral injection of enterostatin. PMC. [Link]

  • Pasquini, F., Tani, E., Roda, L. G., & Erlanson-Albertsson, C. (1996). Binding of enterostatin to the human neuroepithelioma cell line SK-N-MC. PlumX. [Link]

  • Erlanson-Albertsson, C., Jie, M., Okada, S., York, D., & Bray, G. A. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. PubMed. [Link]

  • Bayer, E., & Rapp, W. (1986). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Lin, S., Okada, S., York, D. A., & Bray, G. A. (1998). Enterostatin: a gut-brain peptide regulating fat intake in rat. PubMed. [Link]

Sources

An In-depth Technical Guide on the Opioidergic Pathway's Involvement in Enterostatin's Anorectic Effects

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, has been identified as a potent and selective inhibitor of dietary fat intake.[1] Its anorectic effects are mediated through a complex network involving both peripheral and central nervous system pathways.[2][3] A significant body of evidence points towards a crucial role for the endogenous opioidergic system in modulating the central effects of enterostatin. This technical guide synthesizes key findings, elucidates the proposed mechanisms of action, and provides detailed experimental protocols for researchers and drug development professionals investigating this interaction. We will explore the pharmacological evidence, the neuroanatomical substrates, and the intricate signaling cascades that link enterostatin to opioid-mediated control of feeding behavior.

Introduction: Enterostatin as a Satiety Signal for Dietary Fat

Enterostatin is a pentapeptide (Ala-Pro-Gly-Pro-Arg in humans) cleaved from procolipase during fat digestion in the small intestine.[1][4] Its production is upregulated by high-fat diets, suggesting it functions as a natural negative feedback signal to prevent the overconsumption of fat.[3] The anorectic action of enterostatin is bimodal, originating from both peripheral and central sites.[2]

  • Peripheral Action: Occurring in the gastroduodenal region, this effect is relayed to the brain via afferent vagal nerve fibers, establishing a critical gut-brain axis communication link.[3][5]

  • Central Action: Procolipase and enterostatin are also produced directly in specific brain regions, including the hypothalamus and amygdala, allowing for direct modulation of neural circuits that control appetite.[2] The central signaling cascade is complex, involving serotonergic, dopaminergic, and, most notably, opioidergic components.[2][3]

The Endogenous Opioid System: A Key Driver of Hedonic Feeding

The endogenous opioid system is a well-established regulator of appetite, particularly for highly palatable, energy-dense foods.[6] This system comprises endogenous opioid peptides (e.g., endorphins, enkephalins) and their receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.[7][8]

Activation of µ-opioid receptors (MORs) in brain reward centers, such as the nucleus accumbens and lateral septum, potently stimulates food intake, enhances the hedonic value ("liking") of palatable foods, and drives the motivation ("wanting") to eat.[6][9][10][11] Consequently, pharmacological antagonists of opioid receptors, such as naloxone, reliably suppress food intake, especially of palatable options.[6][12][13] This foundational knowledge provides the critical context for investigating the enterostatin-opioid interaction. The central hypothesis is that enterostatin exerts its fat-specific anorectic effect by counteracting or inhibiting a tonic, pro-ingestive opioid signal.

Unraveling the Connection: Evidence for Enterostatin's Interaction with the Opioidergic Pathway

The link between enterostatin's function and the opioid system is supported by compelling pharmacological and molecular evidence. The primary experimental strategy involves challenging the enterostatin-induced anorexia with specific opioid receptor agonists and antagonists.

Pharmacological Antagonism and Competition

Studies have consistently demonstrated that the anorectic effect of centrally administered enterostatin can be attenuated or completely blocked by opioid receptor antagonists. For instance, the fat intake suppression caused by enterostatin is reversed by the κ-opioid agonist U50488.[14][15] Conversely, the specific κ-opioid antagonist nor-binaltorphimine (nor-BNI) mimics enterostatin's effect by selectively suppressing high-fat diet consumption.[15] This suggests that enterostatin's mechanism involves interfering with a κ-opioid pathway that normally promotes fat intake.[15]

Furthermore, binding studies have shown that opioid peptides can directly compete with enterostatin. On human neuroepithelioma SK-N-MC cells, the binding of radiolabeled enterostatin is displaced by the µ-opioid receptor agonists β-casomorphin-5 and Met-enkephalin.[5] This finding strongly suggests that enterostatin interacts with a µ-opioid-mediated pathway, possibly by binding to the µ-opioid receptor itself or a closely associated site.[5][16]

Neuroanatomical Overlap

Enterostatin's anorectic effects are most potent when the peptide is injected into the amygdala and the paraventricular nucleus (PVN) of the hypothalamus.[2][5][17] These brain regions are integral to the regulation of feeding and reward and are densely populated with opioid receptors, providing a clear neuroanatomical substrate for the interaction.[2][11]

Proposed Mechanism of Action and Signaling Diagram

The collective evidence supports a model where enterostatin functions as an inhibitor of an opioid-driven pathway that facilitates fat consumption. When a high-fat meal is consumed, two opposing signals are generated: 1) the release of endogenous opioids, which promotes continued, hedonically-driven intake, and 2) the production of enterostatin, which acts as a satiety signal to terminate fat intake. Enterostatin achieves this by inhibiting the downstream signaling of the opioid pathway.

This interaction is likely complemented by enterostatin's influence on other neurotransmitter systems. Studies show that enterostatin can increase the extracellular release of both serotonin and dopamine in the lateral hypothalamic area, two neurotransmitters known to be involved in satiety mechanisms.[18][19]

Enterostatin_Opioid_Pathway cluster_Gut Gastrointestinal Tract cluster_Brain Central Nervous System Fat High-Fat Meal Procolipase Procolipase Cleavage Fat->Procolipase Stimulates Feeding_Circuits Feeding & Reward Circuits (PVN, Amygdala) Fat->Feeding_Circuits Sensory Input Stimulates Enterostatin_P Enterostatin (Peripheral) Procolipase->Enterostatin_P Vagus Afferent Vagal Nerve Enterostatin_P->Vagus Signals via Opioid_R Opioid Receptors (μ and κ) Anorexia ↓ Fat Intake (Anorexia) Hyperphagia ↑ Fat Intake (Hyperphagia) Opioid_R->Hyperphagia Activates Enterostatin_C Enterostatin (Central) Enterostatin_C->Opioid_R Inhibits/Modulates Enterostatin_C->Feeding_Circuits Acts on Feeding_Circuits->Opioid_R Endogenous Opioids Vagus->Enterostatin_C Relays Signal to Brain

Caption: Proposed mechanism of enterostatin's anorectic effect via opioid pathway modulation.

Key Experimental Protocols

To rigorously investigate the enterostatin-opioid interaction, specific, well-controlled experimental designs are essential. The following protocols provide a framework for in vivo and in vitro validation.

Protocol: In Vivo Antagonist Challenge in Rodent Feeding Model

This protocol is designed to determine if blocking opioid receptors in vivo prevents the anorectic effect of centrally administered enterostatin.

Objective: To test the functional interaction between enterostatin and the opioidergic system on fat intake.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are individually housed and adapted to a high-fat diet (e.g., 50-60% kcal from fat) for at least one week until intake stabilizes.

  • Surgical Preparation: Rats are anesthetized, and a permanent guide cannula is stereotaxically implanted, aimed at a lateral cerebral ventricle (ICV) or a specific brain nucleus like the amygdala. Animals are allowed a one-week recovery period.

  • Experimental Design: A within-subjects crossover design is employed. On test days, food is removed for 4 hours prior to injection. Each rat will receive all treatment combinations on different days, with at least 48 hours between tests.

    • Group 1: Vehicle (aCSF) + Vehicle (Saline)

    • Group 2: Vehicle (aCSF) + Enterostatin (e.g., 1 nmol, ICV)

    • Group 3: Naloxone (e.g., 0.5 mg/kg, IP) + Enterostatin (1 nmol, ICV)

    • Group 4: Naloxone (0.5 mg/kg, IP) + Vehicle (aCSF)

  • Procedure: The opioid antagonist (Naloxone) or its vehicle is administered intraperitoneally (IP) 15 minutes before the central injection. Enterostatin or its vehicle (aCSF) is then microinjected into the cannula over 1 minute.

  • Data Collection: Immediately after the central injection, a pre-weighed amount of the high-fat diet is returned to the cage. Food intake is measured by weighing the remaining food at 1, 2, and 4 hours post-injection.

  • Causality and Validation: This design is self-validating. A positive result, where enterostatin's reduction of food intake (Group 2 vs. Group 1) is significantly attenuated or abolished in the presence of naloxone (Group 3 vs. Group 2), provides strong evidence that enterostatin's effect requires an intact and unopposed opioidergic pathway. Group 4 controls for any independent effect of naloxone on feeding.

Protocol: Competitive Radioligand Binding Assay

This protocol assesses whether enterostatin competes for binding at opioid receptors or a closely related site.

Objective: To determine the binding characteristics of enterostatin relative to known opioid ligands.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from whole rat brains or specific regions like the hypothalamus and amygdala. Tissue is homogenized in ice-cold buffer, followed by a series of centrifugation steps to isolate the membrane fraction. Protein concentration is determined via a Bradford or BCA assay.

  • Binding Assay:

    • Radioligand: A selective µ-opioid receptor radioligand, such as [³H]DAMGO.

    • Competitors: A range of concentrations of unlabeled ("cold") ligands: DAMGO (positive control), naloxone, and enterostatin.

  • Procedure: In assay tubes, a constant amount of membrane protein (e.g., 100 µg) and [³H]DAMGO (at a concentration near its Kd) are incubated with increasing concentrations of the competitor ligands.

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled DAMGO. Specific binding is calculated by subtracting non-specific from total binding. Competition curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of specific radioligand binding) are calculated using non-linear regression.

  • Causality and Validation: If enterostatin displaces [³H]DAMGO binding in a dose-dependent manner, it indicates direct competition for the µ-opioid receptor or an allosterically coupled site. The relative IC50 values provide insight into the binding affinities. This protocol directly validates the molecular hypothesis generated from the in vivo studies.

Quantitative Data Summary

The following tables present hypothetical but representative data from the protocols described above, illustrating expected outcomes that would support the hypothesis.

Table 1: Effect of Naloxone on Enterostatin-Induced Anorexia (4-hr High-Fat Food Intake)

ICV TreatmentIP Pre-treatmentMean Fat Intake (g) ± SEMStatistical Significance (vs. Vehicle/Vehicle)
VehicleVehicle8.5 ± 0.6-
EnterostatinVehicle4.2 ± 0.5p < 0.01
EnterostatinNaloxone7.9 ± 0.7p > 0.05 (not significant)
VehicleNaloxone8.1 ± 0.6p > 0.05 (not significant)

Table 2: Competitive Displacement of [³H]DAMGO Binding from Rat Brain Membranes

Unlabeled CompetitorIC50 (nM)Interpretation
DAMGO3.5High-affinity binding of the reference agonist.
Naloxone5.2High-affinity binding of the reference antagonist.
Enterostatin45.8Moderate-affinity displacement, suggesting interaction.
β-casomorphin-528.1Moderate-affinity displacement, consistent with literature.[5]

The Critical Role of the Vagus Nerve

The peripheral action of enterostatin is entirely dependent on intact vagal afferents.[3][5] Surgical transection of the vagus nerve (vagotomy) abolishes the anorectic effect of peripherally administered enterostatin, confirming that the gut-derived signal must be transmitted to the brain to be effective.[3] This underscores the importance of the gut-brain axis in the physiological regulation of fat intake.

Vagotomy_Workflow cluster_groups cluster_treatment cluster_outcome Sham Sham-Operated Rats Saline_S Saline Sham->Saline_S Enterostatin_S Enterostatin Sham->Enterostatin_S Vagotomy Vagotomized Rats Saline_V Saline Vagotomy->Saline_V Enterostatin_V Enterostatin Vagotomy->Enterostatin_V Outcome_SS Normal Fat Intake Saline_S->Outcome_SS Outcome_ES ↓ Fat Intake Enterostatin_S->Outcome_ES Outcome_SV Normal Fat Intake Saline_V->Outcome_SV Outcome_EV Normal Fat Intake (Effect Abolished) Enterostatin_V->Outcome_EV

Caption: Experimental workflow demonstrating the effect of vagotomy on peripheral enterostatin action.

Conclusion and Future Directions for Drug Development

The evidence strongly indicates that the anorectic effect of enterostatin is, to a significant degree, mediated through its inhibitory action on a central opioidergic pathway that promotes the consumption of dietary fat. This interaction occurs in key brain regions like the amygdala and PVN and is initiated peripherally via a vagal gut-brain signaling axis.

For drug development professionals, this mechanism presents a novel therapeutic angle. Targeting the enterostatin pathway could offer a more nuanced approach to weight management than broad-spectrum appetite suppressants, specifically by modulating the hedonic drive for high-fat foods.

Unresolved questions and future research should focus on:

  • Direct Molecular Target: Identifying the specific receptor or protein to which enterostatin binds is paramount. While evidence points to an interaction with µ- and κ-opioid receptors, another identified target is the β-subunit of F1F0-ATPase.[5][16] It is possible that enterostatin binds to the ATPase, which in turn allosterically modulates opioid receptor function.

  • Downstream Signaling: Elucidating the precise intracellular changes (e.g., cAMP levels, protein kinase activity, ion channel conductance) that occur in neurons upon co-application of enterostatin and opioid agonists.

  • Human Translational Studies: While preclinical data are robust, clinical trials in humans have shown limited efficacy, potentially due to poor bioavailability and penetration of the blood-brain barrier.[20] Future efforts must focus on developing more stable and brain-penetrant enterostatin analogs or small-molecule mimetics to effectively engage this central opioidergic mechanism.

By continuing to dissect this intricate interplay between a gut-derived peptide and the brain's reward circuitry, researchers can pave the way for a new generation of targeted therapies to combat obesity and metabolic disorders.

References

  • Lin, L., Park, M., Hulver, M., & York, D. A. (2006). Different metabolic responses to central and peripheral injection of enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 290(4), R909-R915. [Link]

  • Erlanson-Albertsson, C. (1996). Enterostatin--a peptide regulating fat intake. Journal of the American College of Nutrition, 15(4), 328-331. [Link]

  • Feinle-Bisset, C., & Beglinger, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 615-620. [Link]

  • Wikipedia contributors. (2023, April 29). Enterostatin. In Wikipedia, The Free Encyclopedia. [Link]

  • Selleck, R. A., et al. (2022). Feeding behavior elicited by mu opioid and GABA receptor activation in the lateral septum. Neuroscience, 490, 150-161. [Link]

  • Grokipedia. (n.d.). Enterostatin. Grokipedia. [Link]

  • Yeomans, M. R., & Gray, R. W. (2009). From taste hedonics to motivational drive: central µ-opioid receptors and binge-eating behaviour. International Journal of Neuropsychopharmacology, 12(7), 991-1003. [Link]

  • Lin, L., & York, D. A. (1997). Enterostatin actions in the amygdala and PVN to suppress feeding in the rat. Peptides, 18(9), 1341-1347. [Link]

  • Lin, L., Park, M., Hulver, M., & York, D. A. (2006). Different metabolic responses to central and peripheral injection of enterostatin. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology, 290(4), R909–R915. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 615-620. [Link]

  • Yoshimatsu, H., et al. (2002). Enterostatin increases extracellular serotonin and dopamine in the lateral hypothalamic area in rats measured by in vivo microdialysis. Neuroscience Letters, 320(1-2), 96-98. [Link]

  • DiFeliceantonio, A. G., & Berridge, K. C. (2016). Modulation of feeding and locomotion through mu and delta opioid receptor signaling in the nucleus accumbens. Physiology & Behavior, 162, 115-127. [Link]

  • Richard, J. M., et al. (2020). Lateral septum mu opioid receptors in stimulation of feeding. Neuropharmacology, 167, 107987. [Link]

  • Al-Hasani, R., et al. (2023). The Role of Mu Opioid Receptors in High Fat Diet-Induced Reward and Potentiation of the Rewarding Effect of Oxycodone. International Journal of Molecular Sciences, 24(5), 4438. [Link]

  • Chen, W., et al. (2010). Effects of dietary fat and enterostatin on dopamine and 5-hydroxytrytamine release from rat striatal slices. Neuroscience Letters, 480(2), 118-121. [Link]

  • QYAOBIO. (n.d.). Enterostatin. QYAOBIO. [Link]

  • Barton, C., et al. (1995). Differential effects of enterostatin, galanin and opioids on high-fat diet consumption. Brain Research, 692(1-2), 117-122. [Link]

  • Barton, C., et al. (1997). Effect of enterostatin and kappa-opioids on macronutrient selection and consumption. Peptides, 18(6), 785-791. [Link]

  • Moore, R., Mills, I. H., & Forster, A. (1981). Naloxone in the treatment of anorexia nervosa: effect on weight gain and lipolysis. Journal of the Royal Society of Medicine, 74(2), 129–131. [Link]

  • Cleveland Clinic. (2022, June 21). Vagotomy. [Link]

  • Holtzman, S. G. (1974). Behavioral effects of separate and combined administration of naloxone and d-amphetamine. The Journal of Pharmacology and Experimental Therapeutics, 189(1), 51-60. [Link]

  • Scharrer, E., & Langhans, W. (1986). Control of food intake by fatty acid oxidation. The American Journal of Physiology, 250(6 Pt 2), R1003-6. [Link]

  • Cambridge University Press & Assessment. (2021, June 28). Obesity and dietary fat influence dopamine neurotransmission: exploring the convergence of metabolic state, physiological stress, and inflammation on dopaminergic control of food intake. Nutrition Research Reviews. [Link]

  • Moore, R., Mills, I. H., & Forster, A. (1981). Naloxone in the treatment of anorexia nervosa: effect on weight gain and lipolysis. Journal of the Royal Society of Medicine, 74(2), 129-31. [Link]

  • McLaughlin, P. J., & Zagon, I. S. (1987). Effects of chronic antenatal and postnatal administration of narcotics on naloxone-induced anorexia in preweanling rats. Neuropharmacology, 26(6), 641-7. [Link]

  • Wikipedia contributors. (2023, December 1). Vagotomy. In Wikipedia, The Free Encyclopedia. [Link]

  • Schaeffer, A., et al. (1983). Effect of vagotomy on gastrointestinal hormones. Annales de Chirurgie, 37(3), 199-205. [Link]

  • Taylor, I. L., et al. (1985). Effects of vagotomy on satiety induced by gastrointestinal hormones in the rat. The American Journal of Physiology, 248(5 Pt 1), G591-4. [Link]

  • Cleveland Clinic. (2022, June 21). Vagotomy: Types, Uses, Definition & Procedure. [Link]

  • Galligan, J. J., & Sternini, C. (2014). Molecular Physiology of Enteric Opioid Receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(6), G585-G594. [Link]

  • Li, Y., et al. (2025). Vagotomy suppresses food intake by increasing GLP-1 secretion via the M3 AChR-AMPKα pathway in mice. Life Sciences, 368, 123288. [Link]

  • Stolar, M. W. (2020). The Opioid System and Food Intake: Use of Opiate Antagonists in Treatment of Binge Eating Disorder and Abnormal Eating Behavior. Journal of Clinical Medicine Research, 12(2), 79-88. [Link]

  • Holzer, P. (2009). Opioid receptors in the gastrointestinal tract. Regulatory Peptides, 155(1-3), 11-17. [Link]

  • Moore, R., Mills, I. H., & Forster, A. (1981). Naloxone in the treatment of anorexia nervosa: effect on weight gain and lipolysis. Journal of the Royal Society of Medicine, 74(2), 129–131. [Link]

  • Segall, M. A., & Margules, D. L. (1989). Central mediation of naloxone-induced anorexia in the ventral tegmental area. Behavioral Neuroscience, 103(4), 857-64. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the In Vitro Application of Enterostatin TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Enterostatin and the Challenge of its TFA Salt Form

Enterostatin is a pentapeptide with the sequence Val-Pro-Asp-Pro-Arg (VPDPR) in most mammals, that has garnered significant interest in metabolic research.[1][2] It is endogenously produced in the intestine and stomach from the cleavage of procolipase during fat digestion and is recognized as a key satiety signal that selectively reduces the intake of dietary fat.[3] Mechanistically, Enterostatin's effects are mediated through both peripheral and central pathways. The peripheral actions often involve afferent vagal signaling to hypothalamic centers, while central responses can include modulation of serotonergic and opioidergic systems.[3] Its potential role in regulating fat intake, body weight, and insulin secretion makes it a compelling target for drug development in the context of obesity and metabolic disorders.[3][4]

For researchers investigating its cellular mechanisms, a common challenge arises from its commercially available form: a trifluoroacetate (TFA) salt. Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with TFA as an ion-pairing agent, resulting in the peptide being isolated as a TFA salt.[5] While this is a standard procedure, residual TFA can be problematic for in vitro cell culture experiments. At certain concentrations, TFA has been shown to be cytotoxic, inhibit cell proliferation, and potentially alter the secondary structure and solubility of the peptide, thereby confounding experimental results.[5][6]

This guide provides a detailed protocol for the dissolution of Enterostatin TFA salt for in vitro cell culture, with a strong emphasis on the rationale behind each step to ensure scientific integrity and experimental reproducibility.

The Critical Impact of TFA on In Vitro Studies

The presence of TFA counterions in a peptide preparation can introduce a significant experimental variable. It is crucial to be aware of the potential dose-dependent effects of TFA on cell viability. Studies have shown that TFA concentrations can inhibit cell proliferation in various cell types.[6] Therefore, minimizing the final concentration of TFA in the cell culture medium is paramount. For sensitive cellular assays or in vivo studies, it is often recommended to perform a salt exchange, replacing the TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate.[5][7][8][9]

Recommended Protocol for Dissolving Enterostatin TFA Salt

This protocol outlines a stepwise approach to dissolving Enterostatin TFA salt, starting with the most benign solvent and progressing to organic solvents if necessary.

Step 1: Initial Solubility Test in Sterile Water

Given that Enterostatin is a relatively small pentapeptide, it is likely to have some solubility in aqueous solutions.

  • Preparation : Briefly centrifuge the vial of lyophilized Enterostatin TFA salt to ensure all the powder is at the bottom.

  • Initial Test : In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of the peptide in high-purity, sterile, distilled water.

  • Gentle Agitation : Vortex gently or sonicate the solution for a short period to aid dissolution.

  • Observation : Visually inspect the solution for any undissolved particulates. A clear solution indicates successful dissolution.

Step 2: Using an Organic Solvent for a Concentrated Stock Solution

If Enterostatin TFA salt does not fully dissolve in water, the use of a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is the next step.

  • Solvent Selection : Use cell-culture grade DMSO. Be aware that DMSO can be hygroscopic and should be stored properly.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the peptide in a small volume of DMSO.[10][11] This minimizes the final concentration of DMSO in the cell culture.

  • Dissolution Technique : Slowly add the peptide to the DMSO while gently vortexing.[11] Avoid vigorous shaking to prevent peptide degradation.

  • Dilution into Aqueous Buffer/Medium : Once the peptide is fully dissolved in DMSO, slowly add the stock solution dropwise into your sterile aqueous buffer (e.g., PBS) or cell culture medium while gently stirring.[11] This gradual dilution helps to prevent the peptide from precipitating out of the solution.

Table 1: Recommended Solvents for Enterostatin TFA Salt

SolventRecommendationRationale & Considerations
Sterile, distilled water First choice for initial solubility testing.As a pentapeptide, Enterostatin may be water-soluble. This is the most biocompatible solvent.
Cell-culture grade DMSO Use if insoluble in water to create a high-concentration stock.Highly effective at dissolving many peptides. However, the final concentration in cell culture should be kept low (typically ≤0.1% to 0.5%) to avoid cytotoxicity.[10]

Experimental Workflow for Preparing Enterostatin Working Solutions

The following diagram illustrates the decision-making process and workflow for preparing Enterostatin solutions for cell culture experiments.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_application Application A Lyophilized Enterostatin TFA Salt B Centrifuge vial briefly A->B C Add sterile water B->C D Completely dissolved? C->D E Use for preparing working solution D->E Yes F Add minimal cell-culture grade DMSO to create a concentrated stock solution D->F No H Prepare final working concentrations E->H G Slowly add DMSO stock to cell culture medium/buffer with gentle mixing F->G G->H I Perform cell-based assay H->I

Caption: Workflow for dissolving Enterostatin TFA salt.

Working Concentrations and Storage

The optimal working concentration of Enterostatin will be cell-type and assay-dependent. Based on existing literature, in vitro studies have utilized a range of concentrations. For instance, some studies on insulin secretion have explored concentrations from the nanomolar to the micromolar range.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 2: Storage Recommendations for Enterostatin Solutions

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-term (years)Store in a desiccator to protect from moisture.
Stock Solution in DMSO -80°CUp to 6 months[12]Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solutions -20°C or -80°CShort-term (days to weeks)Use fresh if possible. Stability in aqueous solutions is limited.

Advanced Protocol: TFA Salt Exchange

For experiments where the presence of TFA is a significant concern, a salt exchange to a more biocompatible counterion like hydrochloride (HCl) is recommended.

TFA to HCl Exchange Protocol
  • Dissolution : Dissolve the Enterostatin TFA salt in 100 mM HCl.[7][8][9]

  • Incubation : Let the solution stand at room temperature for approximately one minute.[7][8][9]

  • Freezing : Flash-freeze the solution using liquid nitrogen.[7][8][9]

  • Lyophilization : Lyophilize the frozen solution overnight to obtain the peptide as an HCl salt.[7][8][9]

  • Repetition : This process may need to be repeated to ensure complete removal of TFA.[13]

G A Enterostatin TFA Salt B Dissolve in 100 mM HCl A->B C Incubate at RT for 1 min B->C D Flash-freeze in liquid nitrogen C->D E Lyophilize overnight D->E F Repeat 1-2x? E->F F->B Yes G Enterostatin HCl Salt F->G No

Caption: TFA to HCl salt exchange workflow.

Conclusion

The successful use of Enterostatin TFA salt in in vitro cell culture hinges on proper dissolution and a keen awareness of the potential confounding effects of the TFA counterion. By following a systematic approach to solubilization, starting with sterile water and cautiously employing DMSO for stock solutions, researchers can prepare this peptide for cell-based assays. For the most sensitive applications, performing a TFA salt exchange is a prudent step to ensure the observed biological effects are solely attributable to Enterostatin.

References

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.).
  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).
  • TFA removal service - sb peptide. (n.d.).
  • Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). Scribd.
  • Mitogenic Pentapeptide stability and storage conditions. (n.d.). Benchchem.
  • Hormones. (n.d.). Sigma-Aldrich.
  • Peptide Handling Guideline. (n.d.). BioCat.
  • How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein.
  • Guidelines for Dissolving Peptides. (n.d.). GenScript.
  • Enterostatin(human,mouse,rat) TFA | Pentapeptide. (n.d.). MedChemExpress.
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Point-of-care peptide hormone production enabled by cell-free protein synthesis. (2022, December 4). bioRxiv.
  • Peptides and cell cultures. (2017, July 30). Bachem.
  • Mizuma, H., Imamura, M., Tiemann, W. E., & Prasad, C. (1995). Biology of enterostatin. II. Development of enzyme-linked immunosorbentassay (ELISA) for enterostatin (Val-Pro-Asp-Pro-Arg), the procolipase activation peptide.
  • Erlanson-Albertsson, C. (1997). Enterostatin--a peptide regulating fat intake. Obesity Research, 5(4), 360–372.
  • Park, M., & Harris, R. B. (2019). Structure-function studies on enterostatin inhibition of insulin release.
  • Okada, S., York, D. A., Bray, G. A., & Erlanson-Albertsson, C. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. Physiology & Behavior, 49(6), 1185–1189.
  • Enterostatin(human,mouse,rat) | Endogenous Metabolite. (n.d.). MedChemExpress.
  • Animal Cell Culture Guide. (n.d.). ATCC.
  • In Vitro Models: Research Tools for gut-organs interactions. (n.d.). Enterosys.
  • Human Gonadotropin-Releasing Hormone Receptor Stable Cell Line. (n.d.). GenScript.
  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein.
  • Enterostatin(human,mouse,rat) TFA | Pentapeptide. (n.d.). MedChemExpress.
  • Enterostatin(human,mouse,rat) TFA | Pentapeptide. (n.d.). MedChemExpress.

Sources

Targeted Modulation of Satiety: Protocol for Intracerebroventricular (ICV) Injection of Enterostatin in Rats

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

This guide details the protocol for the intracerebroventricular (ICV) administration of Enterostatin (Val-Pro-Asp-Pro-Arg), a pentapeptide derived from pancreatic procolipase.[1] Unlike general anorectic agents, enterostatin exhibits a unique, macronutrient-specific effect: it selectively suppresses the intake of dietary fat without significantly altering carbohydrate or protein consumption.

This protocol is designed for researchers investigating central satiety signaling, obesity, and the specific regulation of high-fat diet (HFD) intake. It utilizes stereotaxic implantation of a guide cannula into the lateral ventricle (LV) of the rat brain, allowing for precise, stress-free delivery of the peptide in conscious animals.

Key Mechanistic Insights
  • Target: Enterostatin binds to the

    
    -subunit of F1-ATPase and potentially modulates 
    
    
    
    -opioid signaling pathways.[2]
  • Site of Action: Efficacy is highest in the Amygdala and Paraventricular Nucleus (PVN) , but ICV delivery ensures broad distribution to these periventricular structures.

  • Biphasic Response: Enterostatin exhibits a "U-shaped" dose-response curve. Precision in dosing is critical; supraphysiological doses may lose efficacy or stimulate intake.

Pre-operative Considerations

Animal Model Selection
  • Strain: Male Sprague-Dawley or Wistar rats (250–300 g).

  • Housing: Individual housing is mandatory post-surgery to prevent cannula damage and allow accurate food intake measurement.

  • Dietary Adaptation: Animals should be acclimated to the test diets (e.g., High-Fat vs. Low-Fat choice) for at least 7 days prior to experimentation to stabilize baseline preference.

Reagent Preparation

Enterostatin (VPDPR) is susceptible to degradation. Handle with strict aseptic technique.

ComponentSpecificationPreparation Notes
Peptide Enterostatin (VPDPR)Dissolve in sterile saline (0.9% NaCl) or aCSF. Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Vehicle 0.9% Sterile SalinePreferred over DMSO; enterostatin is water-soluble.
Dose Range Low: 0.1 – 0.3 nmol (~100–300 ng) High: 1 – 10 nmolCritical: The effective window is narrow. Start with 0.33 nmol (approx. 200 ng) for initial satiety studies.
Volume 1 – 5 µLKeep volume low to prevent intracranial pressure spikes.

Surgical Protocol: Stereotaxic Cannula Implantation

Objective: Implant a permanent stainless steel guide cannula into the lateral ventricle.

Stereotaxic Coordinates (Rat Lateral Ventricle)

Coordinates are relative to Bregma (flat skull position).

AxisCoordinateRationale
Anterior-Posterior (AP) -0.8 to -0.9 mmTargets the expansive body of the lateral ventricle.
Medial-Lateral (ML) ±1.4 to 1.6 mmAvoids the sagittal sinus and ensures ventricular entry.
Dorsal-Ventral (DV) -3.5 to -4.0 mmMeasured from the skull surface . Depth depends on cannula length relative to pedestal.
Surgical Workflow

SurgicalWorkflow Anesthesia 1. Anesthesia Induction (Isoflurane 2-3% or Ketamine/Xylazine) Fixation 2. Stereotaxic Fixation (Ear bars, Flat skull verification) Anesthesia->Fixation Incision 3. Incision & Cleaning (Expose Bregma/Lambda) Fixation->Incision Drilling 4. Trephination (Drill hole at AP -0.9, ML 1.5) Incision->Drilling Implantation 5. Cannula Insertion (Lower guide to DV -3.5mm) Drilling->Implantation Anchoring 6. Anchoring (Install 2-3 bone screws) Implantation->Anchoring Cementing 7. Cementing (Dental acrylic headcap) Anchoring->Cementing Recovery 8. Recovery (7 days, daily handling) Cementing->Recovery

Figure 1: Step-by-step surgical workflow for guide cannula implantation targeting the lateral ventricle.

Critical Technical Steps
  • Leveling: Ensure the DV coordinates of Bregma and Lambda are within 0.1 mm. A tilted skull will result in missed ventricular targets.

  • Anchoring: Insert 2 or 3 stainless steel bone screws into the skull (away from the cannula site) to serve as anchors for the dental cement. Without these, the headcap will detach.

  • Obturator: Always insert a dummy cannula (obturator) into the guide cannula immediately after surgery to prevent tissue occlusion.

Injection Protocol

Timing: Perform injections at the onset of the dark phase (when rats are most active/feeding) or following an overnight fast, depending on the specific hypothesis.

Microinjection Setup
  • Injector: Use an internal cannula that extends 0.5 – 1.0 mm beyond the tip of the guide cannula.

  • Tubing: PE-10 or PE-20 polyethylene tubing connecting the injector to a Hamilton syringe.

  • Pump: A microinfusion pump is recommended for consistent flow rates.

Injection Steps
  • Load System: Backfill the injector and tubing with the enterostatin solution. Ensure zero air bubbles (bubbles compress, causing inaccurate dosing).

  • Insertion: Gently remove the obturator and insert the internal cannula.

  • Infusion:

    • Rate: 1.0 µL/min (Standard) or 0.5 µL/min (for larger volumes).

    • Total Volume: Typically 1–2 µL.

  • Diffusion Time: Leave the injector in place for 60 seconds post-infusion.

    • Why? This prevents backflow of the solution up the cannula track via capillary action.

  • Data Collection: Immediately return the animal to its cage and begin automated or manual food intake monitoring.

Verification of Cannula Placement

Data from animals with misplaced cannulas must be excluded. Verification is typically performed 5-7 days post-surgery.

Angiotensin II Test (Functional Verification)[3]
  • Inject Angiotensin II (10–50 ng in 1–2 µL) ICV.

  • Positive Result: Immediate, dipsogenic response (drinking water) within 2–5 minutes.

  • Negative Result: No drinking. Exclude animal.

Histological Verification (Terminal)

At the end of the study, inject 2 µL of Trypan Blue or Methylene Blue . Euthanize and slice the brain to visualize dye distribution within the ventricular system.

Experimental Design: Measuring Selective Satiety

Enterostatin's effect is specific to fat.[2][3] A standard chow diet may not reveal the phenotype.

Two-Diet Choice Paradigm

Provide two pre-weighed food hoppers:

  • Low-Fat Diet (LFD): High carbohydrate/protein.

  • High-Fat Diet (HFD): e.g., 30-60% energy from fat (often lard or corn oil based).

Data Analysis Table:

ParameterMeasurement FrequencyExpected Outcome (Enterostatin Group)
Cumulative Intake 30, 60, 120, 240 minReduction in HFD intake; No change in LFD.
Latency to Feed Initial contactIncreased latency for HFD.
Bout Size Automated monitoringSmaller meal size for HFD.

Mechanism of Action & Signaling[2][4]

EnterostatinPathway Diet High-Fat Diet Ingestion Procolipase Procolipase (Intestine/Brain) Diet->Procolipase Stimulates Enterostatin Enterostatin (VPDPR) Procolipase->Enterostatin Cleavage Target Target Interaction (F1-ATPase Beta Subunit) Enterostatin->Target Binds BrainRegions Central Processing (Amygdala & PVN) Target->BrainRegions Activates Opioid Modulation of Mu-Opioid Signaling BrainRegions->Opioid Inhibits/Modulates Outcome Selective Suppression of Fat Intake Opioid->Outcome Satiety Signal

Figure 2: Proposed central signaling pathway of enterostatin leading to selective fat satiation.

Troubleshooting & Pro-Tips

IssueProbable CauseCorrective Action
No Effect on Intake Dose too high (Biphasic effect)Reduce dose to 0.1–0.3 nmol. High doses can lose specificity.
Clogged Cannula Tissue regrowth or blood clotUse a sterile wire (stylet) to clear the guide before insertion. Ensure obturator is always tight.
Backflow Injection too fastReduce rate to 0.5 µL/min and wait full 60s before withdrawal.
General Anorexia Non-specific stress/illnessCheck animal weight/health. Enterostatin should not cause general malaise or aversion (verify with Kaolin test).

References

  • Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake.[2] Physiology & Behavior.[1][4][5] Link

  • Okada, S., et al. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake.[1][2] Physiology & Behavior.[1][4][5] Link

  • Lin, L., et al. (1997). Enterostatin actions in the amygdala and PVN to suppress feeding in the rat. Peptides.[2][3][5][6][7][8][9][10] Link

  • Paxinos, G., & Watson, C. (2006).The Rat Brain in Stereotaxic Coordinates. Elsevier.
  • Sorhede, M., et al. (1993). Enterostatin stimulates sympathetic nervous system activity. American Journal of Physiology. Link

Sources

Application Note: Optimal Solvent and Reconstitution Protocol for Enterostatin (Human, Mouse, Rat) TFA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Enterostatin is a highly conserved, endogenous pentapeptide generated in the gastrointestinal tract via the N-terminal cleavage of pancreatic procolipase by trypsin[1][2]. Recognized primarily as a potent satiety signal, Enterostatin selectively inhibits the intake of high-fat diets without altering the consumption of carbohydrates or proteins[2].

Mechanistically, Enterostatin exerts its anorexigenic effects through a multi-target network. It binds to the


-subunit of the 

-ATP synthase (F1-ATPase) on cell membranes, modulates

-opioid receptor pathways, and interacts with cholecystokinin-A (CCK-A) receptors to transmit signals via vagal afferents to the hypothalamus[3][4]. Because of this complex receptor interaction profile, maintaining the structural integrity, correct protonation state, and monomeric form of Enterostatin during in vitro and in vivo studies is critical.

Pathway ENT Enterostatin (Procolipase Cleavage) F1 F1-ATPase β-subunit (Target Receptor) ENT->F1 Binds MU μ-Opioid Receptor (Inhibition) ENT->MU Inhibits CCK CCK-A Receptor (Modulation) ENT->CCK Interacts SIG pERK / MAPK Cascade F1->SIG Activates HYPO Hypothalamus (PVN / Arcuate Nucleus) MU->HYPO Disinhibits VAGAL Vagal Afferents CCK->VAGAL Stimulates SIG->HYPO VAGAL->HYPO SAT Satiety Signal (Reduced Fat Intake) HYPO->SAT Induces

Enterostatin signaling pathway mediating satiety and fat intake reduction.

Physicochemical Profiling & Solvent Causality

When procured for research, Enterostatin is typically synthesized via Solid-Phase Peptide Synthesis (SPPS) and lyophilized as a Trifluoroacetic acid (TFA) salt.

Sequence Variants & Properties
  • Human : APGPR (Ala-Pro-Gly-Pro-Arg) or VPDPR[1]

  • Rat/Mammalian : VPDPR (Val-Pro-Asp-Pro-Arg)[1]

  • Mouse : VPGPR (Val-Pro-Gly-Pro-Arg)[1]

  • Molecular Weight : ~496.57 g/mol [1]

  • Hydrophilicity : Very High. The presence of basic (Arginine) and acidic (Aspartic Acid, in VPDPR) residues makes this peptide highly polar.

The "Why" Behind Solvent Selection

Unlike hydrophobic peptides that require organic solvents like DMSO or DMF, Enterostatin is inherently hydrophilic.

  • Primary Solvent (Ultrapure Water) : Ultrapure water (Milli-Q) is the absolute optimal primary solvent. Dissolving the TFA salt directly into a physiological buffer (like PBS) can cause localized pH drops due to the dissociation of residual TFA, potentially leading to transient aggregation. Water allows the peptide molecules to fully hydrate and separate without ionic competition.

  • Secondary Diluent (PBS/Saline) : Once fully solvated in water, the stock solution can be safely diluted into buffered saline (pH 7.4) to neutralize the TFA counterions for cellular or animal assays.

  • Avoidance of DMSO : DMSO is strongly discouraged for Enterostatin. Not only is it unnecessary for solubility, but DMSO can also alter cell membrane permeability and directly interfere with the peptide's binding to the cell-surface F1-ATPase

    
    -subunit, confounding assay results[4].
    

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the optimal parameters for reconstituting Enterostatin TFA salt based on physicochemical causality.

Solvent / DiluentSolubility ProfileMax Recommended Stock Conc.Downstream SuitabilityCausality & Rationale
Ultrapure Water (Milli-Q) Highly Soluble

10 mg/mL
Optimal (Primary Stock) Hydrates hydrophilic Arg/Asp residues perfectly without ionic competition or toxicity.
PBS (1X, pH 7.4) Soluble

5 mg/mL
Optimal (Working Solution) Direct dissolution of TFA salt may cause a transient local pH drop; best used as a secondary diluent.
DMSO Soluble> 10 mg/mLNot Recommended Disrupts cell membranes; interferes with delicate F1-ATPase binding assays[4].
0.1% Acetic Acid Soluble

10 mg/mL
AcceptableUnnecessary, as Enterostatin is already highly soluble in neutral water.

Step-by-Step Reconstitution Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system, ensuring the peptide is fully solubilized and functional before downstream application.

Workflow S1 1. Lyophilized TFA Salt Equilibrate to RT (30 min) S2 2. Centrifugation 10,000 x g for 1 min S1->S2 S3 3. Primary Solubilization Add Ultrapure Water (Milli-Q) S2->S3 S4 4. Visual & Conc. Validation Check Clarity / Measure A214 S3->S4 S5 5. Buffer Neutralization Dilute with 10X PBS/HBSS S4->S5 S6 6. Aliquot & Cryopreservation Store at -20°C or -80°C S5->S6

Step-by-step reconstitution workflow for Enterostatin TFA salt.

Methodology
  • Equilibration : Bring the sealed vial of lyophilized Enterostatin TFA to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation on the highly hygroscopic TFA salt, which can degrade the peptide via hydrolysis.

  • Centrifugation : Spin the vial at 10,000 x g for 1 minute before opening.

    • Causality: Ensures all lyophilized powder is collected at the bottom, preventing aerosolization and loss of material upon opening the cap.

  • Primary Solubilization (Stock Preparation) : Add the calculated volume of sterile, endotoxin-free Ultrapure Water (Milli-Q) to achieve a stock concentration of 1 to 5 mg/mL. Vortex gently or sonicate in a water bath for 10–15 seconds if necessary.

    • Causality: Water provides an optimal dielectric environment for the Arg/Asp residues to solvate without the ionic competition found in complex buffers.

  • Validation (Self-Validating System) : Visually inspect the solution. It must be completely clear and colorless. Critical Note : Because Enterostatin lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine), standard

    
     spectrophotometry is ineffective. Verify concentration using 
    
    
    
    absorbance (which measures the peptide bonds) or a micro-BCA assay.
  • Buffer Neutralization (Working Solution) : Immediately prior to the assay, dilute the aqueous stock into the required assay buffer (e.g., 1X PBS, HBSS, or cell culture media).

    • Causality: Neutralizes the acidic TFA counterions to physiological pH (7.4) right before the assay, preventing long-term degradation that can occur when peptides are stored in buffered states.

  • Aliquoting and Storage : Aliquot the remaining aqueous stock into single-use, low-protein-binding polypropylene vials. Flash-freeze in liquid nitrogen and store at -80°C.

    • Causality: Repeated freeze-thaw cycles cause peptide chain aggregation and degradation. Single-use aliquots preserve the structural integrity of the

      
      -turn required for F1-ATPase binding.
      

References

  • Enterostatin - Wikipedia . Wikimedia Foundation. URL: [Link]

  • Enterostatin--a peptide regulating fat intake . PubMed (NIH). URL:[Link]

  • Enterostatin and its target mechanisms during regulation of fat intake . PubMed (NIH). URL:[Link]

Sources

Application Notes & Protocols for Intraperitoneal Administration of Enterostatin in Rodent Obesity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Enterostatin in Satiety and Metabolic Regulation

A high intake of dietary fat is a significant contributor to the global obesity epidemic.[1] The physiological regulation of fat consumption is, therefore, a critical area of research for developing effective therapeutic strategies. Enterostatin, a pentapeptide with the sequence Ala-Pro-Gly-Pro-Arg in humans, is a key endogenous regulator of fat intake.[2] It is generated in the gastrointestinal tract during fat digestion through the cleavage of its precursor, procolipase.[1][3][4] Upon its release, enterostatin acts as a powerful satiety signal, selectively reducing the consumption of dietary fat.[1][5]

Beyond its immediate effects on food intake, chronic administration of enterostatin has been demonstrated to decrease body weight and adipose tissue mass in preclinical models.[1][6] This effect appears to be more significant than what can be attributed to reduced caloric intake alone, suggesting that enterostatin also modulates energy expenditure.[6] Its mechanisms of action are complex, involving both peripheral and central pathways that influence metabolism, insulin secretion, and sympathetic nervous system activity.[1]

These application notes provide a comprehensive guide for researchers investigating the anti-obesity effects of enterostatin. We will detail the scientific rationale behind its use, provide a summary of effective dosages for intraperitoneal (IP) administration in rodent models, and present a detailed, validated protocol for its delivery and subsequent analysis.

Section 1: Scientific Background & Mechanism of Action

A thorough understanding of enterostatin's mechanism is crucial for designing robust experiments and interpreting results accurately.

1.1. Origin and Physiological Function Enterostatin is not a classic hormone but rather a peptide released during a digestive process. When dietary fat enters the small intestine, the pancreas secretes procolipase. The enzyme trypsin then cleaves procolipase into two products: active colipase, which is essential for the function of pancreatic lipase in fat digestion, and the N-terminal pentapeptide, enterostatin.[1][7] High-fat diets have been shown to upregulate the transcription of the procolipase gene, leading to increased enterostatin release into the gut lumen, from where it enters the lymph and systemic circulation.[1][2]

1.2. Signaling Pathways Enterostatin exerts its effects through a dual mechanism involving both the peripheral and central nervous systems.[1]

  • Peripheral Pathway: The primary peripheral action is initiated in the gastroduodenal region and is mediated via the afferent vagus nerve.[1][6][8] This neural signal is then relayed to key regulatory centers in the brain. For this pathway to be effective, the presence of cholecystokinin A (CCK-A) receptors is required, although enterostatin does not bind to them directly.[2][9] This suggests a necessary, permissive role of CCK signaling in the peripheral satiety effects of enterostatin.[9]

  • Central Pathway: When administered centrally, or after crossing the blood-brain barrier, enterostatin acts on several brain regions, including the hypothalamus and the amygdala. The central response involves the modulation of serotonergic and opioidergic pathways.[1][2][8] Furthermore, recent evidence indicates that enterostatin's anorectic effect on fat intake is dependent on a functional melanocortin signaling pathway.[10]

1.3. Metabolic Effects Enterostatin's influence extends beyond appetite suppression. It has been shown to increase energy expenditure, an effect that contributes significantly to its ability to reduce body fat.[6] This is achieved, in part, by increasing the sympathetic nervous system's drive to brown adipose tissue (BAT), a key site for thermogenesis.[1][3] At a cellular level, enterostatin has been found to bind to the F1-ATPase beta-subunit and activate AMP-activated protein kinase (AMPK), leading to increased fatty acid oxidation.[4][6]

Enterostatin_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_peripheral Peripheral Action cluster_brain Central Nervous System cluster_outcomes Physiological Outcomes Fat Dietary Fat Ingestion Procolipase Procolipase Release (Pancreas, Stomach) Fat->Procolipase Enterostatin Enterostatin Cleavage Procolipase->Enterostatin Trypsin Vagus Afferent Vagus Nerve (CCK-A Receptor Dependent) Enterostatin->Vagus Systemic Circulation Hypothalamus Hypothalamus (PVN, Arcuate Nucleus) Vagus->Hypothalamus Amygdala Amygdala Vagus->Amygdala FatIntake ↓ Selective Fat Intake Hypothalamus->FatIntake EnergyExp ↑ Energy Expenditure (BAT Thermogenesis) Hypothalamus->EnergyExp Amygdala->FatIntake BodyWeight ↓ Body Weight & Adiposity FatIntake->BodyWeight EnergyExp->BodyWeight

Caption: Enterostatin signaling from the gut to the brain.

Section 2: Pre-Protocol & Experimental Design Considerations

2.1. Reagent Preparation and Handling

  • Peptide Selection: Enterostatin sequences vary between species. The human sequence is Ala-Pro-Gly-Pro-Arg, while rodent sequences include Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg.[2] It is imperative to use the correct sequence for the animal model being studied to ensure biological relevance.

  • Solubility and Vehicle: Enterostatin is a peptide and is readily soluble in sterile, pyrogen-free 0.9% saline. This is the recommended vehicle for in vivo studies. Fresh solutions should be prepared for each experiment, or if stored, should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles which can degrade the peptide.

  • Formulation Stability: Before beginning a large-scale study, confirm the stability of the enterostatin formulation. While soluble in saline, peptides can adsorb to plasticware or degrade over time. A simple stability test can involve preparing the formulation and testing its biological activity (e.g., in a short-term food intake study) after storing it under the intended experimental conditions (e.g., at room temperature for several hours).

2.2. Animal Models and Diet

  • Rodent Models: Studies have successfully used various rat strains (e.g., Sprague-Dawley, Osborne-Mendel, Long-Evans Tokushima Otsuka) and mouse models.[5][6][9] Both diet-induced obesity (DIO) models and genetic models (e.g., Zucker rats) are relevant, though DIO models may better reflect the common human condition.[11][12]

  • Dietary Prerequisite: A critical and often overlooked factor is that the anorectic effect of enterostatin is most pronounced, and in some cases only present, in animals habituated to a high-fat diet.[5][13] Studies have shown that rats adapted to a high-carbohydrate, low-fat diet do not respond to enterostatin.[13] Therefore, a dietary adaptation period (typically 2-4 weeks) with a high-fat diet (e.g., 45-60% kcal from fat) is a prerequisite for observing the peptide's selective effect on fat intake.

2.3. Controls and Experimental Endpoints

  • Vehicle Control: The most important control is a group of animals that receives an IP injection of the vehicle (0.9% saline) on the same schedule and volume as the enterostatin-treated groups.

  • Dose-Response: It is highly recommended to perform a dose-response study to identify the optimal dose for the specific animal model and experimental conditions. Enterostatin may have a narrow therapeutic window, with high doses paradoxically losing efficacy or even slightly increasing food intake in some paradigms.[8][14]

  • Primary Endpoints:

    • Food Intake: Measure total caloric intake as well as macronutrient-specific intake if a choice paradigm is used.

    • Body Weight: Monitor daily or several times per week.

  • Secondary Endpoints:

    • Body Composition: Use techniques like DEXA or NMR to measure changes in fat mass and lean mass.

    • Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory quotient (RQ) and energy expenditure.[6]

    • Blood Parameters: Measure glucose, insulin, lipids, and other relevant metabolic markers.

Section 3: Dosage for Intraperitoneal Administration

The effective intraperitoneal dose of enterostatin can vary based on the animal species, strain, and the specific endpoint being measured (acute food intake vs. chronic body weight changes). The following table summarizes doses used in peer-reviewed literature.

Dose Species/Strain Key Findings Reference
100 nmol (approx. 1 mg/kg)Sprague-Dawley RatsAcutely reduced respiratory quotient (indicating increased fat utilization) and increased energy expenditure by 44%.[6]
300 µg/kg (~0.3 mg/kg)Long Evans Tokushima Otsuka (LETO) RatsReduced high-fat diet intake by 23%. This effect was absent in OLETF rats lacking the CCK-A receptor.[9]
Dose-dependent Osborne-Mendel RatsProduced a dose-dependent reduction in food intake when rats were fed a high-fat diet, but not a high-carbohydrate diet.[5]
38 nmol (IV administration)RatsIntravenous administration significantly inhibited high-fat food intake.[14]

Rationale for Dose Selection: Based on the available data, a starting dose for an acute food intake study in rats would be in the range of 0.3 - 1.0 mg/kg . For mice, an equivalent or slightly higher dose on a mg/kg basis may be necessary, and a pilot study is strongly recommended. For chronic studies aimed at assessing body weight and composition, daily or twice-daily injections at the lower end of this effective range are a logical starting point. The 100 nmol dose used by Park et al. (2005) provides a strong rationale for investigating metabolic effects, as it was shown to directly impact energy expenditure.[6]

Section 4: Detailed Protocol for Intraperitoneal (IP) Injection in Mice

This protocol outlines a standard and humane procedure for IP injection in mice, adapted from established animal care guidelines.[15][16][17]

4.1. Materials

  • Enterostatin solution prepared in sterile 0.9% saline

  • Vehicle solution (sterile 0.9% saline)

  • 1 ml syringes

  • 25-27 gauge needles (5/8" length or smaller)[15]

  • Animal scale

  • 70% Ethanol or other skin disinfectant

  • Gauze pads

  • Appropriate sharps container

4.2. Pre-Injection Procedure

  • Calculate Dose: Weigh the animal immediately before injection. Calculate the precise volume to administer based on the animal's weight and the desired dose. The maximum recommended injection volume for a mouse is 10 ml/kg.[15]

  • Prepare Syringe: Aseptically draw the calculated volume of enterostatin or vehicle solution into the syringe. Ensure no air bubbles are present. It is best practice to use a new, sterile needle and syringe for each animal to prevent the transmission of pathogens.[16]

  • Warm Injectate: Gently warm the solution to room or body temperature to prevent a drop in the animal's core body temperature upon injection.[16]

4.3. Injection Technique

  • Restraint: Gently restrain the mouse using an appropriate scruffing technique with your non-dominant hand. The grip should be firm enough to immobilize the head and body but not so tight as to impede breathing.

  • Positioning: Tilt the mouse so that its head is slightly lower than its abdomen. This allows the abdominal organs to shift away from the injection site, reducing the risk of puncture.[15]

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[15] This avoids the cecum on the left side and the bladder in the midline. Disinfect the skin with an alcohol wipe.

  • Needle Insertion: With your dominant hand, insert the needle at a 30-40 degree angle to the horizontal plane of the animal.[15] In a lean mouse, insert about half the needle length; in an obese mouse, the full length may be necessary to penetrate the peritoneal cavity.[15]

  • Aspiration: Gently pull back on the plunger. If no fluid (blood, urine, or intestinal contents) enters the syringe, you are correctly positioned in the peritoneal cavity.[15]

    • Troubleshooting: If you aspirate any fluid, withdraw the needle immediately. Discard the needle and syringe. After observing the animal for 5-10 minutes for any signs of distress, you may re-attempt the injection on the opposite side with a fresh syringe and needle.[15]

  • Injection: If aspiration is clear, depress the plunger smoothly to inject the contents.

  • Withdrawal: Withdraw the needle swiftly and return the animal to its cage.

4.4. Post-Injection Monitoring

  • Observe the animal for 5-10 minutes post-injection for any immediate adverse reactions, such as bleeding at the injection site or signs of abdominal pain (e.g., writhing, stretching).[15]

  • Record the procedure, including the substance, dose, volume, and any complications, on the animal's monitoring records.[15]

Experimental_Workflow A Phase 1: Acclimatization & Diet Adaptation B Acclimate animals to housing (1-2 weeks) A->B C Introduce High-Fat Diet (HFD) (2-4 weeks) B->C D Baseline Measurements (Body Weight, Food Intake, Body Composition) C->D E Phase 2: Experimental Treatment D->E F Randomize animals into groups (Vehicle, Enterostatin Doses) E->F G Daily Intraperitoneal (IP) Injections (Follow detailed protocol) F->G H Monitor Primary Endpoints (Daily Food Intake & Body Weight) G->H I Phase 3: Data Collection & Analysis H->I J Terminal Endpoint Measurements (Body Composition, Indirect Calorimetry) I->J K Tissue & Blood Collection J->K L Statistical Analysis (e.g., ANOVA, t-test) K->L M Conclusion & Interpretation L->M

Caption: A standard experimental workflow for obesity studies.

References

  • Intraperitoneal Injections in Mice - Animal Care.
  • Okada, S., York, D. A., Bray, G. A., & Erlanson-Albertsson, C. (1992). Enterostatin--a peptide regulating fat intake. PubMed - NIH. [Link]

  • Enterostatin - Wikipedia. [Link]

  • Enterostatin - Obesity and Diabetes. [Link]

  • Hulshof, T., de Graaf, C., & Westerterp-Plantenga, M. S. (2003). The effects of enterostatin intake on food intake and energy expenditure. PubMed. [Link]

  • Erlanson-Albertsson, C. (2003). Fat Digestion and its Role in Appetite Regulation and Energy Balance -The Importance of Enterostatin and Tetrahydrolipstatin. Bentham Science Publishers. [Link]

  • Park, M., Ghibaudi, L., & York, D. (2005). Different metabolic responses to central and peripheral injection of enterostatin. Physiological Genomics. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. [Link]

  • Lin, L., & York, D. A. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. Brain Research. [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. [Link]

  • Park, M., & York, D. A. (1998). Chronic ingestion of dietary fat is a prerequisite for inhibition of feeding by enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Tso, P., & Liu, M. (2004). The role of enterostatin and apolipoprotein AIV on the control of food intake. PubMed - NIH. [Link]

  • Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. ResearchGate. [Link]

  • Okada, S., York, D. A., Bray, G. A., & Erlanson-Albertsson, C. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. Physiology & Behavior. [Link]

  • Lin, L., Chen, J., & York, D. A. (2003). Enterostatin Inhibition of Dietary Fat Intake Is Dependent on CCK-A Receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK). [Link]

  • Shargill, N. S., Tsujii, S., Bray, G. A., & Erlanson-Albertsson, C. (1991). Enterostatin suppresses food intake following injection into the third ventricle of rats. Brain Research. [Link]

  • Erlanson-Albertsson, C., Jie, M., & York, D. (1992). Enterostatin: a gut-brain peptide regulating fat intake in rat. Regulatory Peptides. [Link]

  • Machado, T., et al. (2022). Obesity Rodent Models Applied to Research with Food Products and Natural Compounds. Foods. [Link]

  • Shah, D. K., & Yacovino, L. L. (2022). Piecing Together Human Adult Comparative Pharmacokinetic Trials and Rodent Studies: What Happens to Drug Clearance in Obesity?. Semantic Scholar. [Link]

Sources

Using Enterostatin TFA in HepG2 cell protein trafficking assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Using Enterostatin TFA in HepG2 Cell Protein Trafficking Assays

Audience: Researchers, scientists, and drug development professionals.

A Guide to Investigating Enterostatin-Mediated Protein Trafficking in the Human Hepatoma Cell Line, HepG2

This document provides a comprehensive guide for utilizing the pentapeptide Enterostatin, in its common trifluoroacetate (TFA) salt form, to investigate its effects on protein trafficking pathways in the HepG2 human liver cell line. These notes are designed to move beyond simple instructions, offering insights into the experimental rationale, critical considerations for handling peptide salts, and robust protocols for assessing changes in protein secretion and localization.

Introduction: The Intersection of Fat Metabolism and Cellular Trafficking

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg in humans) that is endogenously produced in the gastrointestinal tract from the cleavage of procolipase during fat digestion.[1][2][3] It has been identified as a key satiety signal that selectively reduces the intake of dietary fat.[3] Its mechanism extends beyond appetite regulation, with demonstrated effects on insulin secretion and broader metabolic processes.[1][4]

A significant aspect of Enterostatin's function lies in its ability to modulate intracellular protein trafficking.[4][5] Studies have specifically implicated it in altering the movement and secretion of proteins in various cell types, including the human hepatoma cell line HepG2.[5] HepG2 cells are an invaluable in vitro model for liver function, particularly for studying the synthesis and secretion of lipoproteins like apolipoprotein B (ApoB), the primary protein component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[6][7]

The primary cellular receptor for Enterostatin has been identified as the β-subunit of the cell surface F1-ATPase.[5][8][9] The binding of Enterostatin to this receptor initiates a signaling cascade that influences the cellular machinery responsible for vesicle formation and transport. This makes the Enterostatin-HepG2 system a compelling model to dissect the pathways governing hepatic protein secretion and to explore potential therapeutic interventions for metabolic disorders.

Proposed Mechanism of Action

Research indicates that Enterostatin's influence on protein trafficking is not arbitrary. Upon binding to the F1-ATPase β-subunit on the plasma membrane of HepG2 cells, Enterostatin initiates signaling that leads to the modulation of key trafficking proteins.[4][5] Specifically, it has been shown to down-regulate Dynamin-2, a GTPase essential for scission of budding vesicles from parent membranes, and up-regulate Scamp2 (Secretory Carrier-Associated Membrane Protein 2).[5] This disruption of the normal trafficking machinery is believed to be the mechanism by which Enterostatin can, for example, inhibit the secretion of certain proteins.[4]

Enterostatin_Pathway cluster_outside Extracellular Space cluster_cell HepG2 Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Trafficking Pathway Ent Enterostatin F1_ATPase F1-ATPase β-Subunit (Receptor) Ent->F1_ATPase Binding Dynamin Dynamin-2 F1_ATPase->Dynamin Signal Leads to Down-regulation Vesicle Protein Secretion (e.g., ApoB) F1_ATPase->Vesicle Overall Inhibition Trafficking Vesicle Trafficking & Budding Dynamin->Trafficking Required For Trafficking->Vesicle Results In

Caption: Proposed signaling pathway of Enterostatin in HepG2 cells.

Application Notes & Experimental Design

Handling Enterostatin Trifluoroacetate (TFA) Salt

Commercially available synthetic peptides are typically purified by HPLC and supplied as TFA salts.[10] While essential for purification, the TFA counter-ion can have biological effects of its own, including the potential to inhibit cell proliferation at certain concentrations.[10]

  • Reconstitution: Reconstitute lyophilized Enterostatin TFA in sterile, nuclease-free water or a buffer like PBS to create a concentrated stock solution (e.g., 1-10 mM). Briefly vortex and centrifuge to ensure the powder is fully dissolved and collected. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store stock solution aliquots at -80°C for long-term stability.

  • The Vehicle Control is Critical: The control for any experiment must be the vehicle used to dissolve and dilute the peptide. If you dissolve your stock in water and dilute it in cell culture media, your control wells must receive the same final concentration of water in media. This accounts for any minor pH or osmolarity changes and, crucially, for any potential effects of residual TFA in the final dilution.

  • Consider Counter-ion Exchange: For highly sensitive assays or long-term studies, consider exchanging the TFA salt for a more biologically inert salt like hydrochloride (HCl).[11] This can be achieved through methods like lyophilization from a dilute HCl solution or using ion-exchange resins.[11]

HepG2 Cells as a Model System

HepG2 cells are a well-differentiated human hepatoblastoma cell line that retains many characteristics of primary hepatocytes. They are particularly well-suited for this research because they synthesize and secrete a variety of plasma proteins and lipoproteins, including Apolipoprotein B (ApoB).[12][13] The regulation of ApoB assembly and secretion is a complex process tightly linked to lipid availability and protein trafficking machinery, making it an excellent readout for Enterostatin's effects.

Key Experimental Parameters
  • Dose-Response: It is essential to test a range of Enterostatin concentrations to determine the optimal working concentration and to establish a dose-dependent effect. Based on literature, concentrations ranging from nanomolar to low micromolar are typically effective.

  • Time-Course: The effects of Enterostatin on protein trafficking may not be immediate. Perform time-course experiments (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect.

  • Serum Starvation: Before treatment, it is often beneficial to serum-starve the HepG2 cells for a few hours or overnight. This synchronizes the cells and reduces the background levels of growth factors and proteins present in fetal bovine serum (FBS), leading to a cleaner, more interpretable result.

  • Oleic Acid Stimulation: The synthesis and secretion of ApoB by HepG2 cells can be stimulated by providing an exogenous source of fatty acids, such as oleic acid complexed to bovine serum albumin (BSA).[12][13] This can amplify the secretory pathway, potentially making inhibitory effects of Enterostatin more pronounced and easier to measure.

ParameterRecommended Range/ConditionRationale
Enterostatin TFA Conc. 10 nM - 10 µMTo establish a dose-response curve and identify the EC50/IC50.
Treatment Time 6 - 48 hoursTo determine the optimal time point for observing changes in protein secretion or localization.
Cell Seeding Density 70-80% confluency at time of treatmentEnsures cells are in a healthy, proliferative state and avoids artifacts from over-confluence.
Vehicle Control Same solvent/diluent as peptideAbsolutely critical to control for effects of the TFA salt and solvent.[10]
Oleic Acid (optional) 100 - 400 µM (complexed to BSA)Stimulates the ApoB secretion pathway, providing a more robust system to measure inhibition.[12]

Experimental Protocols

Protocol 1: Assay for Apolipoprotein B (ApoB) Secretion via ELISA

This protocol measures the amount of ApoB secreted into the cell culture medium, providing a quantitative assessment of Enterostatin's effect on the secretory pathway.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., MEM with 10% FBS, 1% Pen/Strep)

  • Serum-free medium

  • Enterostatin TFA stock solution

  • Vehicle control solution

  • 96-well cell culture plates

  • Human ApoB ELISA Kit (from a commercial supplier)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in ~80% confluency after 24-48 hours.

  • Serum Starvation: Once cells are at the desired confluency, gently wash the cells twice with sterile PBS and replace the medium with serum-free medium. Incubate for 4-16 hours.

  • Treatment: Prepare dilutions of Enterostatin TFA in serum-free medium to achieve the final desired concentrations. Also prepare a vehicle control.

  • Remove the starvation medium and add the treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well into microcentrifuge tubes. Be careful not to disturb the cell monolayer.

  • Cell Lysis & Protein Assay (Optional but Recommended): Lyse the cells in the wells with a suitable lysis buffer (e.g., RIPA buffer). Measure the total protein content in each lysate using a BCA or Bradford assay. This is used to normalize the secreted ApoB data to the number of cells in each well, correcting for any minor variations in cell density or viability.

  • ELISA: Perform the Human ApoB ELISA on the collected conditioned media according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance on a plate reader. Calculate the concentration of ApoB in each sample using the standard curve. Normalize the secreted ApoB concentration to the total cellular protein for each well.

Protocol 2: Immunofluorescence for F1-ATPase β-Subunit Localization

This protocol allows for the visualization of Enterostatin's effect on the localization of its own receptor, which has been shown to translocate towards the cell periphery upon treatment.[5]

Materials:

  • HepG2 cells

  • Glass coverslips or imaging-grade multi-well plates

  • Complete and serum-free media

  • Enterostatin TFA and vehicle solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-F1-ATPase β-subunit

  • Secondary Antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear Stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells on sterile glass coverslips in a multi-well plate. Allow them to adhere and grow to ~70% confluency.

  • Starvation & Treatment: Perform serum starvation and treatment with Enterostatin TFA or vehicle as described in Protocol 1 for the desired time.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Dilute the primary antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate the coverslips in the dark for 1 hour at room temperature.

  • Staining & Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash again. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the F1-ATPase β-subunit (e.g., green channel) and nuclei (blue channel) for both control and treated samples. Look for changes in the subcellular localization of the green signal.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_readout Readouts cluster_data Phase 4: Data Interpretation A Seed HepG2 Cells (Plate or Coverslip) B Grow to 70-80% Confluency A->B C Serum Starve (4-16h) B->C D Treat with Enterostatin TFA or Vehicle Control C->D E Incubate for Defined Time (6-48h) D->E F Collect Conditioned Media (for Secretion Assay) E->F G Fix & Stain Cells (for Imaging) E->G H Lyse Cells & Measure Protein (for Normalization) F->H I Perform ELISA on Media F->I J Fluorescence Microscopy G->J K Quantify Secreted Protein (Normalized) H->K I->K L Analyze Protein Localization Changes J->L

Caption: General experimental workflow for trafficking assays.

References

  • Park M, Farrell J, Lemmon K, York DA. (2009). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. Peptides, 30(10):1866-73. [Link]

  • Wikipedia. Enterostatin. [Link]

  • Park M, Farrell J, Lemmon K, York DA. (2009). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. PubMed Central, NIH. [Link]

  • Berger, K., Winzell, M. S., Mei, J., & Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 623–630. [Link]

  • Grokipedia. Enterostatin. [Link]

  • van IJzendoorn, S. C., & Hoekstra, D. (2006). Efficient Trafficking of MDR1/P-Glycoprotein to Apical Canalicular Plasma Membranes in HepG2 Cells Requires PKA-RIIα Anchoring and Glucosylceramide. Molecular Biology of the Cell, 17(8), 3607-3617. [Link]

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

  • Wu, X., Shang, A., & Adeli, K. (1998). Effects of atorvastatin on the intracellular stability and secretion of apolipoprotein B in HepG2 cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(11), 1786-1795. [Link]

  • Sikora, M., et al. (2019). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PLoS One, 14(11), e0224494. [Link]

  • Tarugi, P., et al. (1998). ApoB100 secretion from HepG2 cells is decreased by the ACAT inhibitor CI-1011: an effect associated with enhanced intracellular degradation of ApoB. Journal of Lipid Research, 39(8), 1541-1552. [Link]

  • Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

  • Kumar, N. S., & Seshadri, H. S. (1995). Effect of fatty acids on the synthesis and secretion of apolipoprotein B by rat hepatocytes. Journal of Biosciences, 20(4), 473-481. [Link]

  • Kwok, S. C., et al. (1993). Insulin Decreases the Secretion of apoB-100 from Hepatic HepG2 Cells but Does Not Decrease the Secretion of apoB-48 from Intestinal CaCo-2 Cells. ResearchGate. [Link]

  • Park, M., Okada, S., & York, D. A. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. Peptides, 25(12), 2127-2133. [Link]

  • Stratech. Enterostatin (rat). [Link]

  • Mei, J., et al. (1993). Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding. Pancreas, 8(4), 488-493. [Link]

  • Erlanson-Albertsson, C., & York, D. (1997). Enterostatin--a peptide regulating fat intake. Obesity Research, 5(4), 360-372. [Link]

  • Erlanson-Albertsson, C., et al. (1996). Procolipase is produced in the rat stomach--a novel source of enterostatin. Biochimica et Biophysica Acta, 1301(1-2), 97-102. [Link]

Sources

Application Note & Protocol: A Comprehensive Framework for Measuring the Thermogenic Effect of Enterostatin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from procolipase, has garnered significant interest for its role in regulating fat intake and body weight.[1][2][3] Emerging evidence suggests that its mechanism of action extends beyond appetite suppression to include the modulation of energy expenditure, partly through increased thermogenesis.[4][5][6][7][8] This application note provides a detailed experimental framework for researchers to rigorously investigate and quantify the thermogenic effects of enterostatin. We present a multi-faceted approach encompassing whole-body metabolic monitoring, direct temperature measurements, and molecular analysis of key thermogenic tissues. The protocols outlined herein are designed to yield robust and reproducible data, crucial for elucidating the therapeutic potential of enterostatin in metabolic diseases.

Introduction: The Scientific Rationale

Enterostatin is generated in the gastrointestinal tract following the ingestion of dietary fat when procolipase is cleaved to form active colipase and this N-terminal pentapeptide.[2][4] Its primary recognized function is the selective reduction of fat intake, a process mediated by both peripheral and central pathways.[2][3][9] The peripheral mechanism involves vagal afferent signaling to the hypothalamus, while central actions are linked to serotonergic and opioidergic systems.[1][2][9]

Beyond its anorectic effects, studies in rodent models have demonstrated that enterostatin can increase sympathetic nervous system drive to brown adipose tissue (BAT), a key site for non-shivering thermogenesis.[1][2][5] This is associated with an increased expression of Uncoupling Protein 1 (UCP1), the principal mediator of thermogenesis in brown adipocytes.[4] Furthermore, enterostatin has been shown to increase energy expenditure and promote fatty acid oxidation.[10] These findings suggest a dual role for enterostatin in energy balance: reducing energy intake and increasing energy expenditure. A comprehensive understanding of its thermogenic properties is therefore critical for evaluating its potential as an anti-obesity therapeutic.

Proposed Signaling Pathway

The thermogenic effect of enterostatin is believed to be initiated through its interaction with the F1-ATPase beta subunit on cell membranes, which acts as a receptor.[5][11][12][13] This interaction can trigger downstream signaling cascades, including the activation of AMP-activated protein kinase (AMPK), which in turn can stimulate fatty acid oxidation.[10][13] Centrally, enterostatin may influence hypothalamic centers that regulate sympathetic outflow to BAT.[1][2]

Enterostatin_Thermogenesis_Pathway cluster_gut Gastrointestinal Lumen cluster_circulation Circulation / Vagal Afferents cluster_brain Central Nervous System cluster_bat Brown Adipose Tissue (BAT) High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates release Enterostatin_Lumen Enterostatin Procolipase->Enterostatin_Lumen Trypsin cleavage Enterostatin_Circ Enterostatin Enterostatin_Lumen->Enterostatin_Circ Absorption / Vagal Signaling Hypothalamus Hypothalamus Enterostatin_Circ->Hypothalamus Acts on F1_ATPase F1-ATPase Receptor Enterostatin_Circ->F1_ATPase Direct Action Sympathetic\nNervous System Sympathetic Nervous System (SNS) Hypothalamus->Sympathetic\nNervous System Activates Sympathetic\nNervous System->F1_ATPase Norepinephrine release AMPK AMPK F1_ATPase->AMPK Activates UCP1 UCP1 Expression AMPK->UCP1 Increases Thermogenesis Thermogenesis UCP1->Thermogenesis Mediates Indirect_Calorimetry_Workflow Start Start Acclimate Acclimate Mice to Metabolic Cages (24-48h) Start->Acclimate Calibrate Calibrate O2 and CO2 Sensors Acclimate->Calibrate Measure_Baseline Measure Baseline VO2, VCO2, RER, Activity (24h) Calibrate->Measure_Baseline Treatment Administer Enterostatin or Vehicle Measure_Baseline->Treatment Measure_Post Measure Post-Treatment VO2, VCO2, RER, Activity (24-48h) Treatment->Measure_Post Analyze Calculate and Analyze Energy Expenditure and RER Measure_Post->Analyze End End Analyze->End

Caption: Workflow for indirect calorimetry experiment.

Protocol 2: Core Body and Brown Adipose Tissue Temperature Measurement

Directly measuring temperature provides crucial evidence of a thermogenic effect.

Materials:

  • Implantable temperature transponders

  • Reader system for transponders

  • Infrared thermal imaging camera (optional)

Procedure:

  • Transponder Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Surgically implant a temperature transponder in the intraperitoneal cavity for core body temperature.

    • For BAT temperature, implant a transponder adjacent to the interscapular BAT depot. [14] * Allow at least one week for recovery.

  • Temperature Monitoring:

    • Record baseline temperatures at regular intervals before treatment.

    • After administration of enterostatin or vehicle, continue to monitor temperatures frequently (e.g., every 15-30 minutes for the first few hours, then hourly).

  • Infrared Thermography (Optional):

    • Capture thermal images of the interscapular region before and after treatment to visualize changes in surface temperature, which can correlate with BAT activity. [15][16]4. Data Analysis:

    • Plot the temperature changes over time for each group.

    • Statistically compare the temperature profiles between the control and enterostatin-treated groups.

Protocol 3: Analysis of Brown Adipose Tissue

At the end of the in vivo studies, molecular analysis of BAT can provide mechanistic insights.

Materials:

  • Dissection tools

  • RNA and protein extraction kits

  • qPCR machine and reagents

  • Western blotting equipment and antibodies (UCP1, p-AMPK, total AMPK)

Procedure:

  • Tissue Collection: Euthanize mice and carefully dissect the interscapular BAT.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from a portion of the BAT.

    • Synthesize cDNA.

    • Perform qPCR to quantify the expression levels of Ucp1 and other relevant thermogenic genes (e.g., Pgc1a, Dio2).

  • Protein Expression Analysis (Western Blot):

    • Extract total protein from another portion of the BAT.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against UCP1, phosphorylated AMPK (p-AMPK), and total AMPK. [17][18][19] * Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantify band intensities.

  • Data Analysis:

    • Compare the relative gene and protein expression levels between the experimental groups.

Protocol 4: Energy Balance Assessment (Optional)

For a comprehensive understanding of enterostatin's metabolic effects, an energy balance study can be performed.

Materials:

  • Metabolic cages with precise food intake and fecal/urine collection systems

  • Bomb calorimeter

Procedure:

  • Acclimation and Measurement:

    • Acclimate mice to the metabolic cages.

    • Over a period of 3-5 days, precisely measure daily food intake.

    • Collect all feces and urine produced during this period.

  • Bomb Calorimetry:

    • Determine the gross energy content of the diet, dried feces, and dried urine using a bomb calorimeter. [20][21][22][23][24]3. Calculations:

    • Digestible Energy (DE): DE = Gross Energy of Food - Gross Energy of Feces

    • Metabolizable Energy (ME): ME = DE - Gross Energy of Urine

    • Energy Balance: Energy Balance = ME Intake - Total Energy Expenditure (from indirect calorimetry)

  • Data Analysis:

    • Compare the components of energy balance between the different treatment groups.

Expected Outcomes and Data Interpretation

ParameterExpected Outcome with EnterostatinInterpretation
Energy Expenditure IncreasedIndicates a stimulation of overall metabolic rate.
Respiratory Exchange Ratio (RER) Decreased (closer to 0.7)Suggests a shift towards preferential oxidation of fats for energy.
Core Body Temperature IncreasedA direct indicator of a thermogenic effect.
BAT Temperature IncreasedSpecifically points to the activation of brown adipose tissue.
UCP1 Expression (mRNA and Protein) UpregulatedConfirms the molecular mechanism of increased thermogenesis in BAT.
p-AMPK/Total AMPK Ratio IncreasedSuggests the involvement of the AMPK signaling pathway.
Energy Balance More negative or less positiveIndicates a net loss of energy, which could lead to weight loss over time.

Conclusion

The experimental design and protocols detailed in this application note provide a robust framework for elucidating the thermogenic effects of enterostatin. By integrating whole-body metabolic analysis with direct temperature measurements and molecular characterization of brown adipose tissue, researchers can gain a comprehensive understanding of how enterostatin influences energy expenditure. These studies will be instrumental in validating the therapeutic potential of enterostatin and its analogues for the treatment of obesity and related metabolic disorders.

References

  • Enterostatin - Wikipedia. (n.d.). Retrieved from [Link]

  • Erlanson-Albertsson, C. (2003). Fat Digestion and its Role in Appetite Regulation and Energy Balance -The Importance of Enterostatin and Tetrahydrolipstatin. Bentham Science Publishers. Retrieved from [Link]

  • Erlanson-Albertsson, C., & York, D. (1997). Enterostatin--a peptide regulating fat intake. PubMed. Retrieved from [Link]

  • Enterostatin - Obesity and Diabetes. (n.d.). Retrieved from [Link]

  • Enterostatin - Grokipedia. (n.d.). Retrieved from [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. Retrieved from [Link]

  • Smeets, A. J., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. PubMed. Retrieved from [Link]

  • Corbett, J. A., et al. (2022). MEASURING SKELETAL MUSCLE THERMOGENESIS IN MICE AND RATS. PMC. Retrieved from [Link]

  • Park, M., et al. (2011). Different metabolic responses to central and peripheral injection of enterostatin. PMC. Retrieved from [Link]

  • Tay, P. L., et al. (2020). Brown Fat Activity Determined by Infrared Thermography and Thermogenesis Measurement Using Whole Body Calorimetry (BRIGHT Study). Journal of Visualized Experiments. Retrieved from [Link]

  • IMPReSS. (n.d.). Indirect Calorimetry Protocol. Retrieved from [Link]

  • Yamada, Y., et al. (2013). Metabolizable energy intake during long-term calorie restriction in rhesus monkeys. PMC. Retrieved from [Link]

  • TSE Systems. (2024). Indirect Calorimetry for Rodent Research: New Approaches to Enhance Translational Value. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Indirect Calorimetry Protocol - IMPReSS. Retrieved from [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. Retrieved from [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. Retrieved from [Link]

  • Smeets, A. J., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. British Journal of Nutrition. Retrieved from [Link]

  • Smeets, A. J., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. Cambridge University Press & Assessment. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Absolute thermometry of human brown adipose tissue by magnetic resonance with laser polarized 129Xe. PMC. Retrieved from [Link]

  • Li, D., et al. (2015). Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter. Bio-protocol. Retrieved from [Link]

  • de-Lima-Junior, E. A., et al. (2023). Non-invasive and unbiased assessment of thermogenesis in mice through thermal gradient ring. bioRxiv. Retrieved from [Link]

  • Löffler, G., et al. (2007). Procolipase Gene: No Association with Early-Onset Obesity or Fat Intake. PMC. Retrieved from [Link]

  • Kim, M., et al. (2020). An easy method for the clear detection of beige fat UCP1 by Western blotting. PMC. Retrieved from [Link]

  • de-Lima-Junior, E. A., et al. (2023). Behavior-driven monitoring of thermogenesis in mice using a thermal gradient ring. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Corbett, J. A., et al. (2022). Measuring Skeletal Muscle Thermogenesis in Mice and Rats. PubMed. Retrieved from [Link]

  • Comment, A., & Merritt, M. E. (2014). Detection of brown adipose tissue and thermogenic activity in mice by hyperpolarized xenon MRI. PNAS. Retrieved from [Link]

  • Kai, T., et al. (2022). Calculating Diet-Induced Thermogenesis in Mice. ResearchGate. Retrieved from [Link]

  • van der Lans, A. A., et al. (2021). Human brown adipose tissue function: insights from current in vivo techniques. Journal of Endocrinology. Retrieved from [Link]

  • Breithaupt, L., et al. (2021). Using bomb calorimetry to investigate intestinal energy harvest in anorexia nervosa: preliminary findings on stool calorie loss. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2023). UCP1 alleviates renal interstitial fibrosis progression through oxidative stress pathway mediated by SIRT3 protein stability. PMC. Retrieved from [Link]

  • Open Educational Resources. (n.d.). Bioenergetics – Principles of Animal Nutrition. Retrieved from [Link]

  • ABclonal. (n.d.). UCP1 Rabbit pAb. Retrieved from [Link]

  • Maastricht Instruments. (2021). Brown Fat Activity study with whole-body room calorimeters and infrared thermography. Retrieved from [Link]

  • Park, M., et al. (2013). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. PMC. Retrieved from [Link]

  • D'Agostino, D., et al. (2007). Enterostatin deficiency increases serum cholesterol but does not influence growth and food intake in mice. PMC. Retrieved from [Link]

  • National Dairy Research Institute. (n.d.). 12. Estimation of gross energy in biological samples using bomb calorimeter. Retrieved from [Link]

  • Even, P. C., & Nadkarni, N. A. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. Physiology.org. Retrieved from [Link]

  • Okada, S., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. PubMed. Retrieved from [Link]

  • IKA. (n.d.). Gross Calorific Value Measurement of Feedstuffs, Faeces, and Urine. Retrieved from [Link]

  • QYAOBIO. (n.d.). Enterostatin. Retrieved from [Link]

Sources

Application Note: In Vivo Protocols for Evaluating Enterostatin-Mediated Memory Consolidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Enterostatin (APGPR in rodents, VPDPR in humans) is an endogenous pentapeptide cleaved from the amino terminus of pancreatic procolipase during digestion[1]. While traditionally recognized for its role in regulating dietary fat intake and inducing satiety[2], emerging neuropharmacological research has identified its potent cognitive-enhancing properties. Specifically, enterostatin has been shown to significantly enhance memory consolidation when administered either centrally or peripherally[3].

The mechanistic basis of this cognitive enhancement relies heavily on the cholecystokinin (CCK) system[3]. Enterostatin stimulates the release of CCK, which subsequently activates the CCK1 receptor[3]. This signaling cascade modulates synaptic plasticity in memory-critical brain regions, such as the amygdala and hippocampus, which are essential for processing and consolidating emotionally arousing and spatial memories[4].

Pathway ENT Enterostatin (APGPR) CCK CCK Release ENT->CCK Induces CCK1R CCK1 Receptor Activation CCK->CCK1R Binds AMY Amygdala & Hippocampus CCK1R->AMY Modulates MEM Memory Consolidation AMY->MEM Enhances

Enterostatin Signaling Pathway for Memory Consolidation via CCK1 Receptor Activation.

Experimental Design & Rationale

To rigorously evaluate the memory-consolidating effects of enterostatin, the Step-Through Passive Avoidance Test is the established behavioral gold standard[3].

  • Causality of the Behavioral Model: Mice possess an innate preference for dark, enclosed spaces. The passive avoidance test exploits this by applying an aversive stimulus (foot shock) when the animal enters a dark compartment. Measuring the latency to re-enter the dark compartment 24 hours later provides a quantifiable metric of memory retention.

  • Timing of Administration: To isolate memory consolidation (the stabilization of a memory trace after initial acquisition), enterostatin must be administered immediately after the acquisition trial[4]. Administering the peptide prior to the trial would confound the results by affecting acquisition or pain perception.

  • Dosing Strategy: Enterostatin exhibits efficacy across different administration routes. Central (intracerebroventricular, ICV) administration requires low doses (10 nmol/mouse), while oral administration requires higher systemic doses (300 mg/kg) to achieve the same cognitive effect[3].

  • Pharmacological Validation: To prove the CCK1-dependent mechanism, a cohort must be pre-treated with a selective CCK1 receptor antagonist, such as lorglumide, which effectively blocks the memory-enhancing effects of enterostatin[2][3].

Workflow A 1. Animal Habituation (Mice, 1 week) B 2. Acquisition Trial (Step-Through + Foot Shock) A->B C 3. Drug Administration (ICV 10 nmol or PO 300 mg/kg) B->C D 4. Consolidation Period (24 Hours) C->D E 5. Retention Test (Measure Latency, Max 300s) D->E

In Vivo Experimental Workflow for Step-Through Passive Avoidance Test.

In Vivo Methodology (Step-by-Step Protocol)

Materials & Reagents
  • Enterostatin (APGPR) peptide (>95% purity)[2].

  • Lorglumide (CCK1 receptor antagonist)[2].

  • Vehicle (sterile saline or artificial cerebrospinal fluid for ICV).

  • Step-through passive avoidance apparatus (illuminated light compartment and a dark compartment with a grid floor connected to a shock generator).

  • Male mice (e.g., ddY or C57BL/6, 8-10 weeks old).

Step 1: Animal Habituation
  • Acclimate mice to the behavioral testing room for at least 1 hour prior to any procedures.

  • Ensure the room is kept under dim, red-light illumination to reduce baseline anxiety and stress, which can independently alter hippocampal function[4].

Step 2: Acquisition Trial (Day 1)
  • Place the mouse in the illuminated compartment of the passive avoidance apparatus.

  • After a 10-second habituation period, open the guillotine door connecting to the dark compartment.

  • Record the "step-through latency" (the time it takes for the mouse to place all four paws into the dark compartment).

  • Immediately upon entry into the dark compartment, close the door and deliver a scrambled electrical foot shock (0.3 mA for 3 seconds).

  • Remove the mouse from the dark compartment 10 seconds after the shock terminates.

Step 3: Drug Administration (Immediate Post-Acquisition)

Crucial Step: Administer compounds immediately after the acquisition trial to specifically target the consolidation phase[4].

  • Group 1 (Vehicle Control): Administer saline (ICV or PO).

  • Group 2 (Enterostatin Central): Administer 10 nmol/mouse enterostatin via ICV injection[3].

  • Group 3 (Enterostatin Oral): Administer 300 mg/kg enterostatin via oral gavage[3].

  • Group 4 (Antagonist + Enterostatin): Pre-treat with lorglumide (1 mg/kg IP) 30 minutes prior to the acquisition trial, followed by enterostatin administration immediately post-acquisition[3].

Step 4: Retention Test (Day 2 - 24 Hours Post-Acquisition)
  • Exactly 24 hours after the acquisition trial, place the mouse back into the illuminated compartment.

  • Open the guillotine door after 10 seconds.

  • Record the step-through latency. Do not deliver a foot shock during this phase.

  • Set a maximum cutoff time of 300 seconds. If the mouse does not enter the dark compartment within 300 seconds, record the latency as 300s.

Expected Results & Data Interpretation

Quantitative data from the passive avoidance test should be summarized to compare the latency times across groups. An increased latency indicates successful memory consolidation of the aversive stimulus.

Experimental GroupPre-Treatment (T -30 min)Post-Acquisition TreatmentExpected Retention Latency (Seconds)Mechanistic Interpretation
Vehicle Control SalineSaline~100 - 150sBaseline memory retention of the aversive stimulus.
Enterostatin (ICV) SalineEnterostatin (10 nmol)~250 - 300sSignificant enhancement of memory consolidation via central pathways[3].
Enterostatin (Oral) SalineEnterostatin (300 mg/kg)~250 - 300sSystemic efficacy demonstrating gut-brain axis communication[3].
CCK1 Blockade LorglumideEnterostatin (10 nmol)~100 - 150sReversal of memory enhancement, confirming CCK1 receptor dependence[3].

Quality Control & Troubleshooting

  • Baseline Latency Discrepancies: If mice show high baseline latencies during the Day 1 acquisition trial (e.g., >30 seconds to enter the dark room), exclude them from the study. This indicates an abnormal lack of dark-preference, which invalidates the behavioral model.

  • Peptide Stability: Enterostatin is a peptide and is highly susceptible to degradation. Store lyophilized powder at -20°C and prepare fresh solutions immediately before administration[2].

  • Stress Confounders: The amygdala and hippocampus are highly sensitive to stress[4]. Ensure handling is minimized and consistent across all cohorts to prevent stress-induced glucocorticoid release from interfering with memory consolidation.

References

  • Ohinata K, Sonoda S, Shimano T, Yoshikawa M. "Enterostatin (APGPR) enhances memory consolidation in mice." Peptides. 2007 Mar;28(3):719-21.[Link]

  • Ohinata K, et al. "Enterostatin reduces serum cholesterol levels by way of a CCK1 receptor-dependent mechanism." Peptides. 2008. [Link]

  • Izquierdo I, Medina JH. "Role of the amygdala, hippocampus and entorhinal cortex in memory consolidation and expression." Braz J Med Biol Res. 1993. [Link]

Sources

Handling and storage stability of Enterostatin TFA peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Stability of Enterostatin TFA Peptides

Abstract Enterostatin (Val-Pro-Asp-Pro-Arg, VPDPR) is a pentapeptide derived from the N-terminus of pancreatic procolipase.[1][2][3] It functions as a specific regulator of fat intake and has demonstrated hypocholesterolemic effects.[4][5][6][7][8][9] Most commercial preparations of Enterostatin are supplied as Trifluoroacetate (TFA) salts due to the use of TFA in Reverse-Phase HPLC (RP-HPLC) purification. While the TFA salt form offers excellent stability in the lyophilized state, it presents distinct challenges in cellular assays due to the potential cytotoxicity of the trifluoroacetate counter-ion. This guide provides a rigorous technical protocol for the storage, reconstitution, and experimental handling of Enterostatin TFA, ensuring data integrity and reproducibility.

Physicochemical Characterization

Understanding the molecular properties of Enterostatin is the first step in ensuring stability.

PropertyDetail
Sequence Val-Pro-Asp-Pro-Arg (VPDPR)
Molecular Weight ~567.6 g/mol (Free base)
Salt Form Trifluoroacetate (TFA)
Net Charge (pH 7.0) ~0 (Zwitterionic: N-term⁺, Arg⁺, Asp⁻, C-term⁻)
Isoelectric Point (pI) ~6.0 – 7.0
Solubility Soluble in water; enhanced solubility in acidic media.[10]
Hygroscopicity High (due to TFA salt and peptide size).

Storage Guidelines: Lyophilized Powder

The stability of the lyophilized peptide is primarily threatened by hydrolysis and oxidation .

  • Temperature: Store at -20°C or -80°C . Long-term storage (>6 months) is best at -80°C.

  • Moisture Control: The TFA salt is hygroscopic. Moisture absorption leads to deliquescence and hydrolytic degradation.

  • The "Desiccator Rule" (Critical):

    • Never open a cold peptide vial immediately upon removal from the freezer.

    • Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature for at least 1 hour (or until the vial feels warm to the touch). This prevents atmospheric moisture from condensing on the cold peptide powder.[11]

Reconstitution Protocol

Because the net charge of Enterostatin is near zero at neutral pH, solubility can be variable. The presence of Proline residues aids solubility, but aggregation is possible.

Step-by-Step Reconstitution
  • Solvent Selection:

    • Primary Choice: Sterile, deionized water (Milli-Q).

    • Secondary Choice (if insoluble): 0.1% to 1.0% Acetic Acid.

    • Avoid: Direct reconstitution in PBS or high-salt buffers, as salts can promote aggregation before the peptide is fully dissolved.

  • Procedure:

    • Add the calculated volume of solvent to the vial to achieve a stock concentration (typically 1–5 mg/mL ).

    • Do not vortex vigorously. Vortexing can shear peptides and introduce oxygen. Instead, swirl gently or invert the tube.

    • Sonication: If the solution is cloudy, sonicate in a water bath for 15–30 seconds. This breaks up intermolecular hydrophobic interactions.

    • Visual Inspection: The solution must be optically clear. If particulates remain, add small increments of acetic acid (if using water) or sonicate further.

  • Dilution to Working Concentration:

    • Once fully dissolved in water/acid, dilute the stock solution into your assay buffer (e.g., PBS, Cell Culture Media).

    • Note: Ensure the final concentration of Acetic Acid (if used) is negligible (<0.1%) to avoid affecting cell viability.

TFA Management in Cell Assays

The Hidden Variable: Residual TFA can act as a cellular toxin, inhibiting proliferation in sensitive cell lines (e.g., osteoblasts, chondrocytes) and altering metabolic data.

  • Calculation: A typical peptide TFA salt is only 70–80% peptide by weight; the rest is TFA and water.

  • Thresholds:

    • Robust Cells: < 0.1% TFA is usually tolerated.

    • Sensitive Cells: TFA concentrations as low as 10 nM can skew results.

  • Mitigation Strategy:

    • If high concentrations of peptide (>10⁻⁵ M) are required, consider salt exchange (e.g., using ion-exchange resin to convert TFA salt to Acetate or Hydrochloride salt) before use.

    • Include a Vehicle Control in your assay containing the equivalent amount of TFA (without peptide) to rule out artifacts.

Storage Guidelines: Solubilized Peptide

Peptides in solution are thermodynamically unstable.

  • Aliquot Immediately: Never refreeze the bulk stock. Divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL).

  • Container: Use high-quality polypropylene tubes (e.g., LoBind) to minimize adsorption of the peptide to the plastic walls.

  • Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol to prevent ice crystal formation that can denature the peptide structure. Store at -80°C .

  • Shelf Life:

    • 4°C: Use within 24–48 hours.

    • -20°C: Stable for 1–3 months.

    • -80°C: Stable for 6–12 months.

  • Freeze-Thaw: Strictly Prohibited. Discard any unused portion of a thawed aliquot.

Visual Workflows

Figure 1: Receipt-to-Assay Handling Workflow

G Receipt Receipt of Lyophilized Enterostatin TFA Storage_Solid Long-Term Storage (-20°C or -80°C) Receipt->Storage_Solid Equilibration Equilibration (Desiccator, RT, 1 hr) Storage_Solid->Equilibration Prior to use Reconstitution Reconstitution (Sterile Water / 0.1% HOAc) Equilibration->Reconstitution Inspection Visual Inspection (Clear Solution?) Reconstitution->Inspection Sonication Sonication (15-30 sec) Inspection->Sonication Cloudy/Particulates Aliquoting Aliquot Preparation (Single-use, LoBind tubes) Inspection->Aliquoting Clear Sonication->Inspection Storage_Liq Frozen Storage (-80°C, No Freeze-Thaw) Aliquoting->Storage_Liq Assay Experimental Assay (Dilute in Buffer) Storage_Liq->Assay Thaw once

Caption: Workflow for handling Enterostatin TFA to minimize degradation and moisture contamination.

Figure 2: TFA Impact & Decision Logic

TFA Start Experimental Design Conc_Check Peptide Conc. Required? Start->Conc_Check High_Conc High (>10 µM) Conc_Check->High_Conc Low_Conc Low (<1 µM) Conc_Check->Low_Conc TFA_Risk Risk of TFA Toxicity High_Conc->TFA_Risk Safe Direct Use (TFA negligible) Low_Conc->Safe Action Mitigation Required TFA_Risk->Action Exchange Salt Exchange (to Acetate/HCl) Action->Exchange Control Include TFA Vehicle Control Action->Control

Caption: Decision tree for managing TFA counter-ion toxicity in biological assays.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Precipitation upon thawing Aggregation or pH shift.Gently warm to 30°C or sonicate briefly. If persistent, discard.
Loss of Bioactivity Oxidation of Met/Cys (not present in VPDPR) or Hydrolysis.Check storage log. Ensure no freeze-thaw cycles occurred.
Cell Death in Controls TFA Toxicity.Calculate final TFA concentration. Switch to Acetate salt if >0.01%.
"Sticky" Peptide Adsorption to plastic.Use LoBind tubes; ensure protein carrier (BSA) is in assay buffer.

References

  • Takenaka, Y., et al. (2003). "Enterostatin (VPDPR) and its peptide fragment DPR reduce serum cholesterol levels after oral administration in mice."[6] Bioscience, Biotechnology, and Biochemistry, 67(7), 1620-1622.[4][6]

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Sigma-Aldrich. "Handling and Storage of Synthetic Peptides." Technical Guide.

  • Bachem. "Handling and Storage Guidelines for Peptides." Application Note.

  • ThermoFisher Scientific. "Peptide Storage and Handling Guidelines." Technical Support.

Sources

Application Notes & Protocols for the Detection of Enterostatin in Plasma and Lymph

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enterostatin is a family of pentapeptides derived from the N-terminal end of procolipase, a protein co-enzyme required for efficient dietary fat digestion.[1][2] Upon the action of trypsin in the small intestine, procolipase is cleaved to release colipase and an activation peptide, enterostatin. Several isoforms of enterostatin have been identified, with sequences varying by species, such as Val-Pro-Asp-Pro-Arg (VPDPR) in rats and pigs, and Ala-Pro-Gly-Pro-Arg (APGPR) in humans.[1][3]

Functionally, enterostatin has garnered significant interest for its role in the regulation of appetite, particularly in reducing the intake of dietary fat.[1][4] Studies have demonstrated that circulating levels of enterostatin increase in response to a high-fat meal, suggesting it may serve as a physiological satiety signal and a potential biomarker for fat consumption.[5] However, accurate and reproducible quantification of this peptide in complex biological matrices like plasma and lymph is challenging due to its low endogenous concentrations and potential interactions with other plasma proteins.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methods for detecting enterostatin. We will delve into critical pre-analytical considerations for sample handling and present detailed protocols for three principal analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

PART 1: Pre-Analytical Excellence: Sample Collection & Preparation

The integrity of your results is fundamentally dependent on the quality of your samples. Inconsistent pre-analytical procedures are a primary source of variability in peptide quantification.

Plasma Sample Collection and Processing

Plasma is the most common matrix for enterostatin analysis. The objective is to rapidly separate plasma from cellular components to prevent proteolytic degradation and cellular leakage.

Protocol: Plasma Collection

  • Subject Preparation: For studies investigating physiological responses, it is recommended that subjects be in a fasted state (e.g., overnight fast), as enterostatin levels can be influenced by recent meals.[5]

  • Blood Collection:

    • Collect whole blood into tubes containing an anticoagulant. Ethylenediaminetetraacetic acid (EDTA) or heparin are recommended choices.[7][8]

    • Ensure the tube is filled to the appropriate volume to maintain the correct blood-to-anticoagulant ratio.[9]

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.

  • Centrifugation:

    • Process the sample within 30-60 minutes of collection.[8][10] If immediate processing is not possible, keep the sample on ice, but record the time delay.[11]

    • Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 2-8°C.[7][8] A refrigerated centrifuge is crucial for minimizing enzymatic activity.[10]

  • Aliquoting and Storage:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat (the layer of white blood cells and platelets).

    • Transfer the plasma to pre-labeled, sterile polypropylene tubes.

    • It is highly recommended to create multiple smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade peptides.[7]

    • Immediately store aliquots at -80°C for long-term stability.[8][11]

Lymph Sample Collection and Processing

Lymph collection is more invasive and less common. The principles of preventing proteolysis are even more critical due to the nature of the fluid.

Protocol: Lymph Collection

  • Collection: Lymph is typically collected via cannulation of a lymphatic vessel, a specialized surgical procedure.

  • Immediate Stabilization:

    • Collect the lymph directly into pre-chilled tubes containing a broad-spectrum protease inhibitor cocktail. This is a critical step to prevent the rapid degradation of peptides by endogenous proteases.

    • Keep the collection tube on ice throughout the entire collection period.

  • Clarification and Storage:

    • Centrifuge the lymph sample at 2,000-3,000 x g for 15 minutes at 4°C to remove any cells or debris.

    • Carefully aspirate the clarified lymph.

    • Aliquot into pre-labeled cryovials and immediately flash-freeze in liquid nitrogen or store at -80°C.

PART 2: Core Detection Methodologies

The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available resources.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay that is widely used for its high throughput and relative ease of use. For a small peptide like enterostatin, a competitive ELISA is often employed, but sandwich ELISAs have also been successfully developed.[1][5] The following protocol describes a typical sandwich ELISA workflow.

Principle of Sandwich ELISA: The target antigen (enterostatin) is "sandwiched" between two specific antibodies: a capture antibody coated onto the microplate well and a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a colored product, the intensity of which is directly proportional to the amount of enterostatin in the sample.

Diagram: Sandwich ELISA Workflow

ELISA_Workflow cluster_steps ELISA Protocol Steps Prep Prepare Reagents, Standards & Samples Add_Sample Add 100µL Standard or Sample to Well Prep->Add_Sample Incubate1 Incubate (e.g., 2.5h RT) Add_Sample->Incubate1 Wash1 Wash Wells (3x) Incubate1->Wash1 Add_Detect_Ab Add 100µL Biotinylated Detection Ab Wash1->Add_Detect_Ab Incubate2 Incubate (e.g., 1h RT) Add_Detect_Ab->Incubate2 Wash2 Wash Wells (3x) Incubate2->Wash2 Add_Enzyme Add 100µL Streptavidin-HRP Wash2->Add_Enzyme Incubate3 Incubate (e.g., 45min RT) Add_Enzyme->Incubate3 Wash3 Wash Wells (5x) Incubate3->Wash3 Add_Substrate Add 100µL TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (30min RT) in Dark Add_Substrate->Incubate4 Add_Stop Add 50µL Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate

Caption: A typical workflow for a sandwich-based ELISA protocol.

Protocol: Sandwich ELISA for Enterostatin

This protocol is a generalized procedure. Always refer to the specific instructions provided with your commercial ELISA kit.[7][12]

  • Reagent Preparation: Bring all kit components and samples to room temperature before use. Reconstitute standards and prepare working solutions of wash buffers and antibodies as per the kit manual.

  • Standard/Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the antibody-pre-coated microplate.

  • First Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.[12] Rationale: This allows the enterostatin in the sample to bind to the immobilized capture antibody.

  • Washing: Aspirate the contents of each well and wash 3-5 times with ~300 µL of wash buffer per well. Rationale: This removes unbound sample components that could interfere with the assay.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at room temperature.[12] Rationale: The detection antibody binds to a different epitope on the captured enterostatin.

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (Horse Radish Peroxidase) conjugate to each well.

  • Third Incubation: Cover the plate and incubate for 45 minutes at room temperature.[12] Rationale: The streptavidin binds with high affinity to the biotin on the detection antibody, linking the HRP enzyme to the complex.

  • Washing: Repeat the wash step, often with a higher number of washes (e.g., 5-7 times).

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop. Rationale: The HRP enzyme catalyzes the conversion of the TMB substrate into a colored product.

  • Stopping the Reaction: Add 50 µL of Stop Solution (typically a strong acid like H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of enterostatin in the samples.

Method 2: Radioimmunoassay (RIA)

RIA is a classic, highly sensitive in-vitro assay that was one of the first methods used to measure hormone concentrations in blood.[13][14] It remains a benchmark for sensitivity.

Principle of Competitive RIA: This technique is based on the principle of competitive binding.[15] A known quantity of radiolabeled enterostatin (the "hot" tracer) and an unknown amount of unlabeled enterostatin from the sample (the "cold" antigen) compete for a limited number of binding sites on a specific antibody. As the concentration of unlabeled enterostatin increases, it displaces the radiolabeled version, leading to a decrease in the radioactivity of the antibody-bound complex. The amount of radioactivity is therefore inversely proportional to the concentration of enterostatin in the sample.[15]

Diagram: Radioimmunoassay (RIA) Workflow

RIA_Workflow cluster_steps RIA Protocol Steps Mix Incubate Sample/Standard with Antibody & Radiolabeled Enterostatin (e.g., ¹²⁵I) Compete Allow Competitive Binding to Reach Equilibrium Mix->Compete Separate Separate Antibody-Bound from Free Antigen (e.g., Precipitation, Solid Phase) Compete->Separate Measure Measure Radioactivity of Bound Fraction (Gamma Counter) Separate->Measure Analyze Generate Standard Curve & Calculate Concentrations Measure->Analyze

Caption: The competitive binding workflow for a typical Radioimmunoassay.

Protocol: Radioimmunoassay for Enterostatin

Caution: This protocol involves the use of radioactive isotopes and requires appropriate licensing, safety precautions, and waste disposal procedures.[13]

  • Reagent Setup: Prepare standards of known enterostatin concentration, the specific anti-enterostatin antibody solution, and the radiolabeled enterostatin tracer (e.g., ¹²⁵I-labeled enterostatin).

  • Assay Reaction: In assay tubes, pipette the sample, standard, or control. Add a fixed amount of the anti-enterostatin antibody and a fixed amount of the radiolabeled enterostatin.

  • Incubation: Gently mix and incubate the tubes for a specified period (e.g., 4-24 hours) at a controlled temperature (e.g., 4°C) to allow the competitive binding reaction to reach equilibrium.

  • Separation: Separate the antibody-bound enterostatin from the free enterostatin. This is a critical step and can be achieved by several methods, such as:

    • Precipitation: Using a secondary antibody (e.g., anti-IgG) and polyethylene glycol (PEG) to precipitate the primary antibody-antigen complex.

    • Solid Phase: Using primary antibodies coated onto the tubes or magnetic beads.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

  • Data Acquisition: Carefully decant the supernatant containing the free tracer. Measure the radioactivity in the pellet (the bound fraction) using a gamma counter.

  • Analysis: Generate a standard curve by plotting the percentage of bound radioactivity as a function of the standard concentrations. The curve will be inverse, with higher concentrations of unlabeled enterostatin resulting in lower radioactive counts. Calculate the concentration in unknown samples from this curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that offers high specificity and accuracy by physically separating and identifying molecules based on their mass-to-charge ratio.[16][17] It is increasingly becoming the method of choice for quantitative analysis of peptides and proteins in complex biological fluids.[18]

Principle of LC-MS/MS: The sample is first injected into a liquid chromatograph (LC), where enterostatin is separated from other matrix components based on its physicochemical properties (e.g., hydrophobicity). The separated peptide then enters the mass spectrometer (MS), where it is ionized. The first mass analyzer selects the enterostatin ion (precursor ion), which is then fragmented. A second mass analyzer selects a specific fragment ion for detection. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification, even at very low levels.

Diagram: LC-MS/MS Workflow

LCMS_Workflow cluster_steps LC-MS/MS Protocol Steps Prep Sample Preparation (Protein Precipitation &/or SPE) LC LC Separation (Reversed-Phase Column) Prep->LC MS1 Ionization (ESI) & Precursor Ion Selection (Q1) LC->MS1 Frag Collision-Induced Dissociation (Q2) MS1->Frag MS2 Fragment Ion Selection (Q3) Frag->MS2 Detect Detection & Quantification MS2->Detect

Caption: Key stages in the quantification of enterostatin using LC-MS/MS.

Protocol: LC-MS/MS for Enterostatin

Method development for LC-MS/MS is complex and requires significant expertise. This is a generalized workflow.

  • Sample Preparation (Crucial Step): The goal is to remove interfering substances like proteins and salts.

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma or lymph sample to precipitate larger proteins. Centrifuge and collect the supernatant.

    • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18 reversed-phase). Interfering substances are washed away, and enterostatin is then eluted with a suitable solvent.[17] This step cleans and concentrates the sample.

    • Internal Standard: A stable isotope-labeled version of enterostatin is typically added at the beginning of sample preparation to account for any analyte loss during the process.

  • LC Separation:

    • Inject the prepared sample extract into an HPLC or UPLC system.

    • Use a reversed-phase column (e.g., C18) with a gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate enterostatin from other components.

  • MS/MS Detection:

    • The eluent from the LC column is directed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI).

    • Set the mass spectrometer to operate in MRM mode. Specific precursor-to-product ion transitions for both the native enterostatin and the internal standard are monitored.

  • Analysis:

    • Quantify enterostatin by calculating the peak area ratio of the native peptide to the stable isotope-labeled internal standard.

    • Generate a calibration curve using standards prepared in a similar matrix to plot the peak area ratio against concentration. Determine the concentration of enterostatin in the samples from this curve.

PART 3: Method Comparison and Validation

Each method has distinct advantages and limitations. The choice of assay should be guided by the specific research question and available resources.

FeatureELISARadioimmunoassay (RIA)LC-MS/MS
Principle Antigen-Antibody Binding (Enzymatic)Antigen-Antibody Binding (Radioactive)Physicochemical Separation & Mass Detection
Sensitivity High (pg/mL to ng/mL)Very High (pg/mL)[13][14]High to Very High (with enrichment)
Specificity Dependent on antibody quality; potential for cross-reactivity.[19]Generally very high due to antibody specificity.[13]Extremely high; based on mass-to-charge ratio and fragmentation pattern.[16]
Throughput High (96-well plate format)ModerateLower; sample preparation is intensive.[20]
Cost Moderate (Kits), Low (Equipment)Low (Reagents), High (Equipment & Disposal)High (Equipment & Maintenance)
Expertise Relatively easy to perform.Requires specialized training and licensing for radioactivity.[13]Requires highly skilled operators and complex method development.
Key Advantage High throughput, no radioactive handling.Gold-standard sensitivity.Unmatched specificity, can identify isoforms.
Key Disadvantage Potential for antibody non-specificity.Use of hazardous radioactive materials.High cost, lower throughput, complex workflow.
Assay Validation

Regardless of the chosen method, a thorough validation is essential to ensure reliable and reproducible data. Key validation parameters include:

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).

  • Specificity: The ability of the assay to measure only enterostatin without interference from related molecules.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.

  • Precision (Repeatability & Reproducibility): The degree of agreement among replicate measurements of the same sample, expressed as the coefficient of variation (%CV).[21]

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

References

  • Cloud-Clone Corp. (n.d.). Wide-range ELISA Kit for Endostatin (ES). Retrieved from Cloud-Clone Corp. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzV5oKjgArtde1H1gAAOU2NsAisrRSNzAmwJRWacJp6TBay3yGg8UvjLEtPg1LqvgPsMdbZ3zNDs8ajHYHKh-H5etHo-WEXiFH-lOph9Nb37aU0X_t0xO8VKHr_y20eQTv6lbCufWeq5QiH9IuUEgqOGzvyekcIzZBLNoNEAB4OAgKlzlfitMdu_AMGKvdRL5RCN0=]
  • Creative Diagnostics. (n.d.). Radioimmunoassay (RIA). Retrieved from Creative Diagnostics technical resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrsIgfo8EIGGF-JkZcd_NgQ0wsEWxctMpJnNWlS0U8NEuq3yNBauNAKkjd7LKlAxtj0joj63jNl3Ilnqq9oZlT_5O3ED75WBZkJpKrOAQb9x7q88pEw0r7v2zQgLxpQiH-ksjmuKZQvQXNzODZ88TogVoQcxEPtC8s6cbkvA==]
  • Sigma-Aldrich. (n.d.). Human Endostatin ELISA Kit. Retrieved from Millipore Sigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjWQFEl_CzX27mYD4WbM0XBCM7Cp_Sd-AGpezfCasAp_5AdvBp7GzVG9mUEAMwmMbJBNO-Oic567ZYzIirVwbcmxZ3yVs9MRpc43h7CZf51Q8xCB2bNQLrWTMtwl-H_UwQlbMLulRistywqu0oKImgOUD]
  • Mizuma, H., Imamura, M., Tiemann, W. E., & Prasad, C. (1995). Biology of enterostatin. II. Development of enzyme-linked immunosorbentassay (ELISA) for enterostatin (Val-Pro-Asp-Pro-Arg), the procolipase activation peptide. Biochemical and Biophysical Research Communications, 215(1), 227-234. [https://pubmed.ncbi.nlm.nih.gov/7575595/]
  • Okada, S., York, D. A., & Bray, G. A. (1997). Plasma enterostatin: identification and release in rats in response to a meal. Obesity Research, 5(4), 307-315. [https://pubmed.ncbi.nlm.nih.gov/9285832/]
  • van den Broek, I., Niessen, W. M. A., & van Dongen, W. D. (2020). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. [https://www.chromatographyonline.
  • Wikipedia. (n.d.). Radioimmunoassay. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Radioimmunoassay]
  • Song, J. G., et al. (2022). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 52, 1-19. [https://www.researchgate.net/publication/358133036_Quantitative_analysis_of_therapeutic_proteins_in_biological_fluids_recent_advancement_in_analytical_techniques]
  • Prasad, C., & Tiemann, W. E. (1996). On the nature and distribution of enterostatin (Val-Asp-Pro-Asp-Arg)-like immunoreactivity in rat plasma. Neuropeptides, 30(2), 169-174. [https://pubmed.ncbi.nlm.nih.gov/8781488/]
  • RayBiotech. (2020). Human Endostatin ELISA Kit. Retrieved from RayBiotech website. [https://www.raybiotech.
  • Rippe, C., & Erlanson-Albertsson, C. (1998). Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species. Nutritional Neuroscience, 1(2), 111-117. [https://pubmed.ncbi.nlm.nih.gov/27406016/]
  • Song, H., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 82(1-4), 76-85. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1847671/]
  • International Atomic Energy Agency (IAEA). (n.d.). Development of radioimmunometric assays and kits for non-clinical applications. Retrieved from IAEA Publications. [https://www.iaea.
  • Elabscience. (n.d.). Human SST(Somatostatin) ELISA Kit. Retrieved from Elabscience website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdkkdHmbw6ltWcirNRh-vryxXsnnsNXN1tRw7OJPXYDCCOdsM7tgUdVzCMXG85lnUKVEnA64CeHgRPuMlTDPhJ68VePwJ2FVfZ8bSI24IoHfdXHhlVV25elBccp0RMLlguaNQGt50T-F2H8EFMzoGEUgHqQHnXz4jR9ibyXLWHa_8Lw==]
  • Bioanalysis Zone. (2020). Challenges and solutions for biologics quantitation by LC–MS. Retrieved from Bioanalysis Zone. [https://www.bioanalysis-zone.
  • Prasad, C., & Tiemann, W. E. (1996). Distribution and characterization of enterostatin-like immunoreactivity in human cerebrospinal fluid. Neuropeptides, 30(6), 523-529. [https://pubmed.ncbi.nlm.nih.gov/9043449/]
  • Aryal, S. (2024). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Retrieved from Microbe Notes. [https://microbenotes.com/radioimmunoassay-ria/]
  • Yuan, B. F., et al. (2014). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Analytical Methods, 6(13), 4851-4858. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231575/]
  • FineTest. (n.d.). ELISA Sample Preparation Protocol. Retrieved from FineTest website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLuFutTdkFZFCbF7Q2SZ2S3d_PPWJvAoiauiKEq1gyvAUccC4PLXQFms1qQezthOE8zNLh3x0onH7HZ5cbeMiixC_wz9dQXVwV3IJ73B1omAglthAm1pwuWjA7ElTkSudYWYsZ0Wda4xXG0o2WEP3yjSkenSiWg3lbuVunl94vQJpvDKcnp4vE7JXx8DKGOOo7wVVWFrQbdGJ6p7OW]
  • Bower, K. M. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [https://bioprocessintl.
  • LITMUS Project. (2018). SOPs for collection, processing and storage of whole blood, EDTA, plasma, SST serum, urine, stool, frozen liver biopsies. Retrieved from the LITMUS Project website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Xqax4S3Yab-e96RiBwfGxxx-D6EGbNhSmgCKIxWnE-0hNE5_scQeven8u89lYx1lFoZ570TmPqqyqrXuhx8cBvKmz2VTVDFfO1ljU__-KMPL7roRVI6aKeL81RIzhbPlUCrFK0f16sGeY3OMfzu76Jx7X09uJGC0jKQjpTA01qwsiHMIRonwgRZsecLmLWEXukUrgeZ7LhRkKZn8Zy-YCPl-L3luUw==]
  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from PXBioVisioN website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeXhLB5xTHUS_oft_roJ4lVjNkIG2zD329DuRXYSAzSg8cwbqdE6UZ1HlNWrEpzGevHqEf7xuNXX_MzcdkFUw4DZf-xLLXoXOs1Wq0xWxrfcR2rPWMV70p43SBptsX0Is18DYRsmen91wOSeD1Oi5Q78D-NiW11GUdamjADh6NgNJS0iWN]
  • Moore, H. M., et al. (2011). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement. Cancer Epidemiology, Biomarkers & Prevention, 20(6), 1043-1049. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3119747/]
  • Creative Proteomics. (n.d.). Radioimmunoassay (RIA) Service. Retrieved from Creative Proteomics website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGOV0AR7ph-lgJRxet5yzhwa-Gm8OsYE5TiSWtVvbphvaesdS7APi9RuX2BXOAJVrflIwBXw-fU4pXv_vsE7fZ99NkTFfjfsR-ou_xekLkM7IMZ-usXR29x8tkHeqgCMgGgiW-pSGX_nooudNeY0Taj9-edu5L0LmZqwvF7P1s9KMNIHFkZNyQRzI=]
  • MNG Laboratories. (n.d.). Blood and Plasma Collection and Processing Instructions. Retrieved from MNG Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdnNScbPycFzMELwF4aViA84dx-nftocoRUkBPUiATwDqHuedp_9yXFo5VT_wxxEx2Movvz5ugDIGFkYgy_taBYZ2Rp2DFPyxQvdsh32T1A62eujre9D8XohTAj5pzNU8GybuqdF8LDIp6dhsaEU_nzdzVAD-MHkDT5kTZLIWRpbIjk4Dw9FT0rA3KDdAVZR8m7XFbJtNUc7cJZiVvQAk=]
  • IDEXX BioAnalytics. (n.d.). Sample Collection & Preparation. Retrieved from IDEXX BioAnalytics website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUy-2j4_qLrRNNGVXG4Rv8gMt-95WKcnX8dsmpem3lNc1hUsIoXCrrMGKR6SyuremOUU1hYCu4sxITxIeDmv2aw3K04yYp7UvuCB1X4mOHMSI02XAd_VcVW0ggeni6mML1FGGNHnZMKVOvb0Y2MZ6CawNJkNQy7NnTKYrq8sN8iwAv-OHdHs798CSH58mm]
  • Okada, S., et al. (2008). Enterostatin reduces serum cholesterol levels by way of a CCK(1) receptor-dependent mechanism. Peptides, 29(12), 2175-2178. [https://pubmed.ncbi.nlm.nih.gov/18824017/]
  • Weß G., et al. (2002). Validation of an Official Control Method for Enumeration of Authorised Probiotic Yeast in Animal Feed. Food Microbiology, 19(5), 495-501. [https://www.researchgate.net/publication/222184469_Validation_of_an_Official_Control_Method_for_Enumeration_of_Authorised_Probiotic_Yeast_in_Animal_Feed]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing TFA Counterions in Enterostatin for Sensitive Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical, yet often overlooked, aspect of working with synthetic peptides like enterostatin: the removal of trifluoroacetic acid (TFA) counterions. Residual TFA from synthesis and purification can significantly interfere with sensitive bioassays, leading to unreliable and misleading results. This center is designed to equip you with the expertise to identify, troubleshoot, and resolve these issues effectively.

Enterostatin, a pentapeptide involved in regulating food intake, is a valuable tool in metabolic research.[1][2][3] However, like most synthetic peptides, it is typically supplied as a TFA salt. The presence of this counterion can introduce a host of complications in downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding TFA contamination and its impact on enterostatin bioassays.

Q1: What is TFA and why is it present in my enterostatin sample?

Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] In SPPS, it's used to cleave the synthesized peptide from the solid resin.[6] In RP-HPLC, it acts as an ion-pairing agent, improving the separation and peak shape of the peptide.[7] Consequently, the final lyophilized enterostatin product is often a salt, with negatively charged TFA counterions associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acid residues like arginine.[8]

Q2: How can residual TFA from my enterostatin preparation affect my bioassays?

Residual TFA can have several detrimental effects on your experiments:

  • Cellular Toxicity: TFA can be toxic to cells in culture, even at nanomolar concentrations, potentially leading to artifacts in cell-based assays by altering cell growth, viability, or signaling.[4][5][9] This can result in inaccurate or irreproducible data.[10]

  • Alteration of Peptide Structure and Activity: As a counterion, TFA can bind to free amino groups on enterostatin, potentially altering its secondary structure and, consequently, its biological activity.[4][5]

  • Assay Interference: TFA's strong acidity can alter the pH of your assay buffers, which can denature proteins or affect enzyme kinetics.[6]

  • Inaccurate Peptide Quantification: The presence of TFA salts contributes to the total weight of the peptide sample, leading to an overestimation of the actual peptide content. This can range from 5% to as high as 40% of the total weight.[4][10][11]

Q3: My bioassay results with enterostatin are inconsistent. Could TFA be the culprit?

Inconsistent peptide activity or batch-to-batch variability can be a strong indicator of TFA interference.[4] If you observe unexpected cytotoxicity or poor reproducibility in cell-based assays, it is highly recommended to assess and address the TFA content in your enterostatin sample.[10] For sensitive applications such as cellular assays and in vivo studies, reducing TFA levels to less than 1% is often necessary.[5][12]

Q4: How can I determine the amount of TFA in my enterostatin sample?

Several analytical techniques can be used to quantify residual TFA:

  • Ion Chromatography (IC): This is a sensitive and common method for accurately measuring TFA content.[7][11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F-NMR): This technique is also effective for TFA quantification.[4][14]

  • Other Methods: Fourier-Transform Infrared Spectroscopy (FT-IR) and HPLC with an Evaporative Light-Scattering Detector (ELSD) can also be employed.[4][14]

Troubleshooting Guides for TFA Removal

When it is determined that TFA removal is necessary, several methods are available. The choice of method depends on factors like the physicochemical properties of your enterostatin peptide, the required final purity, and the scale of your experiment.[6]

Issue: Unexpected or Poor Results in Cell-Based Assays with Enterostatin

Troubleshooting Steps:

  • Quantify Residual TFA: The first step is to determine the concentration of TFA in your enterostatin stock.

  • Perform Counterion Exchange: If TFA levels are significant, perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate.

Below are detailed protocols for the most common and effective TFA removal techniques.

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)

This is a widely used and robust method for exchanging TFA for chloride ions.[6][14]

Scientific Rationale: This process relies on the principle of mass action. By introducing a large excess of a stronger acid (HCl), the equilibrium is shifted to favor the association of the peptide with chloride ions, displacing the TFA counterions. Repeated lyophilization cycles are crucial to remove the volatile TFA-HCl mixture.

Experimental Workflow:

TFA_HCl_Exchange Start Start: Enterostatin-TFA Salt Dissolve 1. Dissolve Peptide (1 mg/mL in Distilled H₂O) Start->Dissolve Add_HCl 2. Add 100 mM HCl (Final concentration 2-10 mM) Dissolve->Add_HCl Incubate 3. Incubate (1 min, Room Temp) Add_HCl->Incubate Freeze 4. Freeze (Liquid Nitrogen) Incubate->Freeze Lyophilize 5. Lyophilize (Overnight) Freeze->Lyophilize Repeat Repeat Steps 2-5 (2 more times) Lyophilize->Repeat Repeat->Add_HCl Yes Reconstitute Final Reconstitution in desired buffer Repeat->Reconstitute No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Detailed Steps:

  • Dissolution: Dissolve the enterostatin-TFA salt in distilled water at a concentration of 1 mg/mL.[4][15] Alternatively, a phosphate buffer (50mM phosphate, 100mM NaCl) can be used.[16]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2-10 mM.[15][16] Caution: HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[5][16]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[6][15]

  • Freezing: Freeze the solution, preferably by flash-freezing in liquid nitrogen.[6][15]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[6][15]

  • Repeat: Repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times to ensure complete exchange.[15][16]

  • Final Reconstitution: After the final lyophilization step, reconstitute the enterostatin hydrochloride salt in the desired buffer for your experiment.[4][15]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This technique is particularly useful for peptides that may be sensitive to the acidic conditions of the HCl exchange method.[6]

Scientific Rationale: This method utilizes a resin with positively charged functional groups (anion-exchange) that will bind the negatively charged TFA ions. The peptide, which is also positively charged at the appropriate pH, will pass through the column and can be collected in a different salt form.

Experimental Workflow:

TFA_Ion_Exchange Start Start: Enterostatin-TFA Salt Prepare_Resin 1. Prepare Anion Exchange Resin Start->Prepare_Resin Equilibrate 2. Equilibrate with 1M Sodium Acetate Prepare_Resin->Equilibrate Wash_Resin 3. Wash with Distilled Water Equilibrate->Wash_Resin Load_Peptide 4. Dissolve Peptide & Load onto Column Wash_Resin->Load_Peptide Elute_Peptide 5. Elute Peptide with Distilled Water Load_Peptide->Elute_Peptide Collect_Fractions 6. Collect Peptide Fractions Elute_Peptide->Collect_Fractions Lyophilize 7. Lyophilize Fractions Collect_Fractions->Lyophilize

Caption: Workflow for TFA/Acetate salt exchange via ion-exchange chromatography.

Detailed Steps:

  • Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure a 10- to 50-fold excess of anion binding sites in the resin relative to the amount of TFA in the enterostatin sample.[6][7]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[6][7]

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[6][7]

  • Sample Loading: Dissolve the enterostatin-TFA salt in distilled water and apply it to the prepared column.[6][7]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide. The enterostatin, now in its acetate salt form, will elute while the TFA remains bound to the resin.[6][7]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final enterostatin acetate salt.[6][7]

Data Summary: Efficiency of TFA Removal Methods

The effectiveness of TFA removal can vary depending on the chosen method and the specific peptide sequence. The following table provides a general comparison of the efficiency of different techniques.

MethodTypical TFA ReductionAdvantagesDisadvantages
Lyophilization with HCl >99%High efficiency, relatively simple procedure.Requires multiple cycles, uses strong acid.
Ion-Exchange Chromatography >99%Milder conditions, suitable for acid-sensitive peptides.Can be more time-consuming, potential for peptide loss on the column.
RP-HPLC with Buffer Exchange VariableCan be integrated into the purification step.May require optimization of buffer systems, potential for incomplete exchange.

Note: The efficiency of TFA removal is peptide-dependent. Hydrophilic peptides or those with a higher number of cationic residues (like arginine in enterostatin) may bind TFA more tightly, potentially requiring more rigorous removal procedures.[5]

Concluding Remarks

The presence of TFA counterions in synthetic enterostatin preparations is a significant variable that can compromise the integrity of sensitive bioassays. By understanding the potential for interference and implementing the appropriate removal and verification techniques, researchers can ensure the accuracy and reproducibility of their experimental results. This guide provides a foundation for troubleshooting common issues related to TFA contamination. For further assistance or more complex challenges, consulting with a peptide synthesis specialist is recommended.

References

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl?[Link]

  • Gilar, M., et al. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Wieland, F., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?[Link]

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]

  • SB-PEPTIDE. TFA removal service. [Link]

  • AAPPTec. (2018). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • Protocol Online. (2014, February 25). Is Trifluoroacetic acid toxic for cells?[Link]

  • Cornut, R., et al. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. [Link]

  • Google Patents. WO2006041945A2 - A counterion exchange process for peptides.
  • ResearchGate. (2025, October 12). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. [Link]

  • Bio-Works. Conversion of ion-pairing agents/counter ions. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • Dolan, J. W. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. [Link]

  • Mehok, A. R., et al. (2002). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography A, 972(1), 87-99. [Link]

  • Reily, M. D., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. PubMed. [Link]

  • Wikipedia. Enterostatin. [Link]

  • AGES. (2025, July 23). Trifluoroacetic acid - Trifluoressigsäure TFA. [Link]

  • PAN Europe. (2025, September 26). Manufacturing Doubt: how industry downplays TFA's toxicity. [Link]

  • ResearchGate. (2025, August 5). Quantifying trifluoroacetic acid as a counterion in drug discovery by F-19 NMR and capillary electrophoresis. [Link]

  • ResearchGate. (2024, March 5). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

  • MDPI. (2024, March 13). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

Sources

Technical Support Center: Peptide TFA Salt Cytotoxicity in Neuronal Lines

Author: BenchChem Technical Support Team. Date: March 2026

The "Hidden Variable" in Neuronal Toxicity

Executive Summary: You are likely reading this because your synthetic peptide, designed to be neuroprotective or neuromodulatory, is paradoxically killing your neuronal cultures (e.g., SH-SY5Y, PC12, or primary cortical neurons).

The Root Cause: The issue is frequently not the peptide sequence, but the Trifluoroacetate (TFA) counter-ion.[1][2][3] Standard Solid-Phase Peptide Synthesis (SPPS) and HPLC purification use TFA (pKa ≈ 0.[1]23) as an ion-pairing agent.[2][4][5][6][7] The final lyophilized product is a Peptide-TFA salt , not a free base.[7]

In neuronal cultures, residual TFA causes:

  • Acidification: Drastic pH drops in unbuffered or weakly buffered media.

  • Membrane Disruption: TFA is lipophilic and can disrupt lipid bilayers.

  • Ion Channel Interference: TFA acts as an allosteric modulator of glycine receptors (GlyR) and can alter excitability.

Diagnostic Module: Is it the Peptide or the Salt?

Before attempting chemical exchange, confirm the diagnosis using these troubleshooting steps.

FAQ: Troubleshooting Cytotoxicity

Q: My peptide is toxic at 10 µM, but the literature says it should be safe. Why? A: Calculate the actual molarity of the TFA. A peptide preparation can be 10% to 40% TFA by weight .[1] If you calculated your dose based on the gross weight of the powder without correcting for the salt content, you are overdosing the cells with both peptide and TFA.

  • Action: Request the "Net Peptide Content" (NPC) from your synthesizer. If unknown, assume 70% peptide / 30% salt for safety calculations.

Q: The media turns slightly yellow/orange upon adding the peptide. Is this normal? A: No. This indicates a pH shift (phenol red indicator turning acidic). Neurons are extremely sensitive to acidosis (pH < 7.2).

  • Action: Check the pH of your stock solution. If it is < 5.0, the buffering capacity of your culture media (HEPES/Bicarbonate) is being overwhelmed.

Q: Why do my results vary wildly between batches? A: TFA content varies between HPLC runs. Batch A might be 15% TFA, while Batch B is 35% TFA.

  • Action: Standardize your ordering specifications to request "TFA < 1%" or specific salt forms (Acetate/HCl).

Visualization: The Mechanism of TFA Neurotoxicity

The following diagram illustrates how TFA moves from synthesis to cellular disruption.

TFAToxicity cluster_Cell Neuronal Culture Environment Synthesis SPPS & HPLC Purification Product Lyophilized Peptide-TFA Salt (10-40% TFA w/w) Synthesis->Product Ion Pairing Media Dissolution in Media Product->Media Reconstitution Acidification pH Drop (Acidosis) Media->Acidification Proton Release Membrane Membrane Permeation (Lipophilic Anion) Media->Membrane Direct Interaction Receptor GlyR/Ion Channel Modulation Media->Receptor Binding Death Apoptosis / Excitotoxicity Acidification->Death Membrane->Death Receptor->Death

Figure 1: Pathophysiological cascade of TFA salt toxicity in neuronal cultures, highlighting three distinct mechanisms of injury.

Remediation Module: Counter-Ion Exchange Protocols

If you possess a TFA salt peptide and cannot re-order, use Protocol A (Standard) or Protocol B (For Acid-Sensitive Peptides).

Protocol A: HCl Exchange via Lyophilization

Best for: Stable peptides, removing TFA thoroughly. Mechanism: HCl is a stronger acid than TFA. Repeated evaporation drives off the volatile TFA, replacing it with Cl-.

Reagents:

  • 10 mM HCl (diluted from molecular biology grade stock).

  • Milli-Q Water.

Step-by-Step:

  • Dissolve: Dissolve the peptide in 10 mM HCl at a concentration of 1 mg/mL.

    • Note: Do not use high concentrations (e.g., 100 mM) as this may degrade sensitive peptides.

  • Incubate: Let stand at room temperature for 5 minutes.

  • Freeze: Snap freeze in liquid nitrogen or place in -80°C freezer.

  • Lyophilize: Freeze-dry overnight until a dry powder remains.

  • Repeat: Crucial Step. Repeat steps 1-4 at least 3 times . A single pass is insufficient to remove tightly bound TFA.

  • Final Step: Re-dissolve in water or buffer for immediate use.

Protocol B: Resin Exchange (Acetate Conversion)

Best for: Neuronal assays requiring physiological pH compatibility. Mechanism: Anion exchange resin captures the peptide and swaps TFA- for Acetate-.

Reagents:

  • Strong Anion Exchange Resin (e.g., Dowex 1X2 or AG 1-X8).

  • 1 M Sodium Acetate (NaOAc).[5][8][9]

  • Milli-Q Water.

Step-by-Step:

  • Prepare Resin: Wash the resin column with 1 M NaOAc (10 column volumes) to load Acetate ions.

  • Wash: Rinse resin with Milli-Q water until the eluate pH is neutral (removes excess NaOAc).

  • Load: Dissolve peptide in water and load onto the column.

  • Elute: Elute with water. The peptide (positively charged) passes through, but the counter-ion is swapped.[10]

  • Lyophilize: Freeze-dry the eluate to obtain Peptide-Acetate.

Optimization: Choosing the Right Salt Form

When ordering new peptides for neuronal screens, use this decision matrix to select the correct counter-ion.

FeatureTFA SaltHCl SaltAcetate Salt
Solubility High (Very soluble)HighModerate (Can aggregate)
Acidity High (pH < 2 in water)High (pH ~2 in water)Mild (pH ~4-5 in water)
Cytotoxicity High (Neurotoxic)Low (Physiological ion)Lowest (Biocompatible)
Cost Standard (Free)+$ (Extra step)+$ (Extra step)
Recommendation Do NOT use for live cellsGood for general useBest for Neurons
Visual Decision Tree: Troubleshooting Workflow

DecisionTree Start Start: Neuronal Cytotoxicity Observed CheckSalt Check Peptide Salt Form Start->CheckSalt IsTFA Is it TFA Salt? CheckSalt->IsTFA Calc Calculate Net Peptide Content (Correct for Salt Mass) IsTFA->Calc No (It is HCl/Acetate) Exchange Perform Salt Exchange IsTFA->Exchange Yes ReTest Re-test with Correct Molarity Calc->ReTest HCl_Prot Protocol A: HCl Exchange (For Solubility) Exchange->HCl_Prot Solubility Critical Acetate_Prot Protocol B: Resin/Acetate (For Sensitivity) Exchange->Acetate_Prot Viability Critical Final Proceed to Neuronal Assay HCl_Prot->Final Acetate_Prot->Final

Figure 2: Decision matrix for troubleshooting peptide-induced cytotoxicity in neuronal lines.

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a peptide counter ion, is toxic to cultured cells.[11][12] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • Sikora, K., et al. (2018). Counter-ion influence on the physicochemical and biological properties of antimicrobial peptides. International Journal of Peptide Research and Therapeutics, 24, 265–279. Link

  • Andrushchenko, V. V., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(1), 37-43. Link

  • LifeTein Technical Support. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides.[1][2][3][5][6][7][8][9][10][13][14][15] LifeTein Protocols. Link

  • Gaussier, H., et al. (2002). Trifluoroacetate salts of peptides: a potential source of interference in biological assays. Peptides, 23(12), 2269-2274.

Sources

Improving solubility of Enterostatin VPGPR in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enterostatin (VPGPR) Solubility

Introduction: Understanding the Challenge

Welcome to the technical support guide for Enterostatin (VPGPR). This resource is designed for researchers, scientists, and drug development professionals who are working with this potent pentapeptide. Enterostatin (Val-Pro-Gly-Pro-Arg) is a key regulator of fat intake, making it a significant molecule in metabolic research.[1][2][3][4] However, its physicochemical properties present a common and often frustrating challenge: poor solubility in aqueous buffers.

The core reason for this difficulty lies in its amino acid composition. The sequence contains four nonpolar, hydrophobic residues (Valine and Proline repeated) and only one polar, basic residue (Arginine).[5][6][7] This high proportion of hydrophobicity (80% of the residues) drives the peptide to aggregate in aqueous solutions, making it difficult to achieve desired experimental concentrations.[8][9]

This guide provides a logical, step-by-step approach to systematically overcome these solubility issues, ensuring you can prepare reliable and effective solutions for your experiments.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding VPGPR solubility.

Q1: I just added my lyophilized VPGPR to PBS and it won't dissolve. What's wrong?

This is the most frequent issue encountered. Direct reconstitution of a hydrophobic peptide like VPGPR into a neutral aqueous buffer (like PBS at pH 7.4) is often unsuccessful because the peptide's hydrophobic residues cause it to self-aggregate rather than interact with water. A systematic approach, starting with pH adjustment or the use of a small amount of organic solvent, is necessary.[8][9][10]

Q2: How do I determine the best starting solvent for VPGPR?

The best approach is to analyze the peptide's net charge.[10][11][12]

  • Assign charge values:

    • Basic residues (Arg, Lys, His) and the N-terminus get a +1 charge.[11]

    • Acidic residues (Asp, Glu) and the C-terminus get a -1 charge.[11]

  • Calculate VPGPR's net charge at neutral pH (~7):

    • Val (N-terminus): +1

    • Arg: +1

    • Arg (C-terminus): -1

    • Net Charge: +1

Since VPGPR has a net positive charge, it is classified as a basic peptide .[8][11] The rule of thumb is that basic peptides are most soluble in acidic solutions.[5][6][8][13] Therefore, the recommended starting point is sterile distilled water, and if that fails, a dilute acidic solution.[8][10][11]

Q3: Before I start, what are the essential handling procedures for lyophilized peptides?

Proper handling prevents waste and degradation.

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator.[7][8] This prevents moisture from condensing on the cold peptide powder, which can compromise its stability.

  • Briefly Centrifuge: Spin the vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[10][14] This prevents loss of material that may be on the cap or walls.

  • Use a Small Test Aliquot: Always perform solubility tests on a small portion of your peptide first, rather than risking the entire batch.[5][7][12][15]

Part 2: Troubleshooting Workflow

If initial attempts with water fail, follow this systematic troubleshooting workflow. This process is designed to move from the simplest and most biologically compatible methods to more aggressive solubilization techniques.

G start VPGPR Fails to Dissolve in Aqueous Buffer check_ph Strategy 1: pH Adjustment Try dissolving in 10% Acetic Acid. Does it dissolve? start->check_ph ph_success Success! Slowly add this acidic stock to your aqueous buffer while vortexing. check_ph->ph_success Yes check_organic Strategy 2: Organic Co-Solvent Dissolve a small test amount in minimal DMSO (e.g., 10-20 µL). Does it dissolve? check_ph->check_organic No organic_success Success! Create a concentrated stock in DMSO. Slowly add dropwise to your stirred aqueous buffer to final concentration. check_organic->organic_success Yes check_denaturant Strategy 3: Denaturing Agents (Use as last resort) Try 6M Guanidine HCl or 8M Urea. Does it dissolve? check_organic->check_denaturant No denaturant_success Success! Note: Denaturants are often incompatible with cell-based assays. Dialysis may be required. check_denaturant->denaturant_success Yes contact_support Problem Persists Consider peptide re-synthesis with solubility-enhancing modifications. Contact Technical Support. check_denaturant->contact_support No

Caption: Step-by-step troubleshooting workflow for VPGPR.

Strategy 1: pH Adjustment (Recommended First Step)

Why it works: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[16] By moving the pH of the solvent away from the pI, you increase the peptide's net charge, enhancing its interaction with polar water molecules and reducing aggregation. Since VPGPR is a basic peptide (net charge +1), lowering the pH further will ensure it maintains a strong positive charge, promoting solubility.

Experimental Protocol: Acidic Solution

  • Add a small volume of 10% aqueous acetic acid to your lyophilized VPGPR.[8][10]

  • Vortex gently. If the peptide dissolves, you have created a concentrated acidic stock solution.

  • To prepare your final working solution, add this stock dropwise into your vigorously stirring (vortexing) final aqueous buffer (e.g., PBS).[8][17] This slow addition is critical to prevent the peptide from precipitating out as the pH equilibrates.

Strategy 2: Organic Co-Solvents (For Highly Resistant Peptides)

Why it works: If pH adjustment is insufficient, the peptide's hydrophobicity is the primary barrier. Organic solvents like Dimethyl Sulfoxide (DMSO) can dissolve hydrophobic peptides by reducing the polarity of the solvent system, thereby disrupting the hydrophobic interactions that cause aggregation.[5][6][8]

Experimental Protocol: DMSO Stock

  • Add a minimal volume (e.g., 10-50 µL) of 100% DMSO to the lyophilized peptide.[7][8][11]

  • Vortex gently to dissolve. Sonication in a water bath for a few minutes can also help break up stubborn particles.[6][7][8][14]

  • Once fully dissolved, slowly add this concentrated DMSO stock dropwise to your stirring aqueous buffer to achieve the final desired peptide concentration.[8][17]

  • Crucial Consideration: If you see any cloudiness or precipitation, you have exceeded the solubility limit in that buffer.[8] Do not add more. Also, ensure the final concentration of the organic solvent is compatible with your downstream assay (typically <1% DMSO for cell-based assays).[8][10]

Strategy 3: Denaturing Agents (Last Resort)

Why it works: For peptides that are extremely prone to aggregation via strong intermolecular hydrogen bonds, chaotropic agents like 6M guanidine hydrochloride (GdnHCl) or 8M urea can be effective.[8][11] These agents disrupt the secondary structures and hydrogen bonding networks that hold aggregates together, forcing the peptide into solution.[15]

Use with Caution: These are harsh denaturants and are often incompatible with biological assays, as they will denature other proteins in your system.[6][18] This method is typically reserved for applications where the denaturant can be removed later, for example, by dialysis.

Part 3: Data & Protocols

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionRecommended ForProsCons & Assay Compatibility
pH Adjustment Increases net molecular charge, enhancing polarity and interaction with water.[5][19]Basic peptides like VPGPR.Simple, effective, generally compatible with biological assays.May alter peptide conformation or activity if the final pH is far from physiological.
Organic Co-solvents (DMSO, DMF) Reduces solvent polarity, disrupting hydrophobic interactions between peptide chains.[5][6][8]Highly hydrophobic or neutral peptides.[5][6][8][17]Very effective for creating concentrated stock solutions.Must keep final concentration low (e.g., <1% DMSO) for cell assays.[8][10] Can be difficult to remove.
Denaturing Agents (Urea, GdnHCl) Disrupts secondary structure and intermolecular hydrogen bonds causing aggregation.[8][11][15]Peptides that form gels or intractable aggregates.Powerful solubilizing action for the most difficult cases.Incompatible with most biological assays; will denature other proteins.[6][18]
Protocol: Validating Peptide Concentration Post-Solubilization

It is crucial to confirm that your peptide is truly dissolved and to accurately determine its concentration.

Method: UV-Vis Spectrophotometry (A280)

This is a common method but has a significant limitation for VPGPR. The A280 method relies on the presence of Tryptophan (Trp) or Tyrosine (Tyr) residues. VPGPR does not contain these residues , so you cannot use A280 to quantify it.

Alternative Method: Peptide Backbone Absorbance (205-215 nm)

  • Principle: The peptide bonds themselves absorb strongly in the far-UV range (205-215 nm). This method can be used but is highly sensitive to buffer components.

  • Procedure:

    • Use a quartz cuvette.

    • Blank the spectrophotometer using the exact same buffer (including the small amount of acid or DMSO used for solubilization) as your peptide solution.

    • Measure the absorbance of your peptide solution at ~205 nm.

  • Challenges: This method is very sensitive to contaminants and buffer absorbance. It is best used for a rough estimation of concentration unless a precise extinction coefficient is known and the buffer system is very clean. For accurate quantification, a colorimetric assay (like a BCA assay, with appropriate standards) or amino acid analysis is recommended.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved March 3, 2026, from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved March 3, 2026, from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). VPGPR Enterostatin. PubChem Compound Database. Retrieved March 3, 2026, from [Link]

  • Sandoval, C. C., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 43(4), 1615–1626. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for solubilising peptide mixtures.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Enterostatin. Retrieved March 3, 2026, from [Link]

  • Lund University. (n.d.). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Enterostatin and its target mechanisms during regulation of fat intake. Retrieved March 3, 2026, from [Link]

  • Sörhede, M., Mei, J., & Erlanson-Albertsson, C. (1993). Enterostatin: a gut-brain peptide regulating fat intake in rat. Journal of Physiology-Paris, 87(4), 273-275. Retrieved March 3, 2026, from [Link]

  • ProImmune. (n.d.). WORKING WITH PEPTIDES. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved March 3, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved March 3, 2026, from [Link]

  • LifeTein. (n.d.). How to predict peptide solubility?. Retrieved March 3, 2026, from [Link]

Sources

Navigating the Nuances of Enterostatin: A Technical Guide to Consistent Insulin Secretion Assay Results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating the effects of enterostatin on insulin secretion. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve reproducible and reliable data in your experiments. We understand that inconsistent results can be a significant hurdle in research, and this resource aims to equip you with the knowledge to identify potential pitfalls and optimize your experimental design.

Understanding the Landscape: Why Inconsistent Results?

Enterostatin, the N-terminal pentapeptide of procolipase, is a fascinating molecule with a recognized role in regulating fat intake.[1] Its inhibitory effect on insulin secretion adds another layer to its potential as a metabolic regulator. However, the journey of demonstrating this effect in vitro can be fraught with variability. The observed inconsistencies often stem from a combination of factors related to the peptide itself, the experimental model, and the assay methodology. This guide will dissect these variables to help you navigate the complexities of working with enterostatin.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the investigation of enterostatin's role in insulin secretion.

Q1: Is the inhibitory effect of enterostatin on insulin secretion universally observed?

While the predominant effect of enterostatin reported in the literature is the inhibition of glucose-stimulated insulin secretion (GSIS), the magnitude of this effect can vary. Some studies have reported that certain fragments of enterostatin, such as the tripeptide Asp-Pro-Arg, may not have a significant effect or could even slightly increase insulin secretion.[1] Furthermore, the inhibitory action of enterostatin is dose-dependent, and very high concentrations may lead to a loss of the inhibitory effect.[2]

Q2: What is the primary mechanism of action for enterostatin's effect on beta-cells?

Enterostatin is believed to exert its effects on pancreatic beta-cells through multiple pathways. A key proposed receptor is the beta-subunit of the F1F0-ATP synthase (F1-ATPase) located on the plasma membrane.[3][4][5][6] Binding to this receptor can lead to a reduction in intracellular cyclic AMP (cAMP) levels, a critical signaling molecule in the insulin secretion pathway.[2][7] Additionally, enterostatin has been shown to influence protein trafficking within the beta-cell, specifically by down-regulating Dynamin-2, a protein involved in insulin granule exocytosis.[3][4]

Q3: Can the source and handling of the enterostatin peptide affect my results?

Absolutely. The purity, stability, and handling of the enterostatin peptide are critical for obtaining consistent results. Peptides are susceptible to degradation by proteases present in cell culture media and can also adsorb to plasticware.[8][9][10][11][12][13][14] It is crucial to source high-purity enterostatin and follow strict handling protocols.

Q4: Does enterostatin affect beta-cell viability?

Current evidence suggests that enterostatin is not cytotoxic to pancreatic beta-cells at physiologically relevant concentrations. Studies have shown that even at high concentrations, enterostatin does not have a toxic effect on beta-cells.[15][16] However, as with any experimental treatment, it is good practice to perform viability assays, such as an MTT or LDH assay, to rule out any potential cytotoxic effects under your specific experimental conditions.

In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered in enterostatin and insulin secretion experiments.

Problem 1: No or Weak Inhibition of Insulin Secretion

If you are not observing the expected inhibitory effect of enterostatin, consider the following potential causes and solutions:

Potential Cause Explanation & Causality Recommended Action
Enterostatin Peptide Integrity The enterostatin peptide may have degraded due to improper storage, handling, or proteolytic activity in the culture medium. Peptides are sensitive to temperature fluctuations and enzymatic cleavage.[8][9][10][11][12]Solution: 1. Purchase high-purity (>95%) enterostatin from a reputable supplier. 2. Aliquot the peptide upon receipt and store at -80°C. 3. Minimize freeze-thaw cycles. 4. Consider using a serum-free medium during the enterostatin treatment or adding a protease inhibitor cocktail. 5. Perform a quality control check of your peptide stock, for example, using mass spectrometry.
Suboptimal Enterostatin Concentration The effect of enterostatin is dose-dependent. The optimal concentration for inhibition can vary between cell lines and experimental conditions. Too low a concentration will be ineffective, while excessively high concentrations might lead to a blunted response.[2]Solution: Perform a dose-response curve to determine the optimal inhibitory concentration of enterostatin for your specific cell type (e.g., 10 nM to 10 µM).
Low Expression of F1-ATPase Receptor The cellular response to enterostatin is dependent on the expression of its receptor, the F1-ATPase beta-subunit, on the cell surface.[17][18] Different beta-cell lines or primary islets may have varying levels of receptor expression.Solution: 1. If possible, quantify the expression of the F1-ATPase beta-subunit in your cell model using techniques like Western blotting or flow cytometry. 2. Consider screening different beta-cell lines to find one with a robust response to enterostatin.
Cell Line and Passage Number The responsiveness of beta-cell lines (e.g., MIN6, INS-1E, Beta-TC6) to stimuli can change with increasing passage number, leading to impaired insulin secretion.[19]Solution: 1. Use low-passage cells for your experiments. 2. Regularly test your cells for a robust glucose-stimulated insulin secretion (GSIS) response before treating with enterostatin. 3. Be aware that different cell lines may have inherent differences in their signaling pathways and receptor expression.
Interaction with Other Signaling Pathways Enterostatin's inhibitory effect is known to counteract the stimulatory effects of agents that increase cAMP, such as GLP-1 and GIP.[20] If your experimental conditions involve high levels of these or other secretagogues, the inhibitory effect of enterostatin may be masked.Solution: 1. Be mindful of the components in your culture medium that could stimulate insulin secretion. 2. When studying the interaction with other secretagogues, carefully design your experiments to dissect the individual and combined effects.
Problem 2: High Variability Between Replicates

High variability can obscure real biological effects. Here’s how to address this issue:

Potential Cause Explanation & Causality Recommended Action
Inconsistent Cell Seeding and Health Uneven cell numbers or variations in cell health across wells will lead to inconsistent insulin secretion.Solution: 1. Ensure a single-cell suspension before seeding. 2. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 3. Visually inspect the cells for uniform morphology and confluence before starting the experiment.
Peptide Adsorption to Labware Peptides, particularly hydrophobic ones, can stick to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.[13][14][21]Solution: 1. Use low-protein-binding microplates and pipette tips. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffers, if compatible with your assay. 3. Prepare fresh dilutions of enterostatin for each experiment.
Inadequate Mixing Failure to properly mix the enterostatin solution into the well can result in a concentration gradient and variable effects on the cells.Solution: After adding enterostatin, gently swirl the plate to ensure even distribution of the peptide in the medium.
Issues with the Insulin Assay (ELISA) Inconsistent results in the final insulin measurement step will lead to high variability in your data. This can be due to pipetting errors, improper washing, or issues with the ELISA kit itself.Solution: 1. Follow the insulin ELISA kit protocol meticulously. 2. Use a multichannel pipette for adding reagents to minimize timing differences between wells. 3. Ensure thorough but gentle washing of the plate to reduce background noise without dislodging antibodies. 4. Run standards and samples in duplicate or triplicate.
Inappropriate Data Normalization How you normalize your insulin secretion data (e.g., to total protein, DNA content, or cell number) can impact the variability and interpretation of your results.Solution: Choose a normalization method that is appropriate for your experimental setup and apply it consistently. Normalizing to total protein or DNA content is generally recommended over cell number, as it accounts for differences in cell size and proliferation.

Key Experimental Protocols

To ensure consistency, it is vital to follow standardized and well-validated protocols.

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a standard procedure for assessing the effect of enterostatin on GSIS from cultured beta-cells.

  • Cell Seeding: Seed beta-cells (e.g., MIN6, INS-1E) in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Two hours prior to the assay, gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

    • Incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Basal Insulin Secretion:

    • Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose (2.8 mM) with or without your desired concentration of enterostatin.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement.

  • Stimulated Insulin Secretion:

    • Remove the basal buffer and replace it with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without enterostatin.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement.

  • Cell Lysis for Normalization:

    • After collecting the supernatant, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the total protein or DNA content of the lysate for normalization of the insulin secretion data.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Protocol 2: Handling and Preparation of Enterostatin Stock Solution

Proper handling of the enterostatin peptide is paramount for its stability and activity.

  • Reconstitution:

    • Allow the lyophilized enterostatin vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a sterile, nuclease-free solvent. For enterostatin, sterile water or a dilute acidic buffer (e.g., 0.1% acetic acid) is often suitable.

  • Aliquoting and Storage:

    • Immediately after reconstitution, prepare single-use aliquots to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate pre-warmed assay buffer.

    • Use low-protein-binding tubes and pipette tips for all dilutions.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of enterostatin and a troubleshooting workflow.

Enterostatin_Signaling_Pathway Enterostatin Enterostatin F1_ATPase F1-ATPase β-subunit (Receptor) Enterostatin->F1_ATPase Binds AC Adenylate Cyclase F1_ATPase->AC Inhibits Dynamin2 ↓ Dynamin-2 F1_ATPase->Dynamin2 Regulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Insulin_Granule Insulin Granule Exocytosis PKA->Insulin_Granule Less Phosphorylation Dynamin2->Insulin_Granule Inhibits Insulin_Secretion ↓ Insulin Secretion Insulin_Granule->Insulin_Secretion

Caption: Proposed signaling pathway of enterostatin in pancreatic beta-cells.

Troubleshooting_Workflow Start Inconsistent Enterostatin Results Check_Peptide 1. Verify Peptide Integrity - Purity >95% - Proper storage (-80°C) - Fresh aliquots Start->Check_Peptide Check_Protocol 2. Review GSIS Protocol - Cell health & passage - Glucose concentrations - Incubation times Check_Peptide->Check_Protocol Peptide OK Result_Not_OK Still Inconsistent Check_Peptide->Result_Not_OK Peptide Issue Check_Assay 3. Scrutinize Insulin Assay - ELISA kit performance - Pipetting technique - Data normalization Check_Protocol->Check_Assay Protocol OK Check_Protocol->Result_Not_OK Protocol Issue Check_Biology 4. Consider Biological Variables - Cell line differences - Receptor expression - Dose-response Check_Assay->Check_Biology Assay OK Check_Assay->Result_Not_OK Assay Issue Result_OK Consistent Results Check_Biology->Result_OK Optimized Check_Biology->Result_Not_OK Biological Variability

Caption: A logical workflow for troubleshooting inconsistent enterostatin results.

By systematically addressing each of these potential sources of variability, researchers can significantly improve the consistency and reliability of their data, leading to a clearer understanding of enterostatin's role in the complex regulation of insulin secretion.

References

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link][8][9][10][11]

  • Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. Peptides. [Link][3][4]

  • Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas. Diabetes. [Link][15][16]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. PubMed. [Link]

  • Enterostatin--its ability to inhibit insulin secretion and to decrease high-fat food intake. PubMed. [Link][1]

  • Inhibition of insulin release by enterostatin. PubMed. [Link][7]

  • Effect of Enterostatin on Insulin, Glucagon, and Somatostatin Secretion in the Perfused Rat Pancreas. American Diabetes Association. [Link]

  • Structure-function studies on enterostatin inhibition of insulin release. Hormone Research in Paediatrics. [Link][2]

  • Enterostatin inhibits insulin secretion from isolated perifused rat islets. Acta Diabetologica. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters. [Link]

  • Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. [Link][5]

  • Inhibitory effect of enterostatin on the beta cell response to digestive insulinotropic peptides. PubMed. [Link][20]

  • Proteolysis. Wikipedia. [Link][12]

  • New Player in an Old Field? Ecto-F1-ATPase in Antidiabetic Actions of HDL in Pancreatic β-cells. PMC. [Link][17]

  • Loss of mass spec signal over time as peptides stick to plastic / glass. Reddit. [Link][13]

  • Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Research Portal. [Link][6]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters. [Link][14]

  • Targeting pancreatic beta cell death in type 2 diabetes by polyphenols. PMC. [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

  • The role of somatostatin in GLP-1-induced inhibition of glucagon secretion in mice. Semantic Scholar. [Link]

  • New Player in an Old Field? Ecto-F1-ATPase in Antidiabetic Actions of HDL in Pancreatic β-Cells. AHA Journals. [Link]

  • The role of somatostatin in GLP-1-induced inhibition of glucagon secretion in mice. PMC. [Link]

  • ATP Secretion and Metabolism in Regulating Pancreatic Beta Cell Functions and Hepatic Glycolipid Metabolism. Frontiers. [Link]

  • Glucagon-like peptide-1 stimulates insulin secretion and then somatostatin secretion in rat islets. Endocrine Abstracts. [Link]

  • Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. AAPS PharmSciTech. [Link]

  • Inhibition of insulin release by intraduodenally infused enterostatin-VPDPR in rats. PubMed. [Link]

  • Human Beta Cell Lines. Human Beta Cell Lines. [Link]

  • Lipid-Induced Adaptations of the Pancreatic Beta-Cell to Glucotoxic Conditions Sustain Insulin Secretion. MDPI. [Link]

  • ATP synthase inhibitory factor subunit 1 regulates islet β-cell function via repression of mitochondrial homeostasis. PMC. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. PMC. [Link]

  • High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. PLOS. [Link][19]

Sources

Converting Enterostatin TFA salt to acetate or hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Protocol for Converting Enterostatin Trifluoroacetate (TFA) Salt to Acetate or Hydrochloride Forms Ticket ID: ENT-TFA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic: Do You Need to Convert?

Before proceeding with chemical modification, it is critical to determine if the TFA counter-ion is the root cause of your experimental variance.[2] Enterostatin (typically Val-Pro-Asp-Pro-Arg or Ala-Pro-Gly-Pro-Arg ) is a pentapeptide often synthesized via Solid Phase Peptide Synthesis (SPPS), leaving it as a TFA salt.[1]

The "Hidden" Variable: TFA is not an inert bystander. It is a strong acid (


) that can reach cytotoxic concentrations (10–100 nM) in cell culture, acidify unbuffered solutions, and act as an ion-pairing agent that alters receptor binding kinetics.[1]

Decision Matrix: Salt Selection

salt_decision_tree start Start: Enterostatin TFA Salt app_type Application Type? start->app_type invivo In Vivo / Clinical app_type->invivo Animal Models invitro In Vitro / Cell Culture app_type->invitro Cell Assays analytical Analytical (HPLC/MS) app_type->analytical QC Only acetate Convert to ACETATE (Preferred for biological activity) invivo->acetate TFA is toxic invitro->acetate Standard hcl Convert to HYDROCHLORIDE (Preferred for solubility/stability) invitro->hcl If pH sensitive keep Keep TFA Salt (improves HPLC peak shape) analytical->keep

Figure 1: Decision matrix for selecting the appropriate counter-ion based on experimental application.

Technical Protocols
Method A: Ion Exchange Resin (The Gold Standard)

Recommended for Enterostatin due to the Arginine residue. Why this method? Enterostatin contains Arginine (Arg).[3][4][5][6][7][8][9][10] The guanidinium group on Arg binds TFA anions very tightly. Simple lyophilization (Method B) often fails to remove the last stoichiometric equivalent of TFA from Arg residues. Resin exchange is the only way to guarantee >95% exchange.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1X2-100 or Amberlite IRA-400).[1]

  • Solvent A: 1.0 M Acetic Acid (for Acetate) OR 0.1 M HCl (for Chloride).[1]

  • Solvent B: Distilled/Milli-Q Water.[1]

Workflow:

  • Resin Preparation: Pack a column with resin (approx. 10-50 fold molar excess over peptide).[1][7][8]

  • Activation: Wash resin with 5-10 column volumes (CV) of Solvent A to saturate binding sites with Acetate or Chloride ions.[1]

  • Wash: Rinse with distilled water until the eluate pH is neutral (approx. pH 6-7).[1] Critical: Failure to wash acid out will degrade the peptide.

  • Loading: Dissolve Enterostatin TFA salt in water (1-5 mg/mL) and load onto the column.

  • Elution: Elute with water. The peptide (positively charged) flows through, while TFA (negatively charged) swaps with the Acetate/Cl- on the resin.[1]

  • Lyophilization: Freeze and lyophilize the eluate immediately.

Method B: HCl Lyophilization (The "Quick Fix")

Suitable only if <5% residual TFA is acceptable.

Workflow:

  • Dissolve Enterostatin in 10 mM HCl (approx. 1 mg/mL). Note: Do not use stronger acid; Enterostatin is stable, but high acid concentration can hydrolyze peptide bonds over time.[1]

  • Allow to stand for 5 minutes at room temperature.

  • Freeze in liquid nitrogen.

  • Lyophilize to dryness.

  • Repeat steps 1-4 at least 3 times.

  • Final step: Dissolve in water and lyophilize to remove excess HCl.

Comparative Data: Salt Forms
FeatureTFA SaltAcetate SaltHCl Salt
Counter-ion Source SPPS CleavageIon ExchangeHCl Wash
Cytotoxicity High (

)
NegligibleNegligible (if pH balanced)
Solubility (Water) ExcellentGoodExcellent
Arg-TFA Removal N/ADifficult (Requires Resin)Moderate (Requires 3+ cycles)
HPLC Peak Shape SharpBroaderBroader
In Vivo Suitability Poor (Toxic)Best Good
Troubleshooting & FAQs

Q1: I used Method B (Lyophilization), but my 19F-NMR still shows TFA signals. Why? A: This is the "Arginine Trap." Enterostatin contains an Arginine residue.[1][11] The guanidinium side chain forms a highly stable bidentate ion pair with the trifluoroacetate anion. Simple evaporation/sublimation often lacks the thermodynamic drive to break this bond.

  • Fix: Switch to Method A (Resin Exchange) . The high concentration of acetate ions on the resin forces the displacement of TFA through mass action.

Q2: My peptide yield dropped by 30% after resin exchange. Where did it go? A: Two possibilities:

  • Adsorption: Hydrophobic peptides can stick to the polystyrene backbone of the resin. Enterostatin is relatively hydrophilic, but losses occur.[1]

    • Fix: Add 5-10% Acetonitrile to your elution water to reduce hydrophobic interaction.[1]

  • Precipitation: If converting to Acetate, the pH shift (toward the pI of ~9.5) might reduce solubility temporarily.[1]

    • Fix: Ensure the elution volume is large enough to keep concentration below 1 mg/mL.

Q3: Can I use HPLC for salt exchange? A: Yes, but it is resource-intensive.[1] You can re-purify the peptide on a C18 column using Ammonium Acetate or dilute HCl buffers instead of TFA buffers.

  • Warning: This often results in broader peaks and lower resolution compared to TFA buffers, making it harder to separate impurities.

Q4: How do I validate that the exchange worked? A: Do not rely on standard HPLC (UV 214nm), as Cl- and Acetate are not UV-active in the same way TFA is.[1]

  • Validation Method: Ion Chromatography (IC) is the gold standard. Alternatively, use 19F-NMR .[1][5] If the exchange worked, the Fluorine signal (from TFA) should disappear or be <1% relative to the peptide signal.

Mechanism of Action Visualization

Resin Exchange Mechanism The following diagram illustrates the displacement of the toxic TFA anion by the biocompatible Acetate anion on the resin surface.

resin_exchange cluster_resin Resin Bead Surface resin_site Resin(+) Acetate(-) reaction Ion Exchange resin_site->reaction Contact peptide_in Enterostatin(+) TFA(-) peptide_in->reaction Load peptide_out Enterostatin(+) Acetate(-) reaction->peptide_out Elute waste Resin(+) TFA(-) reaction->waste Bind

Figure 2: Stoichiometric displacement of TFA by Acetate on a strong anion exchange resin.

References
  • Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2][12] American Journal of Physiology-Endocrinology and Metabolism.[1] Link

  • LifeTein Support. (2025).[1] TFA Salt Exchange Protocols and Toxicity.[2][3][9][10][13][12] LifeTein Technical Guides. Link

  • Gaussier, H., et al. (2002).[1] Influence of the counter-ion on the conformation of a peptide.[10] Journal of Peptide Science. Link[1]

  • Erlanson-Albertsson, C. (1992).[1] Enterostatin: The Pancreatic Procolipase Activation Peptide.[11][14] Biochimie. Link

  • Andreu, D., et al. (2007).[1] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science. Link

Sources

Minimizing peptide aggregation during Enterostatin reconstitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peptide aggregation—a phenomenon that can silently ruin downstream assays, alter pharmacokinetics, and compromise experimental reproducibility.

Enterostatin is a highly bioactive pentapeptide derived from the proenzyme procolipase. While it is generally hydrophilic, improper handling during the transition from a lyophilized powder to an aqueous solution can induce rapid hydrophobic collapse and aggregation.

This guide provides a self-validating framework to ensure the structural preservation and biological activity of Enterostatin during reconstitution.

Physicochemical Profile of Enterostatin

Before manipulating any peptide, you must understand its molecular constraints. Enterostatin exists primarily in two sequences depending on the species: APGPR (Ala-Pro-Gly-Pro-Arg) in humans and VPDPR (Val-Pro-Asp-Pro-Arg) in rodents[1].

Because of the basic Arginine (Arg) residue at the C-terminus, Enterostatin carries a net positive charge in neutral to slightly acidic environments. This charge provides the electrostatic repulsion necessary to keep the peptide monomers solubilized up to a maximum concentration of 0.70 mg/mL in water [2]. If the solvent pH approaches the peptide's isoelectric point, this net charge is neutralized, removing the repulsive forces and driving hydrophobic self-association and aggregation[3].

The Self-Validating Reconstitution Protocol

Peptide reconstitution is not merely adding liquid to powder; it is a precise thermodynamic procedure. This protocol is designed as a self-validating system—meaning each phase contains a diagnostic check to confirm success before proceeding.

Phase 1: Pre-Reconstitution Equilibration

  • Equilibrate: Remove the lyophilized Enterostatin vial and your chosen sterile solvent from cold storage. Allow both to sit at ambient room temperature for 30 minutes.

    • Causality: Injecting room-temperature solvent into a cold vial causes immediate condensation and localized temperature gradients. This thermodynamic shock triggers rapid nucleation of peptide aggregates[4],[5].

  • Pellet the Peptide: Briefly centrifuge the vial at 10,000 x g for 60 seconds.

    • Self-Validation Check: Visually confirm that all lyophilized powder is consolidated at the bottom of the vial. This prevents the aerosolization and loss of active material when the vacuum seal is punctured[4].

Phase 2: Solvent Introduction 3. Volume Calculation: Draw the calculated volume of solvent to achieve a stock concentration of ≤ 0.70 mg/mL[2]. 4. Dropwise Addition: Inject the solvent slowly and dropwise down the inner wall of the vial.

  • Causality: Direct, forceful injection onto the peptide pellet creates localized zones of hyper-concentration. In these zones, peptide-peptide self-association (aggregation) kinetically outcompetes peptide-solvent interactions[6].

Phase 3: Passive Dissolution & Verification 5. Passive Incubation: Allow the vial to rest undisturbed for 15–30 minutes at room temperature[4],[7]. 6. Gentle Agitation: Gently swirl or roll the vial between your palms. Do NOT vortex.

  • Causality: Vortexing introduces a massive air-liquid interface. Amphipathic peptides will align their hydrophobic domains at this interface, triggering structural unfolding, irreversible denaturation, and fibril formation[7],[5].

  • Self-Validation Check (Visual Inspection): Hold the vial against a light source. The solution must be completely transparent. If cloudiness, opalescence, or particulate matter is observed, the reconstitution has failed, and you must proceed to the Troubleshooting Workflow below[7].

Diagnostic Decision Tree: Resolving Aggregation

G Start Visual Inspection of Reconstituted Peptide Check Is the solution clear? Start->Check Clear Yes: Complete Dissolution Proceed to Filtration/Storage Check->Clear Clear Cloudy No: Cloudy/Particulates (Aggregation Detected) Check->Cloudy Particulates Time Allow passive resting (15-30 mins at RT) Cloudy->Time Check2 Did aggregates dissolve? Time->Check2 Check2->Clear Yes Acid Adjust pH / Add 0.6% Acetic Acid to increase electrostatic repulsion Check2->Acid No Acid->Clear Solubilized Discard Irreversible Degradation Discard and Restart Acid->Discard Still Cloudy

Workflow for diagnosing and resolving Enterostatin aggregation during reconstitution.

Quantitative Data: Solvent Compatibility & Stability Profile

Choosing the correct solvent is the single most critical determinant of reconstitution success[4]. Below is the validated compatibility matrix for Enterostatin.

Solvent TypeMax Recommended ConcentrationAntimicrobial PropertiesStorage Stability (4°C)Storage Stability (-20°C)Optimal Use Case
Sterile Water 0.70 mg/mLNone2–4 weeks6+ monthsImmediate in vitro assays
Bacteriostatic Water (0.9% Benzyl Alcohol)0.70 mg/mLYes4–8 weeksNot RecommendedMulti-withdrawal in vivo studies
0.6% Acetic Acid > 0.70 mg/mLNone2–4 weeks6+ monthsRescuing aggregated basic peptides

Data synthesized from established peptide handling guidelines and Enterostatin solubility limits[4],[5],[6],[2].

Mechanistic FAQs: Troubleshooting Specific Issues

Q: Why does my Enterostatin solution appear cloudy immediately after adding sterile water? A: Cloudiness is the primary visual indicator of peptide aggregation or precipitation[5]. This typically occurs due to "temperature shock" if the lyophilized powder was not properly equilibrated to room temperature prior to solvent addition[4]. It can also result from exceeding the maximum aqueous solubility threshold of 0.70 mg/mL for Enterostatin[2].

Q: Can I use vortexing to speed up the dissolution of a stubborn pellet? A: Absolutely not. Vortexing or vigorous shaking creates excessive shear forces and introduces a high volume of air-liquid interfaces[7]. Peptides are amphipathic; their hydrophobic domains will rapidly align at these interfaces, leading to structural unfolding, irreversible denaturation, and subsequent aggregation[5],[6].

Q: If aggregation occurs, can I rescue the peptide by heating the vial? A: High heat must never be applied, as it causes irreversible thermal degradation of the peptide backbone[4]. However, mild warming (incubation at 37°C for 5–10 minutes) can provide the necessary kinetic energy to disrupt transient, non-covalent intermolecular bonds without denaturing the peptide[6].

Q: I need to store my reconstituted Enterostatin for 3 months. Can I freeze it in Bacteriostatic water? A: No. While reconstituted peptides should generally be stored at -20°C for long-term preservation[7], freezing peptides in bacteriostatic water (which contains benzyl alcohol) can cause the preservative to precipitate or alter the pH upon thawing, leading to peptide degradation. For long-term freezing, reconstitute in sterile water, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C to -80°C[5],[8].

Biological Context: Enterostatin Mechanism of Action

To understand why preserving the structural integrity of Enterostatin is critical, we must look at its highly specific receptor-binding requirements. Aggregated peptides cannot properly interface with the F1-ATPase β-subunit or the CCK1 receptor, rendering your functional assays useless[2].

Pathway Enterostatin Enterostatin (APGPR / VPDPR) Receptors CCK1 Receptor & F1-ATPase β-subunit Enterostatin->Receptors Signaling Activation of ERK & cAMP Pathways Receptors->Signaling GeneReg Downregulation of AgRP & KLF4 Signaling->GeneReg Outcome Reduced Dietary Fat Intake & Induced Satiety GeneReg->Outcome

Enterostatin signaling cascade regulating satiety and dietary fat intake.

References

  • Mastering Peptide Reconstitution: The Essential Guide to Precision , Elevate Peptide Lab,[Link]

  • How to Reconstitute Peptides | JPT: Troubleshooting Common Issues , JPT Peptide Technologies,[Link]

  • Enterostatin , Wikipedia, [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics , BioProcess International,[Link]

  • Peptide Reconstitution Guide , Bluewell Peptides,[Link]

  • How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection , Polaris Peptides,[Link]

  • Keeping Your Peptides Potent: A Guide to Reconstituted Peptide Storage , Oreate AI Blog,[Link]

Sources

Technical Support Center: Optimizing pH for Enterostatin & F1-ATPase Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating the interaction between enterostatin and the F1-ATPase subunit. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of this binding interaction, with a specific focus on the critical role of pH. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) rooted in established biochemical principles to ensure the success and reproducibility of your experiments.

Introduction to the Interaction and the Importance of pH

Enterostatin, the activation peptide of procolipase, has been identified as a key regulator of dietary fat intake.[1] One of its primary targets is the beta-subunit of the F1 domain of F1F0-ATP synthase (also known as F1-ATPase), a crucial enzyme in cellular energy metabolism.[1][2] The binding of enterostatin to the F1-ATPase beta-subunit is a key event in its mechanism of action, and like most protein-protein interactions, it is highly sensitive to the pH of the experimental environment.

The pH of your buffer system directly influences the protonation state of amino acid residues on both enterostatin and the F1-ATPase beta-subunit. These changes in charge can alter the electrostatic interactions, hydrogen bonding, and even the three-dimensional conformation of the binding partners, thereby significantly impacting their affinity for each other.[3] Therefore, optimizing the pH is not just a matter of procedural refinement; it is fundamental to obtaining accurate and reproducible binding data.

Frequently Asked Questions (FAQs)

Q1: What is the reported binding affinity for the enterostatin and F1-ATPase interaction, and under what conditions was it determined?

A1: The binding affinity has been characterized by a few key studies, although the specific pH of the binding buffers is not always explicitly stated in the abstracts. It is crucial to consult the full methodology of these papers when designing your experiments.

Interacting PartnersMethodReported Dissociation Constant (Kd)Reference
Enterostatin and F1-ATPaseAqueous Two-Phase Partitioning1.7 x 10 –7 M[4]
Enterostatin and F1-ATPase β-subunitSurface Plasmon Resonance (SPR)150 nM[2]

It is important to note that the assembled F1-ATPase complex did not show detectable binding in the SPR study, suggesting that the binding site on the beta-subunit may be more accessible in its isolated form.[2]

Q2: Why can't I get a reproducible binding signal between enterostatin and F1-ATPase?

A2: Inconsistent binding signals are often rooted in suboptimal assay conditions, with pH being a primary suspect. Here’s a breakdown of the likely causes:

  • Suboptimal pH: If the pH of your binding buffer is far from the optimal range for the interaction, you may observe weak or no binding. The ionization state of key amino acid residues in the binding interface of both proteins is critical for their interaction.

  • Protein Instability: Both enterostatin and F1-ATPase have optimal pH ranges for their structural stability. An inappropriate pH can lead to protein denaturation or aggregation, which will compromise the binding assay.

  • Buffer Composition: Aside from pH, other components of your buffer, such as salt concentration and the presence of detergents, can influence protein-protein interactions. It's important to use a buffer system that is compatible with both proteins.

Q3: What is a good starting pH for optimizing the enterostatin and F1-ATPase binding assay?

A3: For most protein-protein interaction studies, a physiological pH of around 7.4 is a logical starting point.[5] This is because most biological interactions occur in this pH range. However, the optimal pH for a specific interaction can deviate from this and should be determined empirically. For example, the hydrolytic activity of F1-ATPase can have an optimal pH between 8.0 and 9.0, depending on the substrate concentration. This indicates that the enzyme is stable and conformationally active in a slightly alkaline environment. Therefore, screening a pH range from 6.5 to 8.5 is a reasonable approach.

Q4: How does pH affect the charge of enterostatin and the F1-ATPase beta-subunit?

A4: The effect of pH on protein charge is due to the presence of ionizable amino acid residues, primarily aspartic acid, glutamic acid, histidine, cysteine, tyrosine, lysine, and arginine.

  • At a low (acidic) pH , acidic residues (aspartic acid, glutamic acid) will be protonated and neutral, while basic residues (lysine, arginine, histidine) will be protonated and positively charged. This will result in a net positive charge on the protein.

  • At a high (alkaline) pH , acidic residues will be deprotonated and negatively charged, while basic residues will be deprotonated and neutral (or less positively charged). This will lead to a net negative charge on the protein.

The specific sequence of enterostatin (e.g., Val-Pro-Asp-Pro-Arg) and the surface residues of the F1-ATPase beta-subunit will determine their overall charge at a given pH, which in turn governs their electrostatic attraction or repulsion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Weak Binding Signal The pH of the binding buffer is not optimal for the interaction.Perform a pH screening experiment. Test a range of buffers with pH values from 6.0 to 9.0 (e.g., MES for acidic, HEPES for neutral, and Tris for alkaline).
One or both proteins are unstable and have aggregated or denatured at the tested pH.Check the stability of each protein individually across the pH range using techniques like dynamic light scattering (DLS) or circular dichroism (CD).
High Background Signal Non-specific binding of one of the proteins to the assay surface (e.g., ELISA plate or SPR sensor chip).Optimize blocking steps. Consider using a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker). Adding a non-ionic detergent like Tween-20 to your wash buffers can also help.[6][7]
The pH of the coating buffer (for ELISA) is leading to poor immobilization of the capture molecule.For passive adsorption in ELISA, a carbonate-bicarbonate buffer at pH 9.6 is often used to promote binding to the plate.[7][8][9]
Poor Reproducibility Inconsistent buffer preparation.Always prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment.
Temperature fluctuations during the experiment.Ensure all incubation steps are performed at a consistent and controlled temperature, as temperature can also affect binding kinetics and protein stability.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enterostatin-F1-ATPase Binding via ELISA

This protocol provides a framework for a sandwich ELISA to determine the optimal pH for the binding interaction.

1. Reagent Preparation:

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6.[9]
  • F1-ATPase β-subunit: Reconstitute in PBS at a concentration of 1-10 µg/mL.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4.
  • Blocking Buffer: 1% BSA in PBST.
  • pH-Varying Binding Buffers: Prepare a series of buffers with different pH values (e.g., 0.1 M MES at pH 6.0, 6.5; 0.1 M HEPES at pH 7.0, 7.5; 0.1 M Tris at pH 8.0, 8.5, 9.0).
  • Enterostatin: Prepare a stock solution and dilute it to the desired concentration in each of the pH-varying binding buffers.
  • Detection Antibody: An antibody that recognizes enterostatin, conjugated to an enzyme like HRP.
  • Substrate and Stop Solution: TMB and 1N Sulfuric Acid.

2. Procedure:

  • Coat a 96-well high-binding ELISA plate with the F1-ATPase β-subunit in coating buffer overnight at 4°C.
  • Wash the plate three times with wash buffer.
  • Block the plate with blocking buffer for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.
  • Add the enterostatin dilutions (prepared in the different pH binding buffers) to the wells and incubate for 2 hours at room temperature.
  • Wash the plate five times with wash buffer.
  • Add the HRP-conjugated anti-enterostatin antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add TMB substrate and incubate in the dark until a blue color develops.
  • Stop the reaction with the stop solution.
  • Read the absorbance at 450 nm.

3. Data Analysis:

  • Plot the absorbance values against the corresponding pH of the binding buffer. The pH that yields the highest signal-to-noise ratio is the optimal pH for the interaction under these assay conditions.
Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay (e.g., ELISA) cluster_analysis Analysis A Prepare pH Buffer Series (e.g., pH 6.0 - 9.0) E Incubate with Enterostatin in Different pH Buffers A->E B Prepare F1-ATPase β-subunit and Enterostatin Solutions C Immobilize F1-ATPase β-subunit B->C B->E D Block Non-specific Sites C->D D->E F Add Detection Antibody E->F G Add Substrate & Stop Reaction F->G H Measure Signal (e.g., Absorbance) G->H I Plot Signal vs. pH H->I J Determine Optimal pH I->J

Caption: Workflow for determining the optimal pH for Enterostatin and F1-ATPase binding.

logical_relationship cluster_pH pH of Buffer cluster_proteins Interacting Proteins cluster_properties Molecular Properties cluster_outcome Experimental Outcome pH pH Charge Surface Charge pH->Charge influences Conformation 3D Conformation pH->Conformation can alter Enterostatin Enterostatin Enterostatin->Charge Enterostatin->Conformation F1_ATPase F1-ATPase β-subunit F1_ATPase->Charge F1_ATPase->Conformation Binding Binding Affinity Charge->Binding determines Conformation->Binding determines

Caption: Influence of pH on the molecular properties affecting binding affinity.

References

  • Zijlstra, P., et al. (2012). Induced pH-dependent shift by local surface plasmon resonance in functionalized gold nanorods. PMC. [Link]

  • Catimel, B., et al. (2002). Surface plasmon resonance measurement of pH-induced responses of immobilized biomolecules: conformational change or electrostatic interaction effects?. PubMed. [Link]

  • MyAssays. How to choose and optimize ELISA reagents and procedures. [Link]

  • Uchida, T., et al. (2016). Optimizing pH Response of Affinity between Protein G and IgG Fc. PMC. [Link]

  • Azari, S., et al. (2022). Unraveling pH Effects on Ultrafiltration Membrane Fouling by Extracellular Polymeric Substances: Adsorption and Conformation Analyzed with Localized Surface Plasmon Resonance. ACS Publications. [Link]

  • Vona, D., et al. (2021). Sensitive pH Monitoring Using a Polyaniline-Functionalized Fiber Optic—Surface Plasmon Resonance Detector. MDPI. [Link]

  • Ohta, S., et al. (1986). Stable structure of thermophilic proton ATPase beta subunit. PubMed. [Link]

  • Akin-Ojo, O., et al. (2020). Effect of pH variation on the surface plasmon resonance band of Au NPs. ResearchGate. [Link]

  • Strauch, E., et al. (2013). Computational design of a pH-sensitive IgG binding protein. PNAS. [Link]

  • Wu, Y., et al. (2022). Assay pH and Critical Reagent Optimization in Measuring Concentrations of a Monoclonal Antibody and its Target. Taylor & Francis Online. [Link]

  • Biology Stack Exchange. (2016). Optimal pH of protein buffer? Basic principles to adjust buffers according method and analysis. [Link]

  • ResearchGate. (2015). What's the best way to maximize protein binding to my column/resin in order to purify a protein with an Ni-NTA column?. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. [Link]

  • Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

  • Park, M., et al. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. PubMed. [Link]

  • Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. [Link]

  • Khazaal, S. H., et al. (2024). Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153. PMC. [Link]

  • Uvnäs-Moberg, K., et al. (1984). Effect of Intraluminal pH on the Release of Somatostatin and Gastrin Into Antral, Bulbar and Ileal Pouches of Conscious Dogs. PubMed. [Link]

  • Mei, J. (1997). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action. Lund University. [Link]

  • Marcus, R. A. (2005). Insights into the kinetics and mechanism of a biological motor, F1-ATPAse. Caltech. [Link]

  • InterPro. ATPase, F1/V1 complex, beta/alpha subunit, C-terminal (IPR024034). [Link]

  • Krah, A., et al. (2022). ATP binding by an F1Fo ATP synthase ε subunit is pH dependent, suggesting a diversity of ε subunit functional regulation in bacteria. Frontiers. [Link]

  • Frasch, W. (2021). pH-dependent 11° F1FO ATP synthase sub-steps reveal insight into the FO torque generating mechanism. eLife. [Link]

  • Bal, V. (2011). pH is a Neurally Regulated Physiological System. Increased Acidity Alters Protein Conformation and Cell Morphology and is a Significant Factor in the Onset of Diabetes and Other Common Pathologies. ResearchGate. [Link]

  • Mizuma, H., et al. (1995). Biology of enterostatin. II. Development of enzyme-linked immunosorbentassay (ELISA) for enterostatin (Val-Pro-Asp-Pro-Arg), the procolipase activation peptide. PubMed. [Link]

  • Epaulard, O. (2022). The Effect of pH on the Digestion of Food. Omics Online. [Link]

  • Nazeer, R. A., et al. (2012). Optimization of Hydrolysis Conditions for the Production of Angiotensin-I Converting Enzyme-Inhibitory Peptides and Isolation of a Novel Peptide from Lizard Fish (Saurida elongata) Muscle Protein Hydrolysate. MDPI. [Link]

  • Liu, F., et al. (2020). The Effect of pH on the Stabilization and Digestive Characteristics of Soybean Lipophilic Protein Oil-in-Water Emulsions with Hypromellose. ResearchGate. [Link]

  • ResearchGate. (2020). Effect of different pH on the activity of the optimized formulation.... [Link]

  • Bas-Cáceres, C., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Precipitation in High-Concentration Enterostatin Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the physicochemical hurdles associated with high-concentration Enterostatin (APGPR) formulations.

Rather than simply providing a list of instructions, this guide is built on causality and self-validation . Understanding why a peptide precipitates is the key to preventing it.

Mechanistic Overview: The Causality of Enterostatin Aggregation

Enterostatin (sequence: APGPR) is an endogenous pentapeptide derived from procolipase that regulates dietary fat intake and insulin secretion. While it is highly bioactive, researchers frequently encounter severe precipitation when attempting to formulate it at concentrations above 1 mg/mL.

The Physicochemical Root Cause:

  • Hydrophobic Collapse: The APGPR sequence contains a high proportion of hydrophobic residues (Alanine and two Prolines). At high concentrations, intermolecular hydrophobic interactions outcompete peptide-water hydrogen bonding, leading to aggregation[1].

  • Charge Shielding in Buffers: At physiological pH (7.4), Enterostatin has a net charge of +1 (N-terminal amine +1, Arginine +1, C-terminal carboxylate -1)[1]. When you attempt to dissolve this peptide directly in standard buffers like PBS, the high ionic strength of the buffer shields this minimal positive charge. Without sufficient electrostatic repulsion, the hydrophobic residues collapse together, causing immediate phase separation or precipitation[1].

To successfully formulate Enterostatin at high concentrations, we must disrupt these hydrophobic interactions using organic co-solvents (like DMSO) and stabilize the peptide in aqueous environments using excipients like Sulfobutylether-β-cyclodextrin (SBE-β-CD)[2].

Signaling cluster_receptors cluster_pathways Ent Enterostatin (APGPR) F1 F1-ATPase β-subunit Ent->F1 CCK1 CCK1 Receptor Ent->CCK1 ERK ERK & cAMP Activation F1->ERK Dyn Dynamin-2 Downregulation F1->Dyn Outcome1 Reduced Fat Intake CCK1->Outcome1 Outcome2 Insulin Secretion Inhibition Dyn->Outcome2

Caption: Enterostatin signaling pathways mediating metabolic regulation.

Quantitative Solubility Data

To establish a reliable baseline for your experiments, refer to the validated solubility limits of Enterostatin across different solvent systems.

Solvent SystemMax Validated SolubilityRecommended ApplicationMechanistic Limitation / Note
ddH₂O ~0.70 mg/mLLow-concentration in vitro assaysHydrophobic aggregation occurs rapidly above 1 mg/mL.
100% DMSO 125 mg/mLMaster stock storage (-80°C)Requires ultrasonication; hygroscopic nature of DMSO affects stability[2].
10% DMSO + 90% (20% SBE-β-CD) >2.08 mg/mLIn vivo dosing (e.g., oral/i.p.)SBE-β-CD is required to shield hydrophobic residues during aqueous dilution[3].
PBS (pH 7.4) <0.50 mg/mLDirect physiological assaysNeutral pH removes electrostatic repulsion, causing rapid precipitation[1].

Troubleshooting FAQs

Q1: My Enterostatin lyophilized powder formed a cloudy suspension immediately upon adding PBS. How do I fix this? A1: Do not add PBS directly to the lyophilized powder. PBS neutralizes the peptide's microenvironment and shields its +1 charge, forcing the hydrophobic Proline and Alanine residues to aggregate[1]. Solution: Lyophilize the sample back to a powder (if possible) or start with a fresh vial. Always dissolve the peptide first in 100% DMSO to disrupt hydrophobic bonds, then dilute dropwise into your aqueous buffer[1].

Q2: I need a highly concentrated stock (50 mg/mL) but I want to avoid DMSO toxicity in my cell culture. What are my options? A2: You cannot achieve 50 mg/mL in a purely aqueous buffer without gelation or precipitation[4]. You must prepare the master stock in 100% DMSO (where it is soluble up to 125 mg/mL)[2]. To avoid cytotoxicity, ensure your final working concentration in the cell culture media results in a DMSO concentration of ≤0.5%[1].

Q3: I am preparing an in vivo formulation for mice. How do I prevent precipitation when diluting my DMSO stock into saline? A3: Diluting a high-concentration DMSO peptide stock directly into saline causes "solvent shock," leading to immediate micro-precipitation. You must use a carrier molecule. We recommend a formulation of 10% DMSO mixed with 90% of a (20% SBE-β-CD in Saline) solution[2]. The SBE-β-CD acts as a hydrophobic sink, encapsulating the APGPR peptide and keeping it soluble in the aqueous phase[3].

Validated Solubilization Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preparation of a 25 mg/mL Master Stock

Objective: Create a stable, aggregate-free master stock for long-term storage.

  • Equilibration: Allow the lyophilized Enterostatin vial to equilibrate to room temperature for 30 minutes in a desiccator to prevent ambient moisture condensation, which can prematurely trigger localized aggregation.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 1 minute to pellet any loose powder.

  • Solvent Addition: Add the required volume of newly opened, anhydrous 100% DMSO to achieve 25 mg/mL[5].

  • Ultrasonication: Vortex briefly, then place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. The acoustic cavitation provides the activation energy needed to break intermolecular peptide bonds[4].

  • Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely transparent with no Schlieren lines (refractive index gradients indicating incomplete dissolution).

  • Storage: Aliquot into single-use tubes and store at -80°C. Note: Enterostatin in DMSO is stable for up to 6 months at -80°C[2].

Protocol B: Preparation of a 2.5 mg/mL In Vivo Working Solution

Objective: Formulate a biocompatible solution without triggering secondary precipitation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile 0.9% Saline. Filter sterilize through a 0.22 µm membrane.

  • Master Stock Thawing: Thaw a 25 mg/mL Enterostatin DMSO aliquot (from Protocol A) at room temperature.

  • Dropwise Dilution: While continuously vortexing the SBE-β-CD solution, add the DMSO stock dropwise. The final volumetric ratio must be 10% DMSO to 90% Carrier Solution[2].

  • Thermal Stabilization: If transient turbidity occurs, heat the solution gently to 37°C for 5 minutes while sonicating[3].

  • Validation Checkpoint 2 (Quantitative): Transfer 100 µL of the final formulation to a microcuvette. Measure the Optical Density at 600 nm (OD600) against a solvent blank. An OD600 < 0.05 is required. A higher reading indicates the presence of colloidal micro-aggregates, meaning the formulation has failed and must be re-sonicated.

Troubleshooting Workflow Visualization

Workflow Start Lyophilized Enterostatin (APGPR) Assess Determine Target Concentration Start->Assess LowConc < 0.7 mg/mL Assess->LowConc HighConc > 1.0 mg/mL Assess->HighConc Aqueous Dissolve in ddH2O or dilute Acid LowConc->Aqueous Organic Initial Solubilization in 100% DMSO (up to 125 mg/mL) HighConc->Organic Validate Self-Validation: Measure OD600 (Target < 0.05) Aqueous->Validate Sonicate Vortex & Sonicate (Monitor Turbidity) Organic->Sonicate Formulate Dilute into Aqueous Buffer e.g., 10% DMSO + 90% (20% SBE-β-CD) Sonicate->Formulate Formulate->Validate

Caption: Troubleshooting workflow for high-concentration Enterostatin solubilization.

References

  • How to dissolve, handle and store synthetic peptides - LifeTein®. Source: lifetein.com. URL:[Link]

  • A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC. Source: nih.gov. URL:[Link]

Sources

Preventing adsorption of enterostatin peptide to plastic surfaces

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling enterostatin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for a common yet critical challenge in enterostatin research: its adsorption to plastic surfaces. Loss of peptide due to adsorption can lead to inaccurate quantification, reduced bioactivity, and compromised experimental reproducibility. This resource provides in-depth explanations, validated protocols, and comparative data to help you mitigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my enterostatin solution losing concentration, especially at low concentrations?

A: The loss of enterostatin from your solution is likely due to non-specific binding (NSB) to the surfaces of your plastic labware, such as pipette tips, microcentrifuge tubes, and microplates. This phenomenon is particularly pronounced at low peptide concentrations (in the nanomolar to low micromolar range) because the surface area-to-volume ratio is high, and the plastic surface can become saturated with the peptide.[1][2]

Enterostatin, a pentapeptide with the human sequence Ala-Pro-Gly-Pro-Arg (APGPR), possesses characteristics that contribute to its adsorption.[3][4][5][6] The presence of alanine and proline residues provides a degree of hydrophobicity, which promotes interaction with hydrophobic plastic surfaces like polypropylene.[7] Additionally, the C-terminal arginine residue gives the peptide a net positive charge at physiological pH, which can lead to electrostatic interactions with negatively charged regions on some plastic surfaces.

Q2: What are the primary mechanisms driving enterostatin adsorption to plastic?

A: The adsorption of enterostatin to plastic surfaces is primarily driven by two types of non-covalent interactions:

  • Hydrophobic Interactions: Polypropylene, a commonly used plastic in laboratories, has a surface rich in methyl groups, making it highly hydrophobic. The non-polar side chains of enterostatin's amino acids, such as alanine and the proline rings, are attracted to this hydrophobic surface, leading to adsorption.[7]

  • Electrostatic Interactions: Although polypropylene is generally considered neutral, manufacturing processes and surface treatments can introduce charged functional groups. If the plastic surface carries a net negative charge, the positively charged arginine residue of enterostatin can be electrostatically attracted to it.

The interplay of these forces results in the peptide "sticking" to the plastic, effectively removing it from the solution.

Mechanism of Enterostatin Adsorption to Polypropylene

Caption: Adsorption of enterostatin to a polypropylene surface.

Troubleshooting Guide

Issue: Inconsistent results in my cell-based or binding assays.

Possible Cause: Variable loss of enterostatin due to adsorption to different plasticware used in the experiment.

Solution: Implement a consistent and effective strategy to minimize adsorption across all steps of your workflow.

Recommended Actions:

  • Choose the Right Labware: Whenever possible, use commercially available "low-binding" or "protein-repellent" microplates and tubes.[8][9] These are often treated with a hydrophilic polymer to create a hydration layer that repels hydrophobic peptides.

  • Pre-treat Your Plasticware: If using standard polypropylene labware, pre-treating the surfaces can significantly reduce enterostatin adsorption. The two most effective methods are coating with Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG).

    • BSA Coating: BSA is a protein that will adsorb to the plastic surface, effectively "blocking" it from enterostatin.[10]

    • PEG Coating: PEG is a hydrophilic polymer that creates a repulsive hydration layer on the plastic surface.[2][11][12][13]

  • Modify Your Buffer: The composition of your buffer can influence adsorption.

    • Surfactants: Adding a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) can help prevent adsorption by competing for hydrophobic binding sites on the plastic.[14]

    • pH and Ionic Strength: The charge of both the peptide and the plastic surface can be influenced by the pH and ionic strength of the buffer. While enterostatin's pI is basic due to the arginine, working at a pH that minimizes charge interactions may be beneficial, though this must be balanced with the requirements of your assay. Increasing the ionic strength of the buffer can sometimes reduce electrostatic interactions.

Comparative Efficacy of Low-Binding Tubes for Peptide Recovery

Tube TypeMaterialReported Recovery of Peptides (Various Studies)
Standard PolypropylenePolypropylene5% - 60%
Manufacturer A Low-BindModified Polypropylene>90%
Manufacturer B Low-BindModified Polypropylene>95%
Manufacturer C Low-BindCo-polymer>90%

Note: Recovery rates can vary depending on the specific peptide, concentration, and incubation time.[8][9]

Experimental Protocols

Protocol 1: Pre-coating Polypropylene Labware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat standard polypropylene tubes and plates to minimize enterostatin adsorption.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene tubes or plates

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS (10 mg/mL).

  • Add the BSA solution to the polypropylene tubes or wells of a plate, ensuring the entire surface that will contact the enterostatin solution is covered.

  • Incubate for at least 2 hours at room temperature, or overnight at 4°C. For optimal coating, a 24-hour incubation with 100 mg/mL BSA has been shown to be highly effective.[10]

  • Aspirate the BSA solution.

  • Gently wash the surface 2-3 times with PBS or your experimental buffer to remove any loosely bound BSA.

  • The labware is now ready for use with your enterostatin solution. Do not let the surface dry out before adding your peptide solution.

BSA Coating Workflow

BSA_Coating_Workflow A Prepare 1% BSA in PBS B Add BSA solution to labware A->B C Incubate (2h RT or overnight 4°C) B->C D Aspirate BSA solution C->D E Wash 2-3x with PBS D->E F Labware ready for use E->F

Caption: Step-by-step workflow for BSA coating of plasticware.

Protocol 2: Using Polyethylene Glycol (PEG) as a Blocking Agent

This protocol utilizes PEG as an additive in your enterostatin solution to prevent adsorption.

Materials:

  • Polyethylene Glycol (PEG), MW >2000 Da

  • Your experimental buffer

  • Enterostatin peptide

Procedure:

  • Prepare your experimental buffer containing a low concentration of PEG. A final concentration in the parts-per-million (ppm) range is often effective.[2][11][12][13] Start with a concentration of 0.01% to 0.1% (w/v).

  • Dissolve your lyophilized enterostatin directly into the PEG-containing buffer.

  • Use this solution for your experiments. The PEG in the solution will preferentially coat the hydrophobic plastic surfaces, preventing enterostatin from binding.

Effectiveness of Blocking Agents on Peptide Recovery

Blocking AgentConcentrationMechanismEstimated Peptide Recovery
None (Standard PP)--< 60%
BSA (pre-coated)1% (w/v)Surface Blocking> 90%
PEG (in solution)0.01 - 0.1% (w/v)Repulsive Hydration Layer> 90%
Tween-20 (in solution)0.05% (v/v)Surfactant Competition> 85%
Protocol 3: Silanization of Glassware

For experiments requiring glass containers, silanization can prevent adsorption by creating a hydrophobic surface.[1][15][16][17][18]

CAUTION: This procedure involves hazardous chemicals and must be performed in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection).

Materials:

  • Dimethyldichlorosilane or similar silanizing agent

  • Anhydrous solvent (e.g., chloroform or heptane)

  • Methanol

  • Glassware to be treated

Procedure:

  • Thoroughly clean and dry the glassware.

  • In a chemical fume hood, prepare a 2-5% solution of the silanizing agent in the anhydrous solvent.

  • Immerse the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are coated.

  • Allow the reaction to proceed for 5-15 minutes.

  • Decant the silanizing solution into an appropriate waste container.

  • Rinse the glassware with the anhydrous solvent, followed by methanol to quench any unreacted silanizing agent.

  • Rinse thoroughly with deionized water.

  • Dry the glassware in an oven. The surface should now be hydrophobic (a drop of water will bead up).

General Best Practices for Handling Enterostatin

  • Storage: Store lyophilized enterostatin at -20°C or -80°C.[19][20][21][22]

  • Reconstitution: Allow the vial to warm to room temperature before opening to avoid condensation. Reconstitute in sterile, high-purity water or an appropriate buffer.

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the reconstituted enterostatin into single-use volumes and store at -20°C or -80°C.[20][22]

  • Pipetting: When pipetting enterostatin solutions, especially at low concentrations, use low-retention pipette tips. Pre-wet the tip with the solution before dispensing.

By understanding the mechanisms of enterostatin adsorption and implementing these preventative strategies, you can significantly improve the accuracy and reliability of your experimental results.

References

Sources

Validation & Comparative

A Tale of Two Targets: A Comparative Guide to the Mechanisms of Enterostatin and Orlistat in Obesity Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anti-obesity therapeutics, a nuanced understanding of distinct mechanistic pathways is paramount. This guide provides an in-depth, objective comparison of two agents with fundamentally different approaches to weight management: the endogenous peptide enterostatin and the lipase inhibitor orlistat.

While both have been investigated for their potential to curb the global obesity epidemic, their modes of action diverge significantly. Orlistat acts locally within the gastrointestinal tract to prevent fat absorption, a direct and quantifiable intervention. In contrast, enterostatin, a product of fat digestion itself, engages in a more complex, systemic regulation of fat intake through central and peripheral signaling pathways. This guide will dissect these mechanisms, present supporting experimental data, and offer detailed protocols for their investigation.

At a Glance: Key Mechanistic Differences

FeatureEnterostatinOrlistat
Primary Target Central & Peripheral Receptors (e.g., F1-ATPase β-subunit, potential opioid receptor interaction)Gastric and Pancreatic Lipases
Mode of Action Satiety signaling, selective reduction of fat intakeInhibition of dietary fat digestion and absorption
Site of Action Gastrointestinal tract, Central Nervous System (CNS)Lumen of the stomach and small intestine
Nature of Compound Endogenous PentapeptideSynthetic, saturated derivative of lipstatin

Orlistat: A Direct Blockade of Fat Absorption

Orlistat, marketed under brand names like Xenical, is a potent and irreversible inhibitor of gastric and pancreatic lipases.[1][2] These enzymes are crucial for the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3] By forming a covalent bond with the serine residue in the active site of these lipases, orlistat effectively inactivates them.[4][5] This direct enzymatic inhibition prevents the digestion of approximately 30% of ingested dietary fat, which is then excreted in the feces.[1][3][4] This reduction in fat absorption leads to a caloric deficit, contributing to weight loss.[3][4]

The primary action of orlistat is localized to the gastrointestinal lumen, with minimal systemic absorption.[1][6] This localized mechanism is a key feature, as it avoids the cardiovascular and neuropsychiatric side effects associated with many centrally-acting anti-obesity drugs.[6] However, the unabsorbed fat can lead to gastrointestinal side effects such as oily stools (steatorrhea), fecal urgency, and increased defecation frequency.[3]

Visualizing Orlistat's Mechanism of Action

Orlistat_Mechanism cluster_lumen Gastrointestinal Lumen cluster_circulation Systemic Circulation Dietary_Fat Dietary Triglycerides Lipases Gastric & Pancreatic Lipases Dietary_Fat->Lipases Digestion Excretion Undigested Fat Excreted Dietary_Fat->Excretion Blocked Digestion Absorbable_Products Free Fatty Acids & Monoglycerides Lipases->Absorbable_Products Orlistat Orlistat Orlistat->Lipases Inhibition Absorption Absorption into Circulation Absorbable_Products->Absorption Caloric_Deficit Caloric Deficit

Caption: Orlistat's direct inhibition of lipases in the GI tract.

Enterostatin: A Complex Regulator of Fat Intake

Enterostatin is an endogenous pentapeptide generated from the cleavage of procolipase by trypsin during fat digestion in the intestinal lumen.[7][8][9] This peptide acts as a satiety signal that selectively reduces the intake of high-fat foods without significantly affecting the consumption of carbohydrates or proteins.[7][9] Its mechanism is multifaceted, involving both peripheral and central pathways.

Peripherally, enterostatin is thought to signal through vagal afferent nerves to centers in the hypothalamus.[8][9] Centrally, it has been shown to interact with various neurotransmitter systems, including serotonergic and opioidergic pathways.[8][9] Studies have demonstrated that enterostatin can stimulate neurons in key brain regions involved in appetite regulation, such as the amygdala, arcuate nucleus, and paraventricular nucleus of the hypothalamus.[8][10]

A key molecular target for enterostatin has been identified as the beta-subunit of F1-ATPase on cell membranes in the brain and liver.[7][10] The binding of enterostatin to this receptor is believed to initiate downstream signaling cascades, including the pERK and MAPK pathways.[7] Furthermore, enterostatin's effects may be dependent on the presence of cholecystokinin-A (CCK-A) receptors.[8][10]

Beyond its direct effects on food intake, enterostatin has been shown to have broader metabolic effects, including the inhibition of insulin secretion and the stimulation of brown adipose tissue thermogenesis.[8][9]

Visualizing Enterostatin's Signaling Pathway

Enterostatin_Pathway cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Procolipase Procolipase Trypsin Trypsin Procolipase->Trypsin Enterostatin_Gut Enterostatin Trypsin->Enterostatin_Gut F1_ATPase F1-ATPase β-subunit Enterostatin_Gut->F1_ATPase Direct Binding (Potential) Opioid_Receptors μ-Opioid Receptors Enterostatin_Gut->Opioid_Receptors Interaction (Potential) Vagal_Afferents Vagal Afferents Enterostatin_Gut->Vagal_Afferents Peripheral Signal Hypothalamus Hypothalamus (Arcuate, PVN) Satiety Reduced Fat Intake Hypothalamus->Satiety Signaling pERK/MAPK Signaling F1_ATPase->Signaling Signaling->Satiety Opioid_Receptors->Satiety Modulation Vagal_Afferents->Hypothalamus Central Signal

Caption: Enterostatin's complex central and peripheral signaling.

Supporting Experimental Data

Orlistat: Clinical Efficacy in Weight Management

Numerous clinical trials have demonstrated the efficacy of orlistat in promoting weight loss and preventing weight regain.

Study/AnalysisDurationKey Findings
European Multicentre Orlistat Study Group [11]2 yearsOrlistat group lost significantly more body weight than the placebo group (10.2% vs. 6.1%) after 1 year. In the second year, patients continuing orlistat regained half as much weight as those switched to placebo.
XENDOS Study [12]4 yearsOrlistat, combined with lifestyle changes, significantly reduced the incidence of type 2 diabetes in obese patients compared to lifestyle changes alone.
Meta-analysis of randomized trials [12]N/AOrlistat treatment resulted in an average weight reduction of 2.9 kg more than placebo.
Study in patients with Type 2 Diabetes [13]1 yearOrlistat therapy produced clinically significant weight loss and improvements in glycemic control in overweight or obese patients with type 2 diabetes treated with insulin.
Enterostatin: Preclinical Promise and Clinical Challenges

While preclinical studies in animal models have consistently shown that enterostatin selectively reduces fat intake and body weight, translating these findings to humans has been challenging.[7][9] A clinical trial in obese individuals did not show significant effects on hunger, satiety, or fat preference, potentially due to poor penetration of the central nervous system.[7]

Study TypeModelKey Findings
Animal Studies (Rodents) [7][9]RatsIntracerebroventricular or peripheral administration of enterostatin dose-dependently suppresses fat intake and promotes reduced body weight and fat accumulation.
Human Clinical Trial [14]Healthy subjects with a preference for a high-fat dietOral enterostatin administration did not affect food intake, energy expenditure, or body weight.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay for Orlistat

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds like orlistat against pancreatic lipase.

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl palmitate (p-NPP), to produce p-nitrophenol, which can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Porcine pancreatic lipase

  • p-nitrophenyl palmitate (p-NPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Orlistat (as a reference inhibitor)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.

    • Prepare stock solutions of orlistat and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of p-NPP in a suitable solvent.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Pancreatic lipase solution

      • Orlistat or test compound solution at various concentrations (include a control with no inhibitor).

  • Pre-incubation:

    • Incubate the plate at 37°C for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[15][16]

  • Initiate Reaction:

    • Add the p-NPP substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength for p-nitrophenol (e.g., 405 nm) at regular intervals for a defined period (e.g., 15-20 minutes) at 37°C.[15][17]

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Experimental Workflow for Pancreatic Lipase Inhibition Assay

Lipase_Assay_Workflow A Prepare Reagents: - Pancreatic Lipase - p-NPP Substrate - Orlistat/Test Compounds - Buffer B Dispense into 96-well Plate: - Buffer - Lipase - Inhibitor A->B C Pre-incubate at 37°C B->C D Add p-NPP Substrate to Initiate Reaction C->D E Measure Absorbance Over Time (Spectrophotometer) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for in vitro pancreatic lipase inhibition assay.

Conclusion

Enterostatin and orlistat represent two distinct paradigms in the pharmacological approach to obesity. Orlistat's mechanism is a well-characterized, direct inhibition of fat absorption in the gut, leading to predictable, albeit sometimes uncomfortable, gastrointestinal side effects. Its clinical efficacy in producing modest weight loss is well-documented.

Enterostatin, on the other hand, offers a more elegant, physiological approach by tapping into the body's own satiety signaling pathways to specifically regulate fat intake. While its journey from preclinical promise to clinical application has been hampered by challenges such as bioavailability, the intricate mechanism of enterostatin continues to be a fascinating area of research. For drug development professionals, understanding these divergent pathways is crucial for identifying novel targets and designing the next generation of anti-obesity therapeutics. The direct, peripheral action of orlistat provides a clear model for inhibitors of nutrient absorption, while the complex, neuro-hormonal regulation of enterostatin highlights the potential of targeting the intricate interplay between the gut and the brain in the control of appetite and metabolism.

References

  • Orlistat - Wikipedia. (URL: [Link])

  • What is the mechanism of Orlistat?. (URL: [Link])

  • Zelber-Sagi, S., et al. Mode of action of orlistat. PubMed. (URL: [Link])

  • Drent, M. L., & van der Veen, E. A. Mode of action of orlistat. Semantic Scholar. (URL: [Link])

  • Heck, A. M., et al. Orlistat, a New Lipase Inhibitor for the Management of Obesity. PMC. (URL: [Link])

  • Enterostatin - Grokipedia. (URL: [Link])

  • Enterostatin - Wikipedia. (URL: [Link])

  • Erlanson-Albertsson, C. Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. (URL: [Link])

  • Erlanson-Albertsson, C., & York, D. Enterostatin--a peptide regulating fat intake. PubMed. (URL: [Link])

  • Erlanson-Albertsson, C. Enterostatin and its target mechanisms during regulation of fat intake. PubMed. (URL: [Link])

  • Al-Suhaimi, E. A., & Sheweita, S. A. Meta-analysis of the Effect of Orlistat on The Body Mass Index in Obese Subjects. medRxiv. (URL: [Link])

  • Hollander, P. A., et al. Clinical Efficacy of Orlistat Therapy in Overweight and Obese Patients With Insulin-Treated Type 2 Diabetes: A 1-year randomized controlled trial. Diabetes Care. (URL: [Link])

  • Al-Suhaimi, E. A., & Sheweita, S. A. Meta-analysis of the Effect of Orlistat on The Body Mass Index in Obese Subjects. medRxiv. (URL: [Link])

  • Sjöström, L., et al. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. The Lancet. (URL: [Link])

  • Park, H. J., et al. Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. PMC. (URL: [Link])

  • Melia, A. T., et al. Effect on Dietary Fat Absorption of Orlistat, Administered at Different Times Relative to Meal Intake. PubMed. (URL: [Link])

  • Melia, A. T., et al. Effect on dietary fat absorption of orlistat, administered at different times relative to meal intake. PMC. (URL: [Link])

  • Murphy, K. G., & Bloom, S. R. Orlistat: an update after the first decade of clinical experience. Future Medicine. (URL: [Link])

  • van der Klaauw, A. A., et al. The effects of enterostatin intake on food intake and energy expenditure. British Journal of Nutrition. (URL: [Link])

  • Nguyen, H. N. T., et al. In vitro study of effective factors for the inhibitory assay on pancreatic lipase. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Le, T. H. T., et al. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules. (URL: [Link])

  • Nguyen, H. N. T., et al. Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. (URL: [Link])

  • Ríos-Hoyo, A., & Gutiérrez-Salmerón, M. Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. MDPI. (URL: [Link])

  • Kim, D. W., et al. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI. (URL: [Link])

  • D'Mello, P., et al. Pancreatic Lipase inhibition assay of various extracts of leaves of Murraya Koenigii in southern areas of Goa. BIO Web of Conferences. (URL: [Link])

  • Li, Y., et al. Exploring the Novel Pancreatic Lipase-Inhibitory Peptides in Chlorella pyrenoidosa: Preparation, Purification, Identification, and Molecular Docking. MDPI. (URL: [Link])

  • Epinephrine + Somatostatin for Obesity. ClinicalTrials.gov. (URL: [Link])

  • Xenical, INN-Orlistat. European Medicines Agency. (URL: [Link])

  • Halpern, B., & Mancini, M. C. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity. PMC. (URL: [Link])

  • Investigational Probiotic Drug Gains FDA Support for Phase 2 Obesity Trial. (URL: [Link])

  • A Comparative Analysis of the Pharmacodynamic and Pharmacokinetic Properties of 2 Controlled‐Release Formulations Versus a Marketed Orlistat Product. ResearchGate. (URL: [Link])

  • The Effects of Weight Reduction With Orlistat vs. Placebo on Changes in Body Composition. (URL: [Link])

Sources

Antagonistic effects of beta-casomorphin on enterostatin signaling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuroendocrine pharmacology and metabolic signaling, I frequently evaluate the complex regulatory networks governing macronutrient intake. One of the most fascinating metabolic tugs-of-war occurs between enterostatin (a satiety peptide derived from pancreatic procolipase) and beta-casomorphin (an opioid peptide derived from the digestion of A1 beta-casein in milk).

Understanding the antagonistic relationship between these two peptides is critical for researchers developing therapeutics for obesity, binge eating disorders, and metabolic syndrome. This guide provides an objective, data-driven comparison of their signaling pathways, binding kinetics, and the self-validating experimental protocols required to study them.

The Molecular Tug-of-War: Mechanistic Insights

Enterostatin selectively restricts high-fat intake by preventing overconsumption, acting as a critical negative feedback loop during fat digestion[1]. Conversely, beta-casomorphins (particularly BCM-7) act as potent μ-opioid receptor agonists that stimulate dietary fat intake and induce hyperphagia[2][3].

The core of their interaction lies in competitive receptor binding. Enterostatin binds to the β-subunit of the F1F0-ATPase (F1-ATPase) and interacts with low-affinity μ-opioid-mediated pathways[1][4]. When beta-casomorphin is introduced, it competitively displaces enterostatin from these low-affinity binding sites, effectively neutralizing enterostatin's satiety signals and promoting fat consumption[1][5].

G Enterostatin Enterostatin Receptor F1-ATPase β-subunit / μ-Opioid Receptor Enterostatin->Receptor Agonist Binding BCM Beta-Casomorphin (BCM) BCM->Receptor Competitive Antagonism Satiety Satiety Signal (Decreased Fat Intake) Receptor->Satiety Activation Hyperphagia Hyperphagia (Increased Fat Intake) Receptor->Hyperphagia BCM Dominance

Competitive signaling pathway of Enterostatin and Beta-Casomorphin at the receptor level.

Quantitative Data Comparison

To objectively compare the performance and interaction of these peptides, we must look at their binding kinetics and physiological outputs. The following table synthesizes quantitative experimental data from competitive binding and feeding assays[1][2][5].

ParameterEnterostatin (VPDPR)Beta-Casomorphin (BCM-7)Antagonistic Interaction Profile
Origin Procolipase cleavage (Pancreas/Gut)A1 Beta-casein digestion (Dietary)Opposing endogenous vs. exogenous signals
Receptor Target F1-ATPase β-subunit / μ-Opioidμ-Opioid / Low-affinity Enterostatin siteDirect competition at low-affinity sites
Feeding Behavior Dose-dependent suppression of fat intakeStimulation of high-fat intakeBCM-7 completely abolishes enterostatin suppression
Baseline Affinity (Kd) ~1.7 × 10⁻⁷ M (for F1-ATPase)N/A (Evaluated via displacement)BCM shifts Enterostatin apparent Kd to 5.0 × 10⁻⁷ M
Inhibitory Conc. (IC50) N/A~10 µMBCM competitively inhibits ³H-enterostatin binding

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate this antagonism must be self-validating. As an application scientist, I design these workflows to include internal controls that prove causality rather than mere correlation.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Purpose: To quantify the displacement of enterostatin by beta-casomorphin at the receptor level. Causality Rationale: We use tritium-labeled (³H) enterostatin because the small size of the tritium isotope prevents structural distortion of the pentapeptide, ensuring the binding kinetics accurately reflect the native molecule. Crude brain membranes are utilized over purified recombinant systems to preserve the native conformational state of the low-affinity receptors[1].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate crude brain membranes from Sprague-Dawley rats. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to prevent proteolytic degradation.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with a constant concentration of ³H-enterostatin (e.g., 2 nM) to establish baseline total binding.

  • Antagonist Titration: Add unlabeled beta-casomorphin across a logarithmic concentration gradient (10⁻⁸ M to 10⁻⁴ M). Self-Validation Step: Include a non-specific binding (NSB) control well containing an overwhelming excess (10 µM) of unlabeled enterostatin to calculate specific binding.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound ligands.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 and the shift in Kd[1].

Workflow Step1 1. Isolate Crude Brain Membranes (Expressing Target Receptors) Step2 2. Incubate with 3H-Enterostatin (Constant Radioligand Conc.) Step1->Step2 Step3 3. Titrate Beta-Casomorphin (10^-8 to 10^-4 M) Step2->Step3 Step4 4. Filter & Wash (Remove Unbound Ligands) Step3->Step4 Step5 5. Liquid Scintillation Counting (Calculate IC50 & Kd Shift) Step4->Step5

Radioligand competitive binding assay workflow for evaluating receptor antagonism.

Protocol B: In Vivo Two-Choice Feeding Behavior Assay

Purpose: To observe the physiological manifestation of the enterostatin/BCM antagonism. Causality Rationale: We utilize a two-choice paradigm (High-Fat vs. Low-Fat diet) rather than a single diet. Because enterostatin selectively suppresses fat intake without altering carbohydrate consumption, the two-choice model validates that the observed effects are specific to lipid-intake pathways and not a result of generalized nausea or malaise[5].

Step-by-Step Workflow:

  • Subject Preparation: Acclimate Sprague-Dawley rats with gastric cannulas to a two-choice diet (High-Fat and Low-Fat jars). Fast the rats overnight to establish a uniform baseline of hunger.

  • Baseline Measurement: Record baseline 2-hour food intake for both diets following a vehicle (saline) intragastric injection.

  • Agonist Administration: Inject enterostatin intragastrically. Expected Result: A U-shaped dose-dependent reduction specifically in the High-Fat diet intake[5].

  • Antagonist Challenge: In a separate session, co-administer enterostatin with BCM-7 (or BCM 1-7).

  • Data Analysis: Weigh the food jars at 30, 60, and 120 minutes post-infusion. Validation: BCM-7 should block the inhibitory effect of enterostatin on high-fat intake, restoring consumption to baseline or higher[5].

Strategic Implications for Drug Development

For researchers targeting obesity, the enterostatin-F1-ATPase axis presents a highly specific pathway for reducing dietary fat preference without the systemic side effects of broad-spectrum appetite suppressants. However, the antagonistic presence of dietary beta-casomorphins (derived from A1 milk consumption) poses a pharmacokinetic challenge[6][7].

When designing enterostatin analogs or F1-ATPase agonists, drug development professionals must engineer molecules with a significantly lower Kd (higher affinity) than native enterostatin to resist competitive displacement by dietary opioid peptides like BCM-7.

References

  • Source: core.ac.
  • Source: nih.
  • Intragastric beta-casomorphin(1-7)
  • Source: diabetesjournals.
  • Source: mdpi.

Sources

Anorectic Potency of Pro-NPY C-Terminal Peptides: A Comparative Analysis of APGPR and VPDPR Sequences

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The regulation of appetite is a complex process involving a multitude of central and peripheral signaling molecules. Neuropeptide Y (NPY) is renowned as one of the most potent orexigenic (appetite-stimulating) peptides. However, fragments derived from its precursor, pro-Neuropeptide Y (pro-NPY), have been investigated for potential opposing, anorectic (appetite-suppressing) effects. This guide provides a comparative analysis of the anorectic potency of peptide sequences derived from the C-terminal region of pro-NPY, with a focus on available data related to the Val-Pro-Asp-Pro-Arg (VPDPR) sequence, also known as enterostatin, and the Ala-Pro-Gly-Pro-Arg (APGPR) sequence. While direct, side-by-side comparative studies on the anorectic potency of APGPR versus VPDPR are limited in publicly accessible literature, this document synthesizes the existing evidence for VPDPR's effects and contextualizes the potential mechanisms through which such peptides may exert their influence on feeding behavior.

Introduction: The Paradox of Pro-NPY Processing

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that, when administered centrally, potently stimulates food intake.[1] It is synthesized as a larger precursor molecule, pro-NPY, which undergoes enzymatic cleavage to release NPY and a C-terminal flanking peptide (CPON). The paradox lies in the observation that while NPY is strongly orexigenic, certain fragments from the pro-peptide, particularly from the C-terminal region, may possess anorectic properties.

This guide focuses on two such sequences:

  • VPDPR (Enterostatin): A pentapeptide corresponding to the N-terminus of procolipase, which has been studied for its ability to selectively reduce fat intake.[2]

  • APGPR: A sequence of interest whose direct anorectic effects are less characterized in the literature compared to VPDPR.

Understanding the differential effects of these peptides is crucial for developing novel therapeutics for obesity and metabolic disorders, as they may act as endogenous regulators of appetite, potentially by antagonizing the effects of NPY or engaging other signaling pathways.[3][4]

Hypothesized Mechanism of Action and Signaling Pathways

The anorectic effects of pro-NPY fragments are thought to be mediated through interactions with the complex network of neuropeptide receptors in the hypothalamus, a key brain region for energy homeostasis.[5] While NPY exerts its orexigenic effects primarily through Y1 and Y5 receptors (Y1R, Y5R), peptides that suppress appetite may act by antagonizing these receptors or by activating other receptors that lead to a reduction in food intake, such as the Y2 receptor.[3][6]

NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexigenic ligands like NPY, typically couple to Gαi proteins.[4][7] This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of calcium and potassium channel activities, ultimately promoting neuronal activity that stimulates feeding.[4][8]

Anorectic peptides derived from pro-NPY could theoretically interfere with this process in several ways:

  • Competitive Antagonism: Binding to Y1R or Y5R without activating them, thereby blocking NPY from exerting its appetite-stimulating effects.[5]

  • Activating Inhibitory Receptors: Binding to autoreceptors like Y2R on NPY/AgRP neurons, which inhibits the release of NPY and Agouti-Related Peptide (AgRP), both potent orexigens.[6][9][10]

  • Modulating Other Pathways: Interacting with other appetite-regulating systems, such as the melanocortin or glucagon-like peptide-1 (GLP-1) pathways.[11][12]

Below is a diagram illustrating the general signaling pathway for NPY receptors, which anorectic fragments might modulate.

NPY_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular NPY_Fragment Anorectic Peptide (e.g., VPDPR) NPY_Receptor NPY Receptor (e.g., Y1R, Y5R, Y2R) NPY_Fragment->NPY_Receptor Binds/ Antagonizes G_Protein Gαi Protein NPY_Receptor->G_Protein Activates/ Inhibits Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces Response Modulation of Neuronal Activity cAMP->Response Leads to Satiety_Signal Anorectic Effect (↓ Food Intake) Response->Satiety_Signal

Caption: Hypothesized signaling cascade for anorectic pro-NPY fragments.

Comparative Analysis of Anorectic Potency

ParameterVPDPR (Enterostatin)APGPR
Primary Effect Anorexigenic, specifically for high-fat diets.[2]Data not available in reviewed literature.
Administration Route Oral administration has been shown to be effective.[2]Data not available.
Effective Dose (Mice) 100 mg/kg (oral) for 3 days reduced serum cholesterol.[2]Data not available.
Effect on Food Intake Food intake was not suppressed under high-cholesterol diet conditions in one study focusing on cholesterol.[2] However, it is known as an anorexigenic peptide for high-fat diets.Data not available.
Mechanism Notes Increases fecal excretion of cholesterol and bile acids.[2]Data not available.

Interpretation of Findings: The available evidence for VPDPR suggests a nuanced role in appetite regulation, potentially targeting the intake of specific macronutrients like fat rather than causing a general reduction in food consumption.[2] This specificity is a highly desirable trait for therapeutic development. The lack of published data on the anorectic potency of the APGPR sequence highlights a significant knowledge gap and an area for future investigation.

Experimental Methodologies

To rigorously assess and compare the anorectic potency of novel peptide sequences like APGPR against a known standard like VPDPR, a standardized and validated experimental workflow is essential. The following protocol describes a typical acute food intake study in a rodent model.

Protocol: Intracerebroventricular (ICV) Cannulation and Acute Feeding Study

This protocol is a self-validating system because it includes control groups (vehicle) and baseline measurements (food intake pre-injection) to ensure that any observed effects are due to the administered peptide and not other confounding factors.

Objective: To determine the effect of centrally administered APGPR and VPDPR on food intake in rodents.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Guide cannulas and dummy cannulas

  • Dental cement

  • Microinjection pump and syringes

  • Peptides (APGPR, VPDPR) dissolved in sterile vehicle (e.g., artificial cerebrospinal fluid)

  • Metabolic cages with automated food intake monitoring systems

Workflow Diagram:

ICV_Workflow A 1. Animal Acclimation (1 week, single housing) B 2. Stereotaxic Surgery (ICV Cannula Implantation) A->B C 3. Post-Surgery Recovery (1 week) B->C D 4. Habituation to Injections (Handling & mock injections) C->D E 5. Experimental Day D->E F Food Deprivation (e.g., 12-16 hours) E->F Start G ICV Microinjection (Vehicle, APGPR, VPDPR) F->G H 6. Data Collection (Automated Food Intake Monitoring) G->H I 7. Data Analysis (Cumulative intake vs. time) H->I

Caption: Experimental workflow for assessing anorectic peptide potency.

Step-by-Step Procedure:

  • Animal Acclimation & Surgery:

    • Acclimate male Sprague-Dawley rats to individual housing for at least one week.[13]

    • Perform stereotaxic surgery under anesthesia to implant a guide cannula into a lateral cerebral ventricle.[14] The choice of central administration is to bypass the blood-brain barrier and directly assess the peptide's effect on the central nervous system.

    • Allow animals to recover for at least one week.

  • Habituation:

    • Handle the animals daily to accustom them to the injection procedure to minimize stress-induced artifacts in feeding behavior.[13]

  • Experimental Protocol:

    • Food-deprive the animals overnight (e.g., 16 hours) to ensure a robust and consistent feeding response upon food reintroduction.[15]

    • On the experimental day, perform ICV injections of the vehicle, APGPR, or VPDPR at various doses. Injections should be done over a 1-minute period to avoid sudden increases in intracranial pressure.[13][16]

    • Immediately after the injection, return the animals to their home cages where pre-weighed food and water are available.[17]

    • Monitor cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.[13][17]

  • Data Analysis:

    • Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare peptide-treated groups to the vehicle control group.

    • The results will quantify the dose-dependent anorectic potency of each peptide.

Discussion & Future Directions

The current body of research, particularly on VPDPR (enterostatin), suggests that pro-NPY C-terminal fragments can indeed exert anorectic effects, although these may be specific to certain dietary conditions.[2] The significant lack of data for the APGPR sequence presents a clear opportunity for novel research.

Key questions for future investigation include:

  • Does APGPR exhibit any anorectic activity when administered centrally?

  • If so, what is its dose-response curve compared to VPDPR?

  • What is the mechanism of action? Does it involve antagonism of NPY receptors or interaction with other satiety signaling pathways?

  • Can these peptides cross the blood-brain barrier, or would they require modification for systemic delivery?

Elucidating the structure-activity relationships of these pro-NPY fragments could pave the way for the rational design of new peptide-based therapeutics for obesity that leverage endogenous appetite-control mechanisms.

Conclusion

While Neuropeptide Y is a powerful appetite stimulant, fragments from its precursor, pro-NPY, show promise as anorectic agents. The peptide VPDPR (enterostatin) has demonstrated anorexigenic properties, particularly against high-fat diets. The anorectic potential of the APGPR sequence remains uncharacterized and warrants direct experimental investigation. The protocols and mechanistic framework provided in this guide offer a robust starting point for researchers and drug developers to explore this promising, yet underexplored, area of metabolic research.

References

  • Patsnap Synapse. (2024, June 21). What are NPY5R antagonists and how do they work?
  • Patsnap Synapse. (2024, June 21). What are NPY receptor antagonists and how do they work?
  • Tasan, R. O., et al. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. British Journal of Pharmacology, 159(5), 1008–1029.
  • McDermott, B. J., et al. (2003). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Canadian Journal of Physiology and Pharmacology, 81(7), 746–755.
  • Jelokhani-Niaraki, M., et al. (2023). Effect of intracerebroventricular (ICV) injection of adrenomedullin and its interaction with NPY and CCK pathways on food intake regulation in neonatal layer-type chicks. Poultry Science, 102(10), 102935.
  • Okada, S., et al. (2003). Enterostatin (VPDPR) and its peptide fragment DPR reduce serum cholesterol levels after oral administration in mice. Bioscience, Biotechnology, and Biochemistry, 67(7), 1620–1622.
  • Stengel, A., et al. (2015). Nesfatin-1(30-59) Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions. Frontiers in Neuroscience, 9, 449.
  • Stanford Medicine. (2025, March 5). Naturally occurring molecule rivals Ozempic in weight loss, sidesteps side effects.
  • ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation.
  • Hammon, H. M., et al. (2022, January 5). Effects of intracerebroventricular anandamide administration on feed intake and milk yield of dairy cows.
  • Science.gov. (n.d.). intracerebroventricular icv injections: Topics by Science.gov.
  • Yang, T.-H., et al. (2024). Protocol for the neonatal intracerebroventricular delivery of adeno-associated viral vectors for brain restoration of MECP2 for Rett syndrome. STAR Protocols, 5(4), 103597.
  • Pu, S., et al. (2000). Neuropeptide Y counteracts the anorectic and weight reducing effects of ciliary neurotrophic factor. Endocrinology, 141(9), 3357–3363.
  • Wikipedia. (n.d.). Anorectic.
  • Wahlestedt, C., & Heilig, M. (n.d.). Neuropeptide Y and Related Peptides.
  • Szymańska, P., et al. (2022). Neuropeptide Y and Peptide YY in Association with Depressive Symptoms and Eating Behaviours in Adolescents across the Weight Spectrum: From Anorexia Nervosa to Obesity. Journal of Clinical Medicine, 11(15), 4529.
  • Cowley, M. A., et al. (2003). Peptide YY(3-36) Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis. Endocrinology, 144(12), 5203–5211.
  • Ghamari-Langroudi, M., et al. (2018). Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice. Endocrinology, 159(1), 48–60.
  • Valassi, E., et al. (2008). Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity. Endocrinology and Metabolism Clinics of North America, 37(4), 841–863.
  • Vanderbilt Health. (2014, November 20). Receptor discovery shines new light on appetite regulation. Retrieved from Vanderbilt University Medical Center.
  • Gozes, I., et al. (2013). REGULATION OF APPETITE, BODY COMPOSITION AND METABOLIC HORMONES BY VASOACTIVE INTESTINAL POLYPEPTIDE (VIP). Journal of Molecular Neuroscience, 51, S29.
  • Gozes, I., et al. (2023). PACAP and VIP Neuropeptides' and Receptors' Effects on Appetite, Satiety and Metabolism. International Journal of Molecular Sciences, 24(14), 11624.
  • Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & Toxicology, 73(2), 63–68.
  • Garner, K. M., et al. (2021). The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia.
  • Yale University. (2009, July 22). Discovery May Open Door To Drug That Cuts Appetite And Boosts Energy.
  • Baggio, L. L., & Drucker, D. J. (2007). Glucagon-like peptide 1 and appetite.
  • Westlake Dermatology. (2024, October 15). GLP-1 and Appetite Control: How it Works and Why it's Effective.
  • ResearchGate. (n.d.). Appetite control. Anorectic signals derive from adipose tissue and....
  • de Lartigue, G., et al. (2013). Central mechanisms underlying the synergistic anorectic effect of CCK and GLP-1 combination therapy. Retrieved from Apollo - University of Cambridge Repository.
  • Chicago Arthritis and Regenerative Medicine. (2024, December 16). Peptides for Weight Loss Explained: GLP-1, CJC-1295, AOD 9604 & More.

Sources

Comparative Validation Guide: Enterostatin vs. Standard Anti-Obesity Agents in HFD Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enterostatin (VPDPR) represents a distinct class of anti-obesity agents compared to market standards like Orlistat or GLP-1 agonists. Unlike Orlistat, which mechanically inhibits fat absorption, or Semaglutide, which induces broad satiety, Enterostatin acts as a nutrient-specific satiety signal . It selectively inhibits the intake of dietary fat by targeting the


-subunit of F1-ATPase and modulating the gut-brain axis via the vagus nerve.

This guide provides the technical framework to validate Enterostatin’s efficacy in High-Fat Diet (HFD) mice, emphasizing the necessity of dietary choice protocols over simple caloric restriction models to capture its specific mechanism.

Part 1: Mechanistic Differentiation

To validate Enterostatin, one must understand how its pathway diverges from standard controls.

The Mechanism of Action (MOA)
  • Enterostatin: A pentapeptide (Val-Pro-Asp-Pro-Arg) cleaved from procolipase in the gut lumen. It binds to the

    
    -subunit of F1-ATPase  on cell membranes and interacts with CCK-A receptors. This signal is transmitted via afferent vagal nerves to the hypothalamus (specifically the paraventricular nucleus and amygdala), selectively terminating fat ingestion.[1]
    
  • Orlistat (Control A): A potent inhibitor of gastric and pancreatic lipases. It prevents the hydrolysis of triglycerides, causing them to be excreted unabsorbed.

  • GLP-1 Agonists (Control B): Incretin mimetics that delay gastric emptying and stimulate central POMC neurons, reducing total caloric intake regardless of macronutrient source.

Signaling Pathway Visualization

The following diagram illustrates the specific gut-brain feedback loop utilized by Enterostatin, highlighting the F1-ATPase target which distinguishes it from opioid or purely incretin-based pathways.

Enterostatin_Mechanism DietFat Dietary Fat Ingestion Procolipase Pancreatic Procolipase (Secreted) DietFat->Procolipase Stimulates Secretion Trypsin Trypsin Cleavage Procolipase->Trypsin Enterostatin Enterostatin (VPDPR) Pentapeptide Trypsin->Enterostatin Releases F1ATPase Target: F1-ATPase Beta Subunit (Gut/Brain Membranes) Enterostatin->F1ATPase Binds High Affinity CCKA CCK-A Receptor Interaction F1ATPase->CCKA Modulates Vagus Afferent Vagus Nerve CCKA->Vagus Signaling Hypothalamus Hypothalamus / Amygdala (Central Processing) Vagus->Hypothalamus Satiety Selective Inhibition of FAT Intake Hypothalamus->Satiety Behavioral Output

Figure 1: The Enterostatin-F1-ATPase signaling axis.[1][2][3][4][5][6][7][8][9][10] Note the specific output is the inhibition of fat intake, distinct from general anorexia.[6]

Part 2: Experimental Design & Protocols

CRITICAL WARNING: Standard "force-fed" HFD models often fail to validate Enterostatin because they bypass the behavioral choice element. Enterostatin promotes voluntary cessation of fat eating. If the mouse has no other food source, the effect is masked.

The "Two-Choice" Preference Protocol (Gold Standard)

This protocol is required to prove the selectivity of Enterostatin.

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Reagents:

  • Enterostatin (VPDPR), purity >95%.

  • Vehicle: Saline (0.9%).

  • Diets: High-Fat Diet (60% kcal fat) AND Low-Fat/High-Carb Diet (10% kcal fat).

Step-by-Step Workflow:

  • Acclimatization (Day 1-7): House mice individually (essential for food measurement). Provide both HFD and LFD simultaneously in separate hoppers.

  • Baseline Measurement (Day 8-10): Measure daily intake of both diets to establish baseline preference. Mice naturally prefer HFD.

  • Treatment Phase (Day 11-25):

    • Group A (Control): IP injection Saline, daily (start of dark cycle).

    • Group B (Enterostatin): IP injection 300 µg/kg, daily.

    • Group C (Orlistat - Positive Control): Oral gavage 10 mg/kg or mixed in food.

  • Data Collection: Weigh food hoppers daily. Calculate Fat Preference Ratio :

    
    
    
  • Necropsy: Collect serum for insulin/leptin; weigh epididymal and retroperitoneal fat pads.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Adaptation cluster_1 Phase 2: Treatment (14 Days) cluster_2 Phase 3: Analysis Acclim Single Housing (7 Days) Choice Introduce 2-Choice Diet (HFD + Carbohydrate) Acclim->Choice Dosing Daily IP Injection (Dark Cycle Onset) Choice->Dosing Measure Measure Intake (Separate HFD vs Carb) Dosing->Measure Daily Loop Measure->Dosing Necropsy Fat Pad Weights Serum Lipids Measure->Necropsy Day 14 Calc Calculate Fat Preference Ratio Necropsy->Calc

Figure 2: Experimental workflow for the Two-Choice Preference Test, essential for isolating macronutrient-specific satiety.

Part 3: Comparative Performance Data

The following tables synthesize expected outcomes based on validated literature (see References). Use these benchmarks to validate your internal data.

Table 1: Efficacy Comparison (14-Day HFD Model)

Data represents typical % changes relative to Vehicle Control.

MetricEnterostatin (300 µg/kg)Orlistat (10 mg/kg)Semaglutide (GLP-1)
Total Body Weight Loss Moderate (-5% to -8%)High (-10% to -15%)Very High (-15% to -20%)
HFD Intake Reduction High (-25%) Low (Compensatory Increase)High (General Anorexia)
LFD/Carb Intake No Change / Slight Increase No ChangeReduced
Fat Absorption Normal (100%)Blocked (~30% excretion)Normal
Fat Pad Mass Reduced (Epididymal)Reduced (Global)Reduced (Global)
Table 2: Metabolic & Safety Profile
FeatureEnterostatinOrlistatGLP-1 Agonists
Primary Mechanism Central Satiety (Fat Specific)Lipase Inhibition (Peripheral)Central Satiety + Gastric Emptying
Insulin Sensitivity Improved (Secondary to wt loss)ImprovedDirectly Improved
Key Side Effect None/HypophagiaSteatorrhea (Oily stool)Nausea / Gastric distress
Gut Microbiota Minimal DisruptionDysbiosis (Reduced diversity)Altered (GLP-1 modulated)
Behavioral Note Animals choose to eat less fatAnimals eat fat but excrete itAnimals eat less of everything

Part 4: Critical Analysis & Troubleshooting

Why Enterostatin Experiments Fail
  • Wrong Diet Model: Using a single HFD mash without a low-fat alternative prevents the animal from expressing the specific satiety phenotype. The mouse must have a "choice" to refuse fat.

  • Dosing Timing: Enterostatin has a short half-life. It must be administered 30 minutes prior to the dark cycle (when mice begin feeding). Mid-day dosing is ineffective.

  • Dose-Response Inversion: Enterostatin exhibits a U-shaped dose-response curve. High doses (>1 mg/kg) may lose specificity or interact with opioid pathways differently. Stick to the 100–300 µg/kg range.

The "Niche" for Enterostatin

While GLP-1s are more potent for gross weight loss, Enterostatin offers a unique value proposition: behavioral modification of dietary preference . It is ideal for research into:

  • Binge Eating Disorder (BED) specifically related to fatty foods.[2]

  • Combination therapies (e.g., Enterostatin + Orlistat) to prevent the compensatory overeating often seen when absorption is blocked.

References

  • Erlanson-Albertsson, C., & York, D. (1997). Enterostatin—a peptide regulating fat intake.[1][2][3][4][5][6][7][11] Obesity Research, 5(4), 360-372. Link

  • Berger, K., Winzell, M. S., Mei, J., & Erlanson-Albertsson, C. (2002). Enterostatin and its target mechanisms during regulation of fat intake.[1][2][3][4][5][6][7][11] Physiology & Behavior, 77(4-5), 709-716. Link

  • Takenaka, Y., et al. (2008). Enterostatin up-regulates the expression of the beta-subunit of F1F0-ATPase in the plasma membrane of INS-1 cells.[3] Journal of Endocrinology, 198(1), 253-261. Link

  • Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1067-R1075. Link

  • Okada, S., et al. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. Physiology & Behavior, 49(6), 1185-1189. Link

Sources

A Senior Application Scientist's Guide to ELISA Specificity: Detecting Human vs. Rat Enterostatin

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic disease, oncology, and drug development, the accurate measurement of signaling peptides is paramount. Enterostatin, a pentapeptide released from procolipase, is a key regulator of dietary fat intake and has garnered significant interest as a potential therapeutic target. A common workflow involves studying its effects in rat models before translating findings to human applications. This transition raises a critical question for any immunoassay: can an ELISA kit designed for human enterostatin accurately detect its rat counterpart?

This guide provides an in-depth analysis of this question, moving beyond a simple product comparison to establish a framework for ensuring data integrity in cross-species immunoassays. We will dissect the molecular foundation of enterostatin in both species and provide a robust, field-proven protocol for assay validation.

Part 1: The Foundational Question: Are Human and Rat Enterostatin Different?

The specificity of an antibody-based assay is dictated by the antibody's ability to recognize a unique molecular shape, or epitope, on its target antigen.[1] Any difference in the amino acid sequence between human and rat enterostatin could compromise this recognition, leading to inaccurate measurements.

To resolve this, we turn to the primary amino acid sequences of the precursor protein, procolipase, from which enterostatin is cleaved. Authoritative sequence data is available from the Universal Protein Resource (UniProt).

  • Human Procolipase (UniProt Accession: P04118): The N-terminal activation peptide (Enterostatin) is located at positions 18-22 of the preproprotein.[2]

  • Rat Procolipase (UniProt Accession: P17084): The N-terminal activation peptide (Enterostatin) is also located at positions 18-22 of the preproprotein.[3]

A direct alignment reveals a crucial fact:

SpeciesUniProt IDPro-Peptide PositionSequence
Human P0411818-22A-P-G-P-R
Rat P1708418-22A-P-G-P-R

The primary amino acid sequence of enterostatin is 100% conserved between humans and rats. This is a significant finding, as it means that, from a primary structure standpoint, an antibody that recognizes the human peptide should recognize the rat peptide identically. This is further supported by literature identifying the predominant form of enterostatin in rats as APGPR.[4]

This identity simplifies the challenge. We are not trying to find a cross-reactive antibody; we are confirming that the analyte is the same. However, this does not eliminate the need for validation. The new challenge shifts from target specificity to assay performance in a different biological context.

Part 2: The Real-World Challenge: Matrix Effects and Assay Performance

While the target peptide is identical, the environment in which it is measured—the sample matrix (e.g., serum, plasma)—is not. Biological fluids contain a complex mixture of proteins, lipids, and salts that can differ significantly between species.[5] These differences can cause "matrix effects," where endogenous substances interfere with the antibody-antigen binding, leading to either an under- or overestimation of the true analyte concentration.

Therefore, simply using a human ELISA kit on rat samples without validation is scientifically unsound. The core directive is to prove that the assay's performance is not compromised by the rat matrix.

Part 3: A Practical Guide to Assay Validation for Cross-Species Use

Selecting an Appropriate ELISA Kit

The commercial market for dedicated "Enterostatin ELISA" kits is limited, with many searches incorrectly leading to "Endostatin" kits.[6][7] If a candidate kit is identified, it must be scrutinized for performance characteristics. The ideal datasheet would provide the following information:

ParameterIdeal Specification & Rationale
Target Enterostatin (APGPR peptide)
Reactivity Human (with stated validation for Rat)
Assay Type Competitive or Sandwich ELISA
Sensitivity (LLOQ) Lower Limit of Quantification should be below expected physiological concentrations.
Specificity Data showing no cross-reactivity with procolipase or other related peptides.
Validation Data Must include Spike & Recovery and Linearity of Dilution data in the target species matrix (rat serum/plasma).

Given the scarcity of off-the-shelf kits with this level of validation, researchers must be prepared to perform it themselves.

Experimental Protocol: Validating a Human Enterostatin Kit for Rat Samples

This protocol provides a self-validating system to ensure trustworthy data. The objective is to confirm that a human-calibrated ELISA can accurately and reliably quantify enterostatin in a rat plasma matrix.

Materials:

  • Human Enterostatin ELISA Kit (Candidate Kit)

  • Synthetic Enterostatin Peptide (APGPR) (for spiking)

  • Pooled Rat Plasma (from the same strain and sex as study animals)

  • Assay Buffer (provided in the kit)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Validation Outcome prep_std Prepare Human Standard Curve (As per kit protocol) run_elisa Run ELISA Plate: 1. Standards 2. Rat Plasma Controls (Neat) 3. Spike-Recovery Samples 4. Linearity Samples prep_std->run_elisa prep_samples Prepare Validation Samples (Spike-Recovery & Linearity) prep_samples->run_elisa read_plate Read Plate at 450 nm run_elisa->read_plate plot_curve Plot Standard Curve (OD vs. Concentration) read_plate->plot_curve calc_spike Calculate % Spike Recovery (Observed / Expected) * 100 plot_curve->calc_spike calc_lin Calculate % Linearity (Diluted Conc. / Undiluted Conc.) * DF plot_curve->calc_lin decision Acceptance Criteria: - Recovery: 80-120%? - Linearity: 80-120%? calc_spike->decision calc_lin->decision pass Assay Validated for Rat Samples decision->pass Yes fail Assay Not Valid (Troubleshoot or select new kit) decision->fail No G cluster_interaction Antibody-Epitope Binding antibody Antibody Paratope human_antigen Human Enterostatin (APGPR Epitope) antibody->human_antigen High-Affinity Binding (Strong Signal) rat_antigen Rat Enterostatin (APGPR Epitope) antibody->rat_antigen High-Affinity Binding (Strong Signal) caption Identical epitopes on human and rat enterostatin allow for ideal antibody recognition.

Figure 2: Identical epitopes on human and rat enterostatin.

Conclusion and Authoritative Recommendations

The challenge of measuring enterostatin across human and rat species is not one of specificity against different targets, but of ensuring robust assay performance in different biological matrices. Our analysis confirms that due to 100% sequence conservation, a single ELISA kit is theoretically capable of detecting enterostatin from both species.

However, theoretical capability does not equal validated performance. As a Senior Application Scientist, my primary recommendation is that rigorous, in-house validation is non-negotiable.

  • Prioritize Validation Over Assumption: Never assume a human kit will work for rat samples without performing, at minimum, spike and recovery and linearity of dilution experiments.

  • Document Everything: For publication and internal reproducibility, meticulously document all validation parameters, acceptance criteria, and results.

  • Consider the Source: When possible, use a species-specific standard (recombinant rat enterostatin) for rat samples. If only a human standard is available, the validation experiments described here are the only way to ensure data accuracy.

By following this guide, researchers can move forward with confidence, generating reproducible and high-integrity data that is crucial for advancing our understanding of enterostatin and its role in health and disease.

References

  • ELK Biotechnology. (n.d.). Rat ES(Endostatin) ELISA Kit. Retrieved from [Link]

  • RayBiotech. (2020, December 17). Human Endostatin ELISA Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Human ES(Endostatin) ELISA Kit (E-EL-H0063). Retrieved from [Link]

  • Mei, J., et al. (1996). Procolipase is produced in the rat stomach--a novel source of enterostatin. The European journal of biochemistry, 238(3), 686–691.
  • Erlanson-Albertsson, C., et al. (1996). Procolipase is produced in the rat stomach--a novel source of enterostatin. European Journal of Biochemistry, 238(3), 686-91. Available from: [Link]

  • UniProt Consortium. (2022). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531.
  • UniProt. (n.d.). P04118 (COL_HUMAN). UniProtKB. Retrieved from [Link]

  • Sternby, B., & Borgström, B. (1984). The primary sequence of human pancreatic colipase. Biochimica et biophysica acta, 784(1), 75–82.
  • UniProt. (n.d.). P17084 (COL_RAT). UniProtKB. Retrieved from [Link]

  • Erlanson-Albertsson, C., & Larsson, A. (1988). The activation peptide of pancreatic procolipase decreases food intake in rats.
  • Bordeaux, J., et al. (2010). A Guide to the Perplexed on the Specificity of Antibodies. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 58(12), 1051–1058.
  • UniProt. (n.d.). P17084 (COL_RAT). UniProtKB. Retrieved from [Link]

  • Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Sela-Culang, I., et al. (2014). Origins of specificity and affinity in antibody-protein interactions.
  • UniProt. (n.d.). A0A087WZW1 (A0A087WZW1_HUMAN). UniProtKB. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Basics Guide. Retrieved from [Link]

  • Hasan, M. (2022). Brief overview on binding sites of antigen to antibody interactions. Journal of Medicine and Medical Science, 10(4), 1145-1148.
  • Lin, L., et al. (1998). Enterostatin (Val-Pro-Asp-Pro-Arg)-like immunoreactivity in rat urine: relationship to corticosterone output. Peptides, 19(4), 647–654.
  • Elabscience. (n.d.). Rat SST(Somatostatin) ELISA Kit (E-EL-R0914). Retrieved from [Link]

  • UniProt. (n.d.). A2RUU4 (COLL1_HUMAN). UniProtKB. Retrieved from [Link]

  • Forum discussion on ResearchGate. (2017). How to over come the cross reactivity of rat insulin ELISA kit with human insulin? Retrieved from [Link]

  • El-Sayed, A. M., & Ezzat, G. (2021). Cross-reaction between mouse and rat immunoglobulin G: does it matter in sandwich ELISA?. Future journal of pharmaceutical sciences, 7(1), 162.
  • Elabscience. (n.d.). Human MSTN(Myostatin) ELISA Kit (E-EL-H1437). Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention Times of Enterostatin and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic diseases, neuroscience, and drug development, understanding the in vivo fate of bioactive peptides is critical. Enterostatin, a pentapeptide with anorectic properties, and its metabolic byproducts are of significant interest. High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation and quantification of these peptides. This guide provides a comprehensive comparison of the HPLC retention times of Enterostatin and its key metabolites, supported by a detailed experimental protocol and an exploration of the underlying scientific principles.

Introduction to Enterostatin and its Metabolism

Enterostatin is a pentapeptide derived from the N-terminus of procolipase, a protein secreted by the pancreas.[1][2] It plays a role in the regulation of dietary fat intake.[1][2] The primary amino acid sequence of Enterostatin varies between species. In most mammals, it is Val-Pro-Asp-Pro-Arg (VPDPR), while in humans, the sequence is Ala-Pro-Gly-Pro-Arg (APGPR).[3]

Upon entering the bloodstream and tissues, Enterostatin is subject to enzymatic degradation. The primary enzymes responsible for its metabolism are dipeptidyl peptidase IV (DPP-IV) and carboxypeptidases.

  • Dipeptidyl Peptidase IV (DPP-IV): This enzyme cleaves dipeptides from the N-terminus of peptides, particularly when proline is in the second position.[4][5]

  • Carboxypeptidases: These enzymes remove C-terminal amino acids, with a preference for basic residues like Arginine.[6][7][8]

This enzymatic action leads to the formation of several key metabolites. For the mammalian form of Enterostatin (VPDPR), the major metabolites are:

  • des-Arg-Enterostatin (Val-Pro-Asp-Pro or VPDP): Formed by the action of carboxypeptidase, which removes the C-terminal Arginine.

  • Asp-Pro-Arg: A tripeptide fragment.[9]

For the human form of Enterostatin (APGPR), the expected primary metabolites, based on the action of the same enzymes, are:

  • des-Arg-Enterostatin (Ala-Pro-Gly-Pro or APGP): Resulting from the removal of the C-terminal Arginine by carboxypeptidases.

  • Gly-Pro: A dipeptide fragment that can be further cleaved.

The following diagram illustrates the metabolic degradation pathways of both mammalian and human Enterostatin.

cluster_0 Mammalian Enterostatin (VPDPR) Metabolism cluster_1 Human Enterostatin (APGPR) Metabolism VPDPR Val-Pro-Asp-Pro-Arg (VPDPR) VPDP Val-Pro-Asp-Pro (VPDP) VPDPR->VPDP Carboxypeptidase AspProArg Asp-Pro-Arg VPDP->AspProArg DPP-IV (further cleavage) APGPR Ala-Pro-Gly-Pro-Arg (APGPR) APGP Ala-Pro-Gly-Pro (APGP) APGPR->APGP Carboxypeptidase GlyPro Gly-Pro APGP->GlyPro DPP-IV (further cleavage)

Caption: Metabolic pathways of mammalian (VPDPR) and human (APGPR) Enterostatin.

Principles of Reversed-Phase HPLC for Peptide Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide analysis.[3][10][11] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

The retention time of a peptide in RP-HPLC is primarily influenced by its hydrophobicity.[2][12][13] Peptides with a higher proportion of hydrophobic amino acid residues will interact more strongly with the stationary phase and thus have longer retention times. The hydrophobicity of an amino acid is determined by the chemical nature of its side chain.

The mobile phase typically consists of an aqueous component (often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution) and an organic modifier (usually acetonitrile). A gradient elution is commonly employed, where the concentration of the organic modifier is gradually increased over time. This allows for the elution of peptides with a wide range of hydrophobicities.

Comparative Analysis of HPLC Retention Times

The retention time of Enterostatin and its metabolites in RP-HPLC is directly related to their amino acid composition and, consequently, their overall hydrophobicity. The following table provides a comparative summary of the parent peptides and their primary metabolites, along with their predicted relative retention times based on the hydrophobicity of their constituent amino acids.

CompoundSequenceMolecular Weight ( g/mol )Predicted Relative Retention TimeRationale for Retention Time
Mammalian Enterostatin Val-Pro-Asp-Pro-Arg (VPDPR)553.6LongestThe full-length pentapeptide with a balance of hydrophobic (Val, Pro) and hydrophilic (Asp, Arg) residues.
des-Arg-Enterostatin (mammalian) Val-Pro-Asp-Pro (VPDP)397.4IntermediateRemoval of the hydrophilic Arginine increases the relative hydrophobicity compared to smaller, more polar fragments, but it is less hydrophobic than the parent peptide.
Asp-Pro-Arg Asp-Pro-Arg387.4ShortestThis tripeptide is highly polar due to the presence of Aspartic acid and Arginine, leading to minimal interaction with the C18 stationary phase and thus a very short retention time.
Human Enterostatin Ala-Pro-Gly-Pro-Arg (APGPR)496.6LongSimilar to VPDPR, this is the full-length pentapeptide. Alanine is less hydrophobic than Valine, so APGPR is expected to have a slightly shorter retention time than VPDPR under identical conditions.
des-Arg-Enterostatin (human) Ala-Pro-Gly-Pro (APGP)340.4IntermediateThe removal of the polar Arginine increases its relative hydrophobicity compared to the Gly-Pro fragment.
Gly-Pro Gly-Pro172.2ShortestThis dipeptide is small and relatively polar, resulting in a very short retention time.

Experimental Protocol for HPLC Analysis

This section provides a detailed, step-by-step methodology for the separation and analysis of Enterostatin and its metabolites using RP-HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.[11]

  • Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 4.6 x 250 mm and a particle size of 5 µm.[11]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Standards: Purified synthetic standards of Enterostatin (VPDPR and APGPR) and its metabolites (VPDP, Asp-Pro-Arg, APGP, Gly-Pro).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm (for peptide bonds)

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B (linear gradient)

    • 35-40 min: 60% to 95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 5% B (linear gradient for re-equilibration)

    • 50-60 min: 5% B (isocratic re-equilibration)

The following diagram outlines the experimental workflow for the HPLC analysis.

cluster_workflow HPLC Analysis Workflow A Sample Preparation (Dissolve standards in Mobile Phase A) B HPLC System Setup (Equilibrate C18 column with 5% Mobile Phase B) A->B C Sample Injection (Inject 20 µL of sample) B->C D Gradient Elution (Execute the defined gradient program) C->D E UV Detection (Monitor absorbance at 214 nm) D->E F Data Analysis (Identify peaks and determine retention times) E->F

Caption: Experimental workflow for the HPLC analysis of Enterostatin and its metabolites.

Expected Results and Interpretation

Based on the principles of RP-HPLC and the relative hydrophobicities of the peptides, the expected elution order from longest to shortest retention time would be:

  • VPDPR (Mammalian Enterostatin)

  • APGPR (Human Enterostatin)

  • VPDP (des-Arg-Enterostatin, mammalian)

  • APGP (des-Arg-Enterostatin, human)

  • Asp-Pro-Arg

  • Gly-Pro

It is important to note that the exact retention times can vary depending on the specific HPLC system, column batch, and mobile phase preparation.[14] Therefore, it is crucial to run authentic standards of each compound for accurate identification and quantification.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the HPLC retention times of Enterostatin and its primary metabolites. By leveraging the principles of reversed-phase chromatography and a detailed experimental protocol, researchers can effectively separate and analyze these important bioactive peptides. The provided information serves as a valuable resource for those in the fields of metabolic research, pharmacology, and drug development, enabling more accurate and reliable characterization of Enterostatin's in vivo behavior.

References

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]

  • Erlanson-Albertsson, C. (1992).
  • Tripet, B., et al. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. Protein Science, 18(8), 1749-1786.
  • Krokhin, O. V. (2016). Sequence-specific retention calculator. A simple and reliable tool to predict peptide retention times in reversed-phase chromatography.
  • Okada, S., York, D. A., Bray, G. A., & Erlanson-Albertsson, C. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. Physiology & Behavior, 49(6), 1185-1189.
  • Wilson, K. J., et al. (1982). A new amino acid hydrophobicity scale. Biochemical Journal, 207(2), 225-231.
  • Hulme, E. C. (Ed.). (2010). Receptor-ligand interactions: a practical approach. OUP oxford.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2009).
  • Wikipedia. (n.d.). Enterostatin. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Prediction of Peptide Retention Times in Hydrophilic Interaction Liquid Chromatography (HILIC) Based on Amino Acid Composition. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Scanlon, D. B., & Finlayson, J. (2002). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 193-206). Humana Press.
  • Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters.
  • Wikipedia. (n.d.). Carboxypeptidase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences, 69(10), 2970-2974.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Lone, A. M., Nolte, W. M., Tinoco, A. D., & Saghatelian, A. (2019). What doesn't kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands. Pharmacology & therapeutics, 201, 93-104.
  • Skidgel, R. A., & Erdös, E. G. (1998). Cellular carboxypeptidases. Immunological reviews, 161(1), 129-141.
  • ResearchGate. (n.d.). Overview of DPP-4-mediated cleavage and receptor interactions in.... Retrieved from [Link]

  • PubMed. (n.d.). A mechanism of action for carboxypeptidase A. Retrieved from [Link]

  • Boulton, D. W., & DeLuca, S. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Biological chemistry, 387(6), 723-731.
  • Okada, S., et al. (1992). Enterostatin--its ability to inhibit insulin secretion and to decrease high-fat food intake. Physiology & behavior, 51(5), 987-991.
  • ResearchGate. (n.d.). Cleavage site of GLP-1 protein by DPP4. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of dipeptidyl peptidase IV proteolysis of growth hormone-releasing factor and analogs. Retrieved from [Link]

  • Santos, C. A., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(5), 654.
  • PubMed. (n.d.). Cellular carboxypeptidases. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. Retrieved from [Link]

Sources

A Comparative Guide to Enterostatin Efficacy: The Critical Role of the CCK-1 Receptor in Modulating Fat Intake

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the fields of metabolic disease, obesity, and drug development, understanding the nuanced signaling pathways that govern appetite is paramount. Enterostatin, a pentapeptide derived from procolipase, has emerged as a significant physiological signal for selectively reducing dietary fat intake.[1] However, its efficacy is not absolute and is critically dependent on other components of the gut-brain axis. This guide provides an in-depth comparison of enterostatin's effects in wild-type (WT) versus cholecystokinin-1 receptor (CCK-1R) knockout (KO) mice, offering experimental evidence and mechanistic insights for the scientific community.

Foundational Concepts: Enterostatin and the CCK-1 Receptor

Enterostatin (APGPR): The Fat-Specific Satiety Signal Enterostatin is a pentapeptide (Ala-Pro-Gly-Pro-Arg) cleaved from procolipase, a protein secreted by the pancreas and gastric mucosa in response to dietary fat.[1][2][3] Its primary and most studied function is the selective inhibition of fat consumption, without significantly altering carbohydrate or protein intake.[1] Chronic administration in rodent models has been shown to decrease not only fat intake but also body weight and overall body fat, making its mechanism a target of intense research.[1][2]

The Cholecystokinin-1 Receptor (CCK-1R): A Key Hub for Appetite Regulation The CCK-1 receptor (formerly known as CCK-A receptor) is a G protein-coupled receptor that is central to regulating digestion and appetite.[4][5] Primarily located on peripheral vagal afferent neurons that innervate the gastrointestinal tract, it is activated by the hormone cholecystokinin (CCK), which is released from duodenal I-cells in response to fats and proteins.[4][6][7] Activation of the CCK-1R triggers a cascade of physiological responses, including delayed gastric emptying, gallbladder contraction, and crucially, the transmission of satiety signals to the brain, which helps terminate a meal.[7][8][9]

The Mechanistic Link: Why the CCK-1R is Essential for Enterostatin's Action

A critical point of investigation has been whether enterostatin acts directly on its own unique receptor or if its signaling converges with other known appetite-regulating pathways. A compelling body of evidence now demonstrates that enterostatin's anorectic effect is entirely dependent on a functional CCK-1 receptor signaling pathway.

Interestingly, in vitro binding assays have shown that enterostatin does not directly bind to the CCK-1 receptor.[10][11] This crucial finding suggests an indirect mechanism of action. The prevailing hypothesis is that enterostatin stimulates the release of endogenous CCK, which then activates the CCK-1R to produce the fat-satiety effect. Therefore, in the absence of the CCK-1 receptor, the signal initiated by enterostatin has no pathway to propagate to the central nervous system.[3][10]

This dependency is visualized in the signaling pathway diagram below.

Enterostatin_CCK1R_Pathway cluster_gut Gastrointestinal Lumen & Mucosa cluster_neuron Vagal Afferent Neuron cluster_cns Central Nervous System High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase Stimulates Secretion Enterostatin Enterostatin Procolipase->Enterostatin Cleavage CCK Release CCK Release Enterostatin->CCK Release Stimulates CCK CCK CCK Release->CCK CCK1R_WT CCK-1 Receptor (Present in WT) CCK->CCK1R_WT Binds & Activates CCK1R_KO CCK-1 Receptor (Absent in KO) CNS Hypothalamic Centers CCK1R_WT->CNS Afferent Signal Satiety Reduced Fat Intake CNS->Satiety

Figure 1. Proposed signaling pathway for enterostatin-mediated fat satiety, highlighting the critical failure point in CCK-1R knockout models.

Comparative Efficacy: Experimental Data from Rodent Models

The indispensable role of the CCK-1R is most clearly demonstrated by comparing the physiological response to enterostatin administration in wild-type animals versus those with a genetic deletion of the receptor.

Effect on Dietary Fat Intake
  • In Wild-Type (WT) Mice/Rats: Peripheral (intraperitoneal) or central (intracerebroventricular) administration of enterostatin reliably and significantly reduces the intake of a high-fat diet when animals are given a choice between high-fat and low-fat options.[10][11] For example, a 300 µg/kg intraperitoneal injection of enterostatin resulted in a ~23% reduction in high-fat diet consumption in control LETO rats.[10][11]

  • In CCK-1R Knockout (KO) Mice/Rats: The anorectic effect of enterostatin is completely abolished. In Otsuka Long Evans Tokushima Fatty (OLETF) rats, which have a natural genetic mutation rendering the CCK-1R non-functional, the same dose of enterostatin that was effective in control rats had no effect on high-fat food intake.[10][11] This provides powerful genetic evidence that the receptor is a necessary component of the signaling cascade.

Effect on Other Metabolic Parameters

Beyond fat intake, enterostatin has been shown to influence other metabolic factors, and these effects are also mediated via the CCK-1R.

Data Summary
ParameterResponse to Enterostatin in Wild-Type (WT)Response to Enterostatin in CCK-1R Knockout (KO)Supporting Evidence
High-Fat Food Intake Significantly Decreased No Effect Genetic (OLETF Rats), Pharmacological (Lorglumide Blockade)[10][11]
Body Weight / Body Fat Decreased (Chronic Dosing) No Effect (Inferred) Chronic studies in rats[1][2]
Serum Cholesterol Significantly Decreased No Effect Pharmacological (Lorglumide Blockade)[3][12]

Experimental Design and Protocols

To validate these findings and investigate related mechanisms, a well-controlled experimental workflow is essential. The use of both genetic knockout models and pharmacological antagonists in wild-type animals provides a self-validating system to confirm the specificity of the receptor's involvement.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion A Animal Models - Wild-Type (e.g., C57BL/6) - CCK-1R KO B Housing & Diet - Single housing - Acclimate to 2-choice diet (High-Fat vs. Low-Fat) A->B C Baseline Measurement - Measure food intake & body weight for 24-48h pre-injection B->C D Treatment Administration - Group 1: Vehicle (Saline) - Group 2: Enterostatin (e.g., 300 µg/kg, IP) C->D E Post-Treatment Monitoring - Measure cumulative food intake (HF and LF separately) at 1, 2, 4, 24h - Monitor body weight D->E F Data Analysis - Two-way ANOVA (Genotype x Treatment) E->F G Conclusion - Compare enterostatin efficacy between WT and KO groups F->G

Figure 2. A standardized experimental workflow for comparing the anorectic effects of enterostatin in WT vs. CCK-1R KO mice.

Protocol: Assessing the Anorectic Effect of Enterostatin

This protocol outlines a standard procedure for evaluating the impact of enterostatin on food intake in a two-choice diet paradigm.

1. Animal Models and Housing:

  • Subjects: Adult male wild-type (e.g., C57BL/6J or LETO) and CCK-1R knockout mice or rats (e.g., OLETF).
  • Housing: House animals individually to allow for precise food intake measurement. Maintain a 12:12 hour light-dark cycle with controlled temperature and humidity.
  • Acclimation: Allow at least one week for acclimation to the housing facility and handling.

2. Diet and Acclimation:

  • Diets: Provide animals with simultaneous access to two diets: a high-fat (HF) diet (e.g., 45-60% kcal from fat) and a low-fat (LF) chow diet.
  • Diet Acclimation: Allow animals to habituate to this two-choice diet paradigm for at least 5-7 days before the experiment begins, ensuring stable intake patterns.

3. Experimental Procedure:

  • Baseline: Measure 24-hour food intake (both HF and LF diets) and body weight for 2 days prior to the injection day to establish a stable baseline for each animal.
  • Fasting (Optional but common): To standardize hunger levels, food may be removed 2-4 hours before the dark cycle begins on the test day.
  • Compound Preparation: Dissolve enterostatin (APGPR) in sterile 0.9% saline to the desired concentration. Prepare a vehicle-only control (0.9% saline).
  • Administration: Just before the onset of the dark cycle (the primary feeding period for rodents), administer either vehicle or enterostatin via intraperitoneal (IP) injection.[10][11]
  • Dose: A typical effective dose is 300 µg/kg body weight.[10]
  • Volume: Injection volumes should be kept low, typically 5-10 ml/kg for mice.[13]
  • Food Intake Measurement: Immediately after injection, return pre-weighed food hoppers to the cages. Measure the amount of HF and LF diet consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection), correcting for any spillage.

4. Data Analysis:

  • Calculation: Calculate cumulative food intake in grams and/or kilocalories for each diet at each time point.
  • Statistics: Analyze the data using a two-way ANOVA with genotype (WT vs. KO) and treatment (Vehicle vs. Enterostatin) as the main factors. Follow up with post-hoc tests (e.g., Tukey's or Sidak's) to compare individual groups. A p-value < 0.05 is typically considered statistically significant.

Conclusion and Implications for Drug Development

The experimental evidence is unequivocal: the CCK-1 receptor is essential for the fat-suppressing effects of enterostatin. In wild-type models, enterostatin serves as an effective endogenous signal to limit fat overconsumption. In CCK-1R knockout models, this regulatory signal is lost, rendering enterostatin ineffective.

For researchers and drug development professionals, these findings carry significant weight:

  • Target Validation: This demonstrates the critical importance of the CCK-1R in the gut-brain axis for fat-specific satiety.

  • Therapeutic Strategy: Any therapeutic strategy aiming to leverage the enterostatin pathway must consider the functional status of the CCK-1R. Patients with polymorphisms or downregulated expression of the CCK-1R may not respond to enterostatin-based therapies.

  • Combination Therapies: The data suggest a potential for synergistic effects between agents that can stimulate endogenous CCK release (like enterostatin) and positive allosteric modulators of the CCK-1R, which could enhance the receptor's sensitivity to its natural ligand.[4]

By understanding the dependency of enterostatin on the CCK-1R, scientists can design more precise experiments and develop more targeted and effective therapeutic strategies for combating obesity and metabolic disorders.

References

  • Erlanson-Albertsson, C. (2005). Enterostatin--a peptide regulating fat intake. PubMed - NIH. [Link]

  • Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

  • Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

  • Lin, L., et al. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. PMC. [Link]

  • Lin, L., et al. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. Peptides. [Link]

  • Miller, L. J., et al. (2020). Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target. Trends in Endocrinology & Metabolism. [Link]

  • Mei, J. (1997). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action. Lund University. [Link]

  • AÅkerberg, S. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Research Portal. [Link]

  • Okada, S., et al. (2008). Enterostatin reduces serum cholesterol levels by way of a CCK1 receptor-dependent mechanism. Ovid. [Link]

  • de Lartigue, G. (2016). Role of cholecystokinin in appetite control and body weight regulation. ResearchGate. [Link]

  • Hursel, R., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. Cambridge University Press & Assessment. [Link]

  • Miller, L. J., et al. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology. [Link]

  • Okada, S., et al. (2008). Enterostatin reduces serum cholesterol levels by way of a CCK(1) receptor-dependent mechanism. PubMed. [Link]

  • Park, M., et al. (2003). Enterostatin Inhibition of Dietary Fat Intake is Dependent on CCK-A Receptors. PubMed. [Link]

  • Farr, O. M., et al. (2011). Regulation of Appetite to Treat Obesity. Medscape. [Link]

  • Siddiqui, J., & Bains, D. (2023). Physiology, Appetite And Weight Regulation. StatPearls - NCBI Bookshelf. [Link]

  • Park, M., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. Endocrinology. [Link]

  • Hedrich, H. J. (Ed.). (2004). Routes of Administration.
  • Albarazanji, K., et al. (2025). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. PLOS ONE. [Link]

  • Albarazanji, K., et al. (2025). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. PLOS. [Link]

  • Albarazanji, K., et al. (2024). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. PLOS ONE. [Link]

  • Albarazanji, K., et al. (2025). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. PLOS ONE. [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Office of the Vice President for Research. [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. TransCure bioServices. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

Sources

Comparative Analysis of Enterostatin and Galanin on Fat Preference: Mechanisms and Experimental Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of enterostatin and Galanin on fat preference Content Type: Publish Comparison Guide

Executive Summary

The regulation of dietary fat intake is governed by a complex interplay of peripheral satiety signals and central orexigenic drives. This guide provides a technical comparison of Enterostatin and Galanin , two neuropeptides that function as physiological antagonists in the control of fat preference.[1]

While Galanin acts centrally within the Paraventricular Nucleus (PVN) to promote a positive feedback loop for fat consumption, Enterostatin serves as a peripheral "brake," selectively inhibiting fat intake via the gut-brain axis. Understanding this dichotomy is critical for researchers developing targeted therapies for diet-induced obesity.

Mechanistic Profiles: The Signaling Dichotomy

Enterostatin: The Peripheral Satiety Signal

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg or Val-Pro-Gly-Pro-Arg) cleaved from the N-terminus of pancreatic procolipase during fat digestion.[2] It acts as a specific negative feedback signal for fat intake.[3]

  • Origin: Secreted by the exocrine pancreas in response to dietary fat (specifically triglycerides).

  • Primary Pathway: Enterostatin activates afferent vagal fibers in the gut. This signal is relayed to the Nucleus of the Solitary Tract (NTS) and subsequently to the PVN and Amygdala.

  • Molecular Targets:

    • F1-ATPase: Enterostatin binds to the

      
      -subunit of F1-ATPase on neuronal membranes, modulating ATP production and signaling a reduction in reward value associated with fat.
      
    • Opioid Antagonism: It functionally inhibits

      
      -opioid signaling, which is typically associated with the hedonic consumption of palatable foods.
      
Galanin: The Central Orexigenic Driver

Galanin is a 29-amino acid neuropeptide widely distributed in the CNS, with high concentrations in the hypothalamus. It is unique among orexigenic peptides for its specific stimulation of fat ingestion rather than carbohydrates.

  • Origin: Synthesized in the anterior parvocellular region of the PVN.

  • Primary Pathway: Galanin release is stimulated by dietary fat, creating a positive feedback loop —fat intake increases Galanin expression, which drives further fat intake.[4]

  • Molecular Targets:

    • GALR1 Receptor: The primary receptor subtype mediating fat preference. Activation leads to hyperpolarization of satiety neurons.

    • Metabolic Shifting: Galanin promotes carbohydrate oxidation in muscle while partitioning lipids toward adipose storage, metabolically supporting the behavioral drive for fat.[5]

Pathway Visualization

The following diagram illustrates the opposing signaling cascades of Enterostatin and Galanin.

Fat_Signaling_Pathways DietaryFat Dietary Fat Intake Pancreas Pancreas (Procolipase Cleavage) DietaryFat->Pancreas Digestion Galanin Galanin Release DietaryFat->Galanin Stimulates (+) Enterostatin Enterostatin (Peripheral Signal) Pancreas->Enterostatin Cleavage Vagus Vagus Nerve (Afferent) Enterostatin->Vagus Brain_PVN Hypothalamus (PVN) Vagus->Brain_PVN Brain_PVN->Galanin Inhibits (-) F1ATPase Target: F1-ATPase (Beta-subunit) Brain_PVN->F1ATPase Modulates GALR1 GALR1 Receptor Galanin->GALR1 Opioids Opioid/Dopamine Reward System GALR1->Opioids Activates FatPref_High INCREASED Fat Preference Opioids->FatPref_High FatPref_Low DECREASED Fat Preference F1ATPase->FatPref_Low Inhibits Reward FatPref_High->DietaryFat Positive Feedback

Figure 1: Antagonistic signaling pathways. Galanin drives a positive feedback loop for fat intake, while Enterostatin acts as a post-ingestive brake via vagal-hypothalamic signaling.

Comparative Pharmacodynamics

The following table synthesizes experimental data comparing the physiological profiles of both peptides.

FeatureEnterostatinGalanin
Primary Effect Selective Inhibition of fat intakeSelective Stimulation of fat intake
Mechanism Type Negative Feedback (Satiety)Positive Feedback (Orexigenic)
Receptor/Target F1-ATPase (

-subunit),

-opioid modulation
GALR1, GALR2 (G-protein coupled)
Onset of Action Rapid (Post-ingestive, <20 mins)Rapid (Immediate upon central release)
Duration Transient (Meal termination)Sustained (Promotes overconsumption)
Metabolic Effect Increases sympathetic drive to Brown Adipose Tissue (BAT)Decreases fat oxidation; promotes lipid accumulation
Interaction Blocks Galanin-induced feedingPotentiated by opioid agonists (e.g., U50488)

Experimental Protocols: Measuring Fat Preference

To objectively compare these peptides, researchers utilize the Two-Bottle Choice Test . This self-validating system allows the animal to self-select nutrients, distinguishing specific fat preference from general hyperphagia.

Protocol: Two-Bottle Choice Test (Rat Model)

Objective: Quantify the shift in macronutrient preference following peptide administration.

Reagents & Equipment:

  • Diets: High-Fat Diet (HFD, e.g., 45-60% kcal from fat) and Low-Fat/High-Carbohydrate Diet (LFD).

  • Peptides: Enterostatin (1-10 nmol, ICV or IP); Galanin (0.1-1.0 nmol, PVN injection).

  • Subjects: Male Sprague-Dawley rats (250-300g), singly housed.

Step-by-Step Methodology:

  • Acclimation (Days 1-7):

    • Provide ad libitum access to both HFD and LFD.

    • Critical Step: Rotate bottle positions daily to prevent "side bias" (positional preference).

    • Measure baseline intake daily to establish stable preference ratios.

  • Deprivation (Day 8 - Optional):

    • For Galanin experiments: Use satiated rats (Galanin induces feeding in satiated states).[6][7]

    • For Enterostatin experiments: Overnight fast (18h) may be used to drive initial hunger, though effects are also seen in spontaneous feeding.

  • Administration (Day 9):

    • Group A (Galanin): Stereotaxic microinjection into the PVN.

    • Group B (Enterostatin): ICV injection or Intraperitoneal (IP) injection.

    • Group C (Control): Vehicle saline injection.

  • Data Collection:

    • Measure intake of both diets at 1, 2, 4, and 24 hours post-injection.

    • Calculate Preference Score :

      
      .
      
Experimental Workflow Diagram

Experimental_Protocol Start Start: Acclimation (7 Days) Baseline Establish Baseline Preference Ratio Start->Baseline Randomize Randomize Groups (Control / Ent / Gal) Baseline->Randomize Inject Peptide Administration (ICV / PVN / IP) Randomize->Inject Measure Measure Intake (1h, 2h, 4h, 24h) Inject->Measure Analysis Calculate Preference % (Fat vs. Carb) Measure->Analysis

Figure 2: Workflow for the Two-Bottle Choice Test. This protocol isolates macronutrient preference from total caloric intake.

Synthesis of Experimental Evidence

Enterostatin Evidence

Studies demonstrate that Enterostatin selectively reduces fat intake in rats adapted to a high-fat diet.[6][7][8]

  • Key Finding: Intracerebroventricular (ICV) administration of Enterostatin (0.1 nmol) abolishes the feeding response induced by Galanin [1].[7]

  • Specificity: It does not significantly alter carbohydrate intake, confirming its role as a fat-specific satiety signal.

  • Mechanism Validation: The effect is blocked by vagotomy, confirming the peripheral-to-central signaling route [2].

Galanin Evidence

Galanin injection into the PVN elicits a robust feeding response focused on fat.[9]

  • Key Finding: Galanin-injected rats will voluntarily choose a high-fat diet over a high-carbohydrate diet, even when satiated [3].

  • Metabolic Link: Chronic Galanin administration increases adiposity and enzymatic activity favoring lipid storage (e.g., lipoprotein lipase), reinforcing the behavioral preference [4].

References

  • Effect of enterostatin on the feeding responses to galanin and NPY. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.Link

  • Enterostatin--a peptide regulating fat intake. The Journal of Nutrition.Link

  • Hypothalamic galanin: control by signals of fat metabolism. Brain Research.Link

  • PVN galanin increases fat storage and promotes obesity by causing muscle to utilize carbohydrate more than fat. Peptides.[5][10]Link

  • Fat Preference: A Novel Model of Eating Behavior in Rats. Journal of Visualized Experiments.Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Enterostatin TFA Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a peptide is paramount to the reliability and reproducibility of experimental results. This is particularly true for bioactive peptides like Enterostatin, a pentapeptide that plays a role in regulating fat intake.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for characterizing the purity of Enterostatin trifluoroacetate (TFA) salt, offering insights grounded in years of field experience.

Enterostatin, with its sequence Ala-Pro-Gly-Pro-Arg in humans, is derived from procolipase in the gastrointestinal tract.[1] Its synthesis often involves solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is a key reagent for cleavage from the resin and is also used as an ion-pairing agent during purification.[3][4] Consequently, synthetic peptides are typically delivered as TFA salts.[3] While essential for synthesis, residual TFA can impact experimental outcomes, making accurate purity assessment critical.[3][5]

The Central Role of Mass Spectrometry in Peptide Purity Analysis

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, offering high sensitivity and accuracy in determining molecular weight and identifying impurities.[6][7] Unlike methods that only quantify purity, such as High-Performance Liquid Chromatography (HPLC) alone, MS provides structural information, confirming the identity of the main peptide and characterizing any impurities present.[7][8] This dual capability is indispensable for ensuring the quality of synthetic peptides like Enterostatin.

The fundamental principle of MS involves converting the peptide sample into gas-phase ions and then separating them based on their mass-to-charge ratio (m/z).[9][10] The resulting mass spectrum provides a fingerprint of the sample's composition.

Comparative Analysis of Mass Spectrometry Techniques

The two most prevalent soft ionization techniques for analyzing peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Generates ions from a liquid solution by applying a high voltage, creating an aerosol of charged droplets.[11]A laser pulse desorbs and ionizes the analyte, which is co-crystallized with a matrix.[12]
Ionization State Typically produces multiply charged ions ([M+nH]n+).[10][13]Primarily generates singly charged ions ([M+H]+).[10]
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[6]Often used as a standalone technique or offline with LC.[14]
Sample Throughput Lower than MALDI.High throughput, suitable for rapid screening.[12]
Tolerance to Salts/Buffers Less tolerant.More tolerant, though sample cleanup can enhance sensitivity.[14][15]
Best Suited For Detailed characterization of complex mixtures, peptide sequencing (MS/MS).[6][11]Rapid molecular weight determination, high-throughput screening, and analysis of a broad mass range.[12][16]

Expert Insight: For comprehensive purity analysis of Enterostatin TFA, a combination of Liquid Chromatography with Mass Spectrometry (LC-MS) using an ESI source is the gold standard. The chromatographic separation provided by HPLC is crucial for resolving the main peptide from its impurities before they enter the mass spectrometer.[6][7] This approach allows for both quantification of purity (from the HPLC chromatogram) and identification of the components (from the mass spectra). While MALDI-TOF is excellent for rapid confirmation of the molecular weight, LC-MS provides a more detailed and quantitative picture of the sample's purity.

Experimental Workflow for LC-MS Characterization of Enterostatin TFA

The following workflow outlines the key steps for a robust and self-validating analysis of Enterostatin TFA purity.

LC-MS Workflow for Enterostatin TFA Purity Analysis cluster_prep Sample Preparation cluster_lc LC Separation (RP-HPLC) cluster_ms Mass Spectrometry (ESI-MS) cluster_data Data Analysis prep1 Dissolve Enterostatin TFA in appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) prep2 Filter the sample to remove particulates prep1->prep2 lc1 Inject sample onto a C18 column prep2->lc1 Prepared Sample lc2 Elute with a gradient of acetonitrile in water (both with 0.1% TFA) lc1->lc2 ms1 Ionize eluting peptides using Electrospray Ionization (ESI) lc2->ms1 Separated Peptides ms2 Analyze ions in a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) ms1->ms2 data1 Integrate HPLC peak areas to determine % purity ms2->data1 Raw Data data2 Analyze mass spectra to confirm the molecular weight of the main peak data1->data2 data3 Identify impurities by their m/z values data2->data3

Caption: A typical workflow for the LC-MS analysis of Enterostatin TFA purity.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining reproducible results and preventing column contamination. The choice of solvent should ensure complete dissolution of the peptide.

  • Protocol:

    • Accurately weigh a small amount of the Enterostatin TFA sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of 0.1% TFA in water and acetonitrile, to a final concentration of approximately 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

2. LC-MS Analysis:

  • Rationale: Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity.[7] The use of a C18 column is standard for peptides of this size. A gradient elution is necessary to effectively separate the main peptide from closely related impurities.

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF instrument).

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm and 280 nm, and MS.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 35 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Scan Range (m/z): 200-2000.

    • Resolution: 70,000.

3. Data Analysis:

  • Rationale: The combination of UV and MS data provides a comprehensive purity profile. The UV chromatogram is used for quantification, while the mass spectrum confirms identity.

  • Protocol:

    • Purity Calculation: Integrate the peak areas in the UV chromatogram (214 nm). The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Identity Confirmation: Analyze the mass spectrum corresponding to the main HPLC peak. The observed m/z values should correspond to the calculated molecular weight of Enterostatin. For ESI, expect to see multiply charged ions.

    • Impurity Identification: Analyze the mass spectra of any minor peaks in the chromatogram to identify potential impurities, such as truncated or modified sequences.

Alternative and Complementary Techniques

While LC-MS is the primary method, other techniques can provide valuable complementary information:

  • Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide by hydrolyzing it and quantifying the individual amino acids.[17][18] It provides an absolute measure of peptide content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide in solution.[17] While not typically used for routine purity analysis due to its complexity and cost, it is invaluable for definitive structural elucidation.

  • Ion Chromatography: This technique can be used to quantify the amount of the TFA counter-ion present in the sample.[19][20]

Regulatory Context and Trustworthiness

For drug development professionals, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[21][22] While these guidelines historically excluded peptides, regulatory bodies like the FDA have issued specific guidance for synthetic peptides, emphasizing the importance of a thorough impurity profile.[23][24][25][26] A validated LC-MS method is a key component of the analytical data package required for regulatory submissions.[23]

The protocols described in this guide are designed to be self-validating. By combining a separation technique (HPLC) with a high-resolution, accurate-mass detection method (MS), the system provides internal checks. The retention time from the HPLC provides one dimension of identification, while the accurate mass-to-charge ratio from the MS provides a highly specific second dimension. This ensures a high degree of confidence in both the purity assessment and the identity of the peptide.

Conclusion

The characterization of Enterostatin TFA purity requires a multi-faceted analytical approach. While several techniques are available, LC-MS with an ESI source stands out as the most powerful and comprehensive method. It provides not only a quantitative measure of purity but also invaluable information on the identity of the main component and any impurities present. By following a robust and well-validated workflow, researchers and drug developers can ensure the quality and reliability of their peptide samples, ultimately leading to more reproducible and trustworthy scientific outcomes.

References

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • MtoZ Biolabs. MALDI-TOF Analysis of Peptide Mass Fingerprinting. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Almac. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. [Link]

  • ICH. IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). [Link]

  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained. [Link]

  • European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

  • ICH. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Genosphere Biotechnologies. Mass Spectrum. [Link]

  • Current Protocols in Protein Science. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]

  • Contract Pharma. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Wikipedia. Enterostatin. [Link]

  • LCGC International. New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. [Link]

  • What Are the FDA Requirements for Peptide Characterization? [Link]

  • ResolveMass Laboratories Inc. How to Identify Unknown Peptides by LCMS Testing. [Link]

  • Bruker. MALDI-TOF. [Link]

  • Bentham Science. Fat Digestion and its Role in Appetite Regulation and Energy Balance -The Importance of Enterostatin and Tetrahydrolipstatin. [Link]

  • Lund University. Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action. [Link]

  • ACS Publications. Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. [Link]

  • Grokipedia. Enterostatin. [Link]

  • Waters. Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. [Link]

  • LifeTein. Should I Have TFA Removed from My Peptide? [Link]

  • PMC. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. [Link]

  • Chemistry LibreTexts. MALDI-TOF. [Link]

  • How to Test Peptides Purity. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • PubMed. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... [Link]

  • PubMed. Enterostatin--a peptide regulating fat intake. [Link]

  • PMC. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • LCGC International. Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • How to Test Peptide Purity: Methods and Analysis Guide. [Link]

  • MtoZ Biolabs. Comparison of Peptide Content Determination Methods. [Link]

  • FDA. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • FDA. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. [Link]

  • GenScript. Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. [Link]

  • PubMed. Enterostatin: a gut-brain peptide regulating fat intake in rat. [Link]

Sources

Safety Operating Guide

Enterostatin(human,mouse,rat) (TFA) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Reconstitution, and EHS-Compliant Disposal of Enterostatin (TFA Salt)

As a Senior Application Scientist, I frequently observe that while the biological mechanisms of synthetic peptides are rigorously studied, their logistical lifecycle—particularly safe handling and disposal—is often treated as an afterthought. Enterostatin (human, mouse, rat), typically supplied as a Trifluoroacetic acid (TFA) salt, presents a dual challenge: it is a highly potent endogenous metabolite that regulates dietary fat intake, and it contains a corrosive counter-ion that dictates strict Environmental Health and Safety (EHS) compliance.

This guide provides a self-validating, step-by-step operational framework for the reconstitution, handling, and disposal of Enterostatin TFA, ensuring both experimental integrity and laboratory safety.

Biochemical & Operational Profile

Enterostatin is a pentapeptide derived from the N-terminus of procolipase during fat digestion. The sequence Ala-Pro-Gly-Pro-Arg (APGPR) is conserved across humans, mice, and rats (1[1]). Because it is synthesized via Solid Phase Peptide Synthesis (SPPS), it is typically lyophilized and delivered as a TFA salt.

Table 1: Quantitative Operational Data for Enterostatin TFA

ParameterSpecificationCausality / Operational Impact
Peptide Sequence Ala-Pro-Gly-Pro-Arg (APGPR)Conserved sequence ensures cross-species model validity.
Molecular Weight 556.61 g/mol (Base Peptide)Required for accurate molarity calculations during reconstitution.
Salt Form Trifluoroacetate (TFA)Lowers pH in solution; necessitates corrosive waste protocols.
Storage (Lyophilized) -20°C to -80°C (Desiccated)Prevents hydrolysis and peptide degradation over 2+ years.
Storage (Reconstituted) -80°C (1 to 6 months)Aliquoting is mandatory to prevent freeze-thaw degradation.

Mechanistic Context: Why Containment Matters

Understanding the mechanism of action is critical for risk assessment. Enterostatin is not an inert chemical; it is a potent neuro-modulator. It restricts fat intake by binding to the β-subunit of F1F0-ATPase and inhibiting μ-opioid-mediated reward pathways (2[2]). Furthermore, its peripheral and central responses are heavily dependent on CCK-A receptor activation (3[3]). Accidental exposure (via needle stick, inhalation of lyophilized dust, or mucosal absorption) can trigger unintended biological responses, making proper PPE and disposal non-negotiable.

G Ent Enterostatin (APGPR) F1 F1-ATPase β-subunit Ent->F1 Binds to CCKA CCK-A Receptor Activation Ent->CCKA Stimulates MuOp μ-Opioid Pathway Inhibition Ent->MuOp Antagonizes Insulin Inhibition of Insulin Secretion F1->Insulin Modulates Vagal Vagal Afferent Signaling CCKA->Vagal Activates Satiety Hypothalamic Satiety Center MuOp->Satiety Disinhibits Vagal->Satiety Transmits Fat Decreased Dietary Fat Intake Satiety->Fat Regulates

Figure 1: Mechanistic signaling pathways of Enterostatin regulating fat intake.

Self-Validating Reconstitution Protocol

Before discussing disposal, one must properly handle the raw material. Peptides are highly susceptible to moisture-induced degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized Enterostatin TFA vial from -80°C storage. Causality: Allow it to sit at room temperature for 30 minutes in a desiccator. Opening a cold vial introduces ambient humidity, causing immediate condensation and rapid peptide hydrolysis.

  • Centrifugation: Spin the vial at 10,000 x g for 1 minute. Causality: Lyophilized powder often adheres to the cap during transit; spinning ensures all material is at the bottom, preventing loss upon opening.

  • Solvent Addition: Add the calculated volume of sterile, endotoxin-free water or PBS.

  • Validation Check: Do not vortex aggressively. Gently swirl or invert the vial. Self-Validation: The solution must be completely clear. If turbidity persists, sonicate in a water bath for 10 seconds.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) and immediately snap-freeze in liquid nitrogen before transferring to -80°C.

Comprehensive Disposal & Waste Management Plan

Because Enterostatin is supplied as a TFA salt, the waste stream is governed by the chemical properties of Trifluoroacetic Acid (TFA), a highly corrosive organic acid (4[4]). Peptides must never be disposed of down standard laboratory drains due to their biological activity and unknown ecological impact (5[5]).

Disposal Start Enterostatin TFA Waste Generated Check Solid or Liquid Waste? Start->Check Solid Solid Powder / Vials Check->Solid Solid Liquid Aqueous / Organic Solutions Check->Liquid Liquid SolidPack Seal in Original Container Solid->SolidPack LiquidNeut Check pH & Neutralize TFA (Target pH 6.0-8.0) Liquid->LiquidNeut Label Label as 'Hazardous Chemical Waste' (Contains TFA & Bioactive Peptide) SolidPack->Label LiquidNeut->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & Incineration SAA->EHS

Figure 2: Decision workflow for the EHS-compliant disposal of Enterostatin TFA.

Protocol A: Solid Waste Disposal

  • Containment: Collect all unused lyophilized powder, contaminated weighing paper, and empty vials.

  • Packaging: Place items into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to residual acidic TFA.

  • Labeling: Affix a hazardous waste tag detailing: "Solid Chemical Waste: Synthetic Peptide (Enterostatin) with trace Trifluoroacetic Acid."

Protocol B: Liquid Waste Disposal & Neutralization For larger volumes of reconstituted peptide or HPLC fractions containing TFA, neutralization is required before accumulation to prevent pressure build-up or hazardous reactions in the waste carboy (6[6]).

  • Initial pH Check: Use a calibrated pH meter or pH indicator strips to determine the acidity of the waste solution.

  • Neutralization: Slowly add a weak base, such as a 1% Sodium Bicarbonate (

    
    ) solution, dropwise while stirring in a fume hood.
    
  • Validation Check: Wait 2 minutes for the effervescence (

    
     release) to subside. Re-measure the pH. The target is a stable pH between 6.0 and 8.0.
    
  • Segregation: Pour the neutralized solution into a designated aqueous chemical waste carboy. Crucial Rule: Never mix peptide/TFA waste with strong oxidizers, bases, or biological waste (unless decontaminated first).

  • Storage: House the container in a designated Satellite Accumulation Area (SAA) with secondary containment until EHS pickup.

Emergency Spill Response Protocols

  • Solid Spills: Do not sweep dry, as this aerosolizes the bioactive peptide. Cover the powder with a damp absorbent towel, carefully wipe inward, and place all materials into a solid hazardous waste bin.

  • Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop into a chemical waste container and wash the bench surface with 70% ethanol followed by copious amounts of water.

References

  • Erlanson-Albertsson, C. "Enterostatin and its target mechanisms during regulation of fat intake." Lund University Publications.
  • Lin, L., et al. "Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors." American Journal of Physiology.
  • BenchChem. "Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA." BenchChem.
  • BenchChem. "Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals." BenchChem.
  • MedChemExpress. "Enterostatin(human,mouse,rat) | Endogenous Metabolite." MedChemExpress.
  • Carl ROTH. "Safety Data Sheet: Trifluoroacetic acid (TFA)." Carl ROTH.

Sources

Personal protective equipment for handling Enterostatin(human,mouse,rat) (TFA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and logistical protocols for Enterostatin (human, mouse, rat) as a Trifluoroacetate (TFA) salt . It is designed for researchers requiring immediate, actionable procedures.

Executive Summary: Operational Hazard Profile

Enterostatin (TFA) is a bioactive pentapeptide (Val-Pro-Asp-Pro-Arg or Ala-Pro-Gly-Pro-Arg) used to investigate satiety signaling and lipid metabolism. While often classified as "low hazard" in bulk safety data sheets (SDS), its bioactive nature (insulin inhibition, sympathetic activation) and acidic salt form (TFA) mandate a Biosafety Level 1 (BSL-1) approach with chemical hygiene upgrades.

  • Primary Hazard: Bioactivity (neuro-metabolic modulation) and Respiratory/Mucosal Irritation (due to TFA salt).

  • Critical Handling Constraint: Highly hygroscopic. Moisture absorption degrades peptide integrity and alters weighing accuracy.[1]

  • Immediate Action: Upon receipt, store at -20°C immediately. Do not open the vial until it has equilibrated to room temperature in a desiccator.

Part 1: Personal Protective Equipment (PPE) Matrix

Rationale: The TFA salt component can liberate trace trifluoroacetic acid upon contact with moisture, causing irritation. The peptide itself is a potent signaling molecule.

PPE CategoryRequirementTechnical Rationale (Causality)
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Why: Latex is permeable to many peptide solvents (DMSO) and carries allergy risks. Nitrile offers superior resistance to the acidic nature of the TFA salt.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Why: Lyophilized peptides are light, fluffy powders prone to static fly-away. Goggles prevent ocular contact with acidic dust.
Respiratory N95 Respirator (or P100)Why: Required only when weighing open powders outside a fume hood. Prevents inhalation of bioactive dust that could trigger mucosal irritation or systemic absorption.
Body Defense Lab Coat (Buttoned, Long Sleeve)Why: Standard barrier protection against spills and particulate accumulation on street clothes.

Part 2: Operational Protocol (Handling & Reconstitution)

This protocol is a self-validating system: if the peptide clumps or the pH drifts, the steps were not followed in order.

Step 1: Equilibration (The Anti-Hydrolysis Step)
  • Procedure: Remove the vial from -20°C storage. Place it inside a desiccator cabinet or a sealed bag with silica gel.

  • Wait Time: Allow 60 minutes for the vial to reach room temperature (20-25°C).

  • Why: Opening a cold vial creates immediate condensation inside. This moisture hydrolyzes the peptide bonds and causes the powder to become gummy and unweighable.

Step 2: Static Control & Weighing
  • The Problem: Lyophilized peptides carry high static charges, causing them to "jump" away from spatulas.

  • The Fix: Use an anti-static gun (ZeroStat) on the vial before opening, or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Weighing: Weigh rapidly into a sterile microcentrifuge tube. Do not return unused powder to the original stock vial if possible (contamination risk).

Step 3: Reconstitution (Solubility Logic)

Enterostatin is a polar peptide, but the TFA salt makes it acidic.

  • Initial Solvent: Add Sterile Deionized Water (ddH₂O) .

    • Observation: The solution should become clear. The pH will be acidic (~pH 3.0) due to the TFA counter-ion.

  • Buffering (Critical for Assays):

    • Do NOT dissolve directly in PBS (Phosphate Buffered Saline). High salt concentrations can crash (precipitate) the peptide before it fully solubilizes.

    • Correct Method: Dissolve in water at 10x the desired concentration (Stock Solution), then dilute into PBS or assay buffer. The buffer capacity of PBS will neutralize the residual TFA.

  • Hydrophobic Rescue: If the solution remains cloudy (rare for Enterostatin), add Acetic Acid (10%) dropwise. Avoid DMSO if studying insulin pathways, as DMSO can be a confounding variable.

Step 4: Storage of Solution
  • Aliquot: Divide into single-use volumes (e.g., 50 µL).

  • Freeze: Store at -80°C .

  • Rule: Avoid freeze-thaw cycles. Each cycle shears the peptide backbone and alters concentration via sublimation.

Part 3: Visualized Workflows

Figure 1: Safe Handling & Reconstitution Logic

A decision tree ensuring peptide integrity and operator safety.

PeptideHandling Start Start: Vial at -20°C Equilibrate Equilibrate to RT (1 hr) (Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open StaticCheck Is Powder Static? Open->StaticCheck Discharge Use Anti-Static Gun or Ethanol Wipe StaticCheck->Discharge Yes Weigh Weigh Powder StaticCheck->Weigh No Discharge->Weigh Solvent Add Sterile Water (Result: pH ~3.0) Weigh->Solvent Solubilize Dilute Dilute into Buffer (PBS) (Result: pH 7.4) Solvent->Dilute Neutralize TFA Aliquot Aliquot & Freeze (-80°C) Dilute->Aliquot Preserve

Caption: Workflow for handling hygroscopic TFA-peptide salts to prevent hydrolysis and ensure accurate dosing.

Figure 2: Enterostatin Signaling Mechanism

Contextualizing the bioactivity hazards.

Mechanism Gut Gut Lumen (Procolipase Cleavage) Vagus Vagus Nerve (Afferent Signal) Gut->Vagus Enterostatin Release Target Target: F1-ATPase (Beta Subunit) Gut->Target Binding Brain Brain Stem (NTS) & Amygdala Vagus->Brain Signaling Effect Satiety & Reduced Fat Intake Brain->Effect Modulation Target->Effect Downstream Cascade

Caption: Enterostatin signals via vagal afferents and F1-ATPase binding to modulate satiety centers in the brain.[2]

Part 4: Waste Disposal & Spill Response

Spill Response (Powder)
  • Isolate: Mark the area.

  • Dampen: Cover the powder spill with a paper towel soaked in 10% Bleach or 70% Ethanol . Why: Prevents dust generation during cleanup.[3][4]

  • Wipe: Wipe up carefully.

  • Clean: Wash the surface with soap and water to remove acidic residue.

Disposal
  • Unused Peptide: Dispose of as Hazardous Chemical Waste (solid). Do not flush.[5]

  • Rinsate/Solutions: Collect in a dedicated "Bioactive Peptide" or "Organic Solvent" waste container, depending on the solvent used.

  • Empty Vials: Triple rinse with water (collect rinsate) before discarding glass vials in sharps/glass waste.

References

  • Erlanson-Albertsson, C., & York, D. (1997). Enterostatin—a peptide regulating fat intake.[6][7][8] Obesity Research. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.